Product packaging for S-Hexadecyl methanethiosulfonate(Cat. No.:CAS No. 7559-47-9)

S-Hexadecyl methanethiosulfonate

Cat. No.: B014328
CAS No.: 7559-47-9
M. Wt: 336.6 g/mol
InChI Key: GIJWOCGDZZKJAD-UHFFFAOYSA-N
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Description

S-Hexadecyl methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C17H36O2S2 and its molecular weight is 336.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36O2S2 B014328 S-Hexadecyl methanethiosulfonate CAS No. 7559-47-9

Properties

IUPAC Name

1-methylsulfonylsulfanylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJWOCGDZZKJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997024
Record name S-Hexadecyl methanesulfonothioate
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Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-47-9
Record name Methanesulfonic acid, thio-, S-hexadecyl ester
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Record name S-Hexadecyl methanethiosulfonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Hexadecyl methanesulfonothioate
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Foundational & Exploratory

S-Hexadecyl Methanethiosulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Hexadecyl methanethiosulfonate is a long-chain, thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents.[1] Its primary application in biomedical research is as a tool for probing the structure and function of proteins, particularly membrane-spanning proteins like ion channels. This is achieved through a technique known as Substituted Cysteine Accessibility Method (SCAM), which allows for the investigation of the local environment of specific amino acid residues within a protein. The long hexadecyl (C16) alkyl chain imparts significant hydrophobicity to the molecule, making it a specialized tool for studying regions of proteins that are embedded within the lipid bilayer of cell membranes.

Chemical and Physical Properties

This compound is a waxy solid at room temperature with the following properties:

PropertyValueReference
CAS Number 7559-47-9[1]
Molecular Formula C17H36O2S2[1]
Molecular Weight 336.6 g/mol
Melting Point 61-63 °C
Solubility Soluble in organic solvents such as DMSO, chloroform, and dichloromethane. Sparingly soluble in aqueous solutions.[1]
Storage Store at -20°C, desiccated. The compound is sensitive to moisture and hydrolysis.[1]

Mechanism of Action: The Substituted Cysteine Accessibility Method (SCAM)

The utility of this compound in protein research is centered on its highly specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues to form a stable disulfide bond. The SCAM technique leverages this reaction in a multi-step process:

  • Site-Directed Mutagenesis: A cysteine residue is introduced at a specific position of interest within the protein under study using standard molecular biology techniques.

  • Protein Expression: The mutant protein is then expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells, which allows for functional analysis, often through electrophysiological recordings.

  • MTS Reagent Application: this compound is applied to the expressed protein. If the introduced cysteine residue is accessible to the extracellular or intracellular solution, the MTS reagent will covalently modify it.

  • Functional Analysis: The effect of this covalent modification on the protein's function is measured. For ion channels, this is typically a change in ion conductance, gating kinetics, or pharmacology.

  • Interpretation: By observing whether a functional change occurs upon MTS application, researchers can infer the accessibility of the engineered cysteine residue. The nature of the functional change can provide insights into the local environment and the role of that specific residue in protein function.

The hydrophobicity of this compound suggests it will readily partition into the cell membrane, making it particularly useful for probing cysteine residues within the transmembrane domains of proteins.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobicity, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution should be stored at -20°C and protected from light. Fresh dilutions into the final experimental buffer should be made immediately before use.

Electrophysiological Recording from Xenopus Oocytes
  • Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and defolliculated. cRNA encoding the cysteine-substituted protein of interest is then injected into the oocytes. The oocytes are incubated for 1-5 days to allow for protein expression.

  • Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.4). The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Application of Agonist and MTS Reagent:

    • A baseline response is established by applying the agonist (e.g., GABA for GABA-A receptors) to elicit a current.

    • The oocyte is then exposed to this compound, typically in the presence of the agonist to ensure the channel is in a specific conformational state (e.g., open or activated). The concentration and duration of application will need to be empirically determined, but a starting point could be in the range of 10-100 µM for 1-5 minutes.

    • Following the application of the MTS reagent, the oocyte is washed with the control Ringer's solution to remove any unbound reagent.

  • Post-Modification Analysis: The agonist is reapplied to measure the effect of the cysteine modification on the protein's function. A change in the current amplitude or kinetics indicates that the introduced cysteine was accessible and that its modification impacts channel function.

A generalized workflow for Substituted Cysteine Accessibility Method (SCAM) experiments.

Quantitative Data from Studies with Long-Chain n-Alkyl-MTS Reagents

The following tables summarize quantitative data from the study by Stewart et al. (2021), which investigated the effects of a series of n-alkyl-MTS reagents on the function of α1β3M286Cγ2L GABA-A receptors expressed in Xenopus oocytes.[2] These data provide a valuable reference for predicting the potential effects of this compound.

Table 1: Effect of n-Alkyl-MTS Reagents on GABA EC50 [2]

n-Alkyl-MTS ReagentPost-Modification GABA EC50 (µM)Fold Shift in GABA EC50
Control (Unmodified)13.0 ± 1.21.0
Methyl-MTS13.3 ± 1.51.0
Ethyl-MTS12.5 ± 1.11.0
n-Propyl-MTS6.5 ± 0.60.5
n-Butyl-MTS4.8 ± 0.40.4
n-Hexyl-MTS3.9 ± 0.30.3
n-Octyl-MTS5.2 ± 0.50.4
n-Decyl-MTS4.6 ± 0.40.4

Table 2: Effect of n-Alkyl-MTS Reagents on Etomidate Potentiation [2]

n-Alkyl-MTS ReagentEtomidate Enhancement Ratio
Control (Unmodified)4.5 ± 0.3
Methyl-MTS4.3 ± 0.4
Ethyl-MTS5.8 ± 0.5
n-Propyl-MTS2.1 ± 0.2
n-Butyl-MTS1.2 ± 0.1
n-Hexyl-MTS1.1 ± 0.1
n-Octyl-MTS2.8 ± 0.3
n-Decyl-MTS3.5 ± 0.4

These data demonstrate that modification of the β3M286C residue with longer-chain n-alkyl-MTS reagents leads to a significant increase in the apparent affinity for GABA (lower EC50) and a reduction in the potentiation by the anesthetic etomidate. The increasing effect with chain length up to n-hexyl-MTS suggests a steric interaction within a binding pocket. The slightly reduced effect of the n-octyl and n-decyl chains may be due to their increased hydrophobicity leading to slower washout from the oocyte membrane.[2] It is plausible that this compound would exhibit similar, if not more pronounced, effects due to its even greater hydrophobicity.

Signaling Pathways

This compound is not known to directly activate or inhibit specific signaling pathways in the classical sense of a receptor agonist or antagonist. Instead, its effects are a direct consequence of the covalent modification of a cysteine residue within a protein. Therefore, the "signaling pathway" it influences is the one directly modulated by the protein being studied. For example, if this compound is used to modify a cysteine residue in a voltage-gated sodium channel, it will affect the signaling pathway of action potential generation and propagation.

The logical relationship of its action can be depicted as follows:

Signaling_Effect MTS S-Hexadecyl Methanethiosulfonate Cys Accessible Cysteine Residue (Site-Directed Mutant) MTS->Cys Covalent Modification Protein Target Protein (e.g., Ion Channel) Cys->Protein is part of Function Protein Function (e.g., Ion Conductance) Protein->Function determines Pathway Cellular Signaling Pathway Function->Pathway modulates

Logical flow of the effect of this compound on a cellular signaling pathway.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating the structure-function relationships of proteins, particularly those embedded in cellular membranes. Its long alkyl chain provides a unique hydrophobic probe for use in Substituted Cysteine Accessibility Method (SCAM) studies. While specific quantitative data for this particular reagent is sparse in the literature, the wealth of information on other long-chain n-alkyl-MTS reagents provides a strong foundation for its application in the laboratory. Careful consideration of its hydrophobicity and solubility is crucial for successful experimental design.

References

An In-depth Technical Guide to S-Hexadecyl methanethiosulfonate: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, S-Hexadecyl methanethiosulfonate stands as a valuable molecular tool. Its utility lies in its specific reactivity towards sulfhydryl groups, enabling the exploration of protein structure and function, particularly within the intricate domains of ion channels. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and handling protocols for this compound.

Core Chemical Properties

This compound is an organosulfur compound characterized by a long C16 alkyl chain, rendering it highly hydrophobic. This lipophilicity is a key determinant of its interaction with and partitioning into biological membranes, making it particularly suited for probing membrane-embedded proteins. A summary of its key chemical and physical properties is presented below.

PropertyValueReferences
Molecular Formula C₁₇H₃₆O₂S₂[1][2]
Molecular Weight 336.6 g/mol [1][2]
Melting Point 61-63 °C[1]
Boiling Point 458.4 ± 14.0 °C (Predicted)[1]
Density 0.978 ± 0.06 g/cm³ (Predicted)[1]
Appearance Off-White Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, and DMSO. Slightly soluble in Methanol.[1]
Stability Water sensitive; hydrolyzes in aqueous solutions, particularly in the presence of nucleophiles.[1]

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary chemical reactivity of this compound, and the foundation of its utility as a research tool, is its specific and rapid reaction with thiol groups (sulfhydryls) to form a mixed disulfide bond. This reaction is particularly effective with the deprotonated form of a cysteine residue (the thiolate anion), which is a potent nucleophile.

The methanethiosulfonate (MTS) group is an excellent leaving group, facilitating the nucleophilic attack by the cysteine's sulfur atom. This covalent modification introduces the hexadecyl moiety onto the protein at the site of the cysteine residue. The long alkyl chain can then act as a probe, potentially altering protein function by steric hindrance or by modifying the local hydrophobic environment. This targeted modification allows researchers to infer the accessibility and functional role of specific cysteine residues within a protein's three-dimensional structure.

Figure 1. Reaction of this compound with a protein cysteine residue.

Experimental Protocols

Storage and Handling

This compound and other MTS reagents are sensitive to moisture and should be handled with care to ensure their reactivity.

  • Storage: Store in a desiccator at -20°C. The vial should be warmed to room temperature before opening to prevent condensation of moisture.

  • Solution Preparation: For optimal results, solutions should be prepared immediately before use. Due to its hydrophobicity, this compound is insoluble in water. A stock solution can be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the aqueous experimental buffer.

General Protocol for Covalent Modification of Cysteine Residues

This protocol provides a general framework for the covalent modification of cysteine residues in a protein of interest. The optimal concentrations and incubation times will need to be determined empirically for each specific protein and experimental system.

  • Protein Preparation: The protein of interest, containing an accessible cysteine residue (either native or introduced via site-directed mutagenesis), should be purified and in a suitable buffer. The buffer should be free of other thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

  • Stock Solution Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10-100 mM.

  • Reaction Setup: Dilute the protein to the desired concentration in the reaction buffer (e.g., a phosphate or HEPES buffer at a pH between 7.0 and 8.0).

  • Initiation of Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically in the micromolar to millimolar range). The final concentration of DMSO should be kept low (e.g., <1%) to avoid effects on protein structure.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration. The reaction time can range from minutes to hours and should be optimized.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess to react with any remaining this compound.

  • Removal of Excess Reagent: Unreacted this compound and byproducts can be removed by dialysis, size-exclusion chromatography, or other suitable protein purification methods.

  • Verification of Modification: The extent of covalent modification can be assessed by various techniques, including mass spectrometry (to confirm the mass increase corresponding to the addition of the hexadecyl-thio moiety), or by functional assays if the modification is expected to alter the protein's activity.

Application in Electrophysiology: Probing Ion Channel Structure

This compound is frequently used in electrophysiological studies to investigate the structure and gating mechanisms of ion channels, such as GABA receptors. The long alkyl chain can act as a bulky probe to assess the accessibility of cysteine residues within the channel pore or other functionally important domains.

Example Workflow for Ion Channel Modification in Xenopus Oocytes:

Electrophysiology_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Oocyte_Prep Prepare Xenopus oocytes expressing the ion channel of interest (with a target cysteine residue) Baseline Obtain baseline electrophysiological recordings of channel activity (e.g., using two-electrode voltage clamp) Oocyte_Prep->Baseline Reagent_Prep Prepare fresh S-Hexadecyl methanethiosulfonate solution in recording buffer (e.g., ND96) with DMSO as a co-solvent Application Perfuse the oocyte with the This compound solution for a defined period Reagent_Prep->Application Baseline->Application Washout Washout the reagent with control recording buffer Application->Washout Post_Mod_Rec Record channel activity post-modification Washout->Post_Mod_Rec Analysis Compare pre- and post-modification channel properties (e.g., current amplitude, gating kinetics, pharmacology) Post_Mod_Rec->Analysis Interpretation Interpret the changes in channel function in the context of the location of the modified cysteine residue Analysis->Interpretation

Figure 2. General workflow for using this compound in electrophysiological studies of ion channels expressed in Xenopus oocytes.

Synthesis and Purification

Conclusion

This compound is a powerful tool for the site-specific covalent modification of cysteine residues in proteins. Its long hydrophobic chain makes it particularly useful for probing the structure and function of membrane proteins, including ion channels. While its synthesis is non-trivial, its commercial availability and specific reactivity make it an invaluable reagent for researchers in biochemistry, pharmacology, and neuroscience. Careful handling and adherence to appropriate experimental protocols are essential to ensure the successful application of this versatile molecule in elucidating the intricacies of protein science.

References

An In-depth Technical Guide on the Core Mechanism of Action of S-Hexadecyl Methanethiosulfonate and Related N-Alkyl Methanethiosulfonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of S-Hexadecyl methanethiosulfonate and its shorter-chain n-alkyl analogues. These compounds are powerful tools in biochemical and pharmacological research, primarily utilized as sulfhydryl-reactive reagents to probe protein structure and function. Their principal mechanism involves the covalent modification of cysteine residues, leading to the formation of a mixed disulfide bond. This modification can induce conformational changes in proteins, altering their activity. This guide will focus on their application in studying ion channels, specifically the GABAA receptor, providing quantitative data, detailed experimental protocols, and visualizations of the underlying processes. While direct data for this compound is limited, this guide draws upon studies of homologous n-alkyl methanethiosulfonates to provide a comprehensive understanding of its expected mechanism of action.

Core Mechanism of Action: Covalent Modification of Cysteine Residues

The fundamental mechanism of action for this compound and other methanethiosulfonate (MTS) reagents is their specific and rapid reaction with thiol groups (-SH) of cysteine residues within proteins. This reaction, known as sulfenylation, results in the formation of a stable disulfide bond between the reagent and the cysteine side chain.

The general reaction can be depicted as follows:

Protein-SH + CH3SO2-S-R → Protein-S-S-R + CH3SO2H

Where 'R' represents the alkyl group (e.g., a hexadecyl chain for this compound). This covalent modification introduces the alkyl chain into the protein structure, which can have significant functional consequences depending on the location of the modified cysteine.

Application in Ion Channel Research: The Substituted Cysteine Accessibility Method (SCAM)

A primary application of n-alkyl methanethiosulfonates is in the Substituted Cysteine Accessibility Method (SCAM). This powerful technique is employed to map the topology of membrane proteins and identify amino acid residues that line ion channel pores or binding pockets.[1][2][3][4][5] The core principle of SCAM involves:

  • Site-Directed Mutagenesis: A target protein, often an ion channel, is genetically engineered to introduce a cysteine residue at a specific position. The wild-type protein is typically cysteine-less or has its native cysteines removed to ensure specific modification.

  • Application of MTS Reagent: The modified protein is then exposed to an MTS reagent, such as an n-alkyl methanethiosulfonate.

  • Functional Analysis: The functional consequences of the covalent modification are measured, typically using electrophysiological techniques like two-electrode voltage-clamp.[6] Changes in ion channel activity (e.g., current amplitude, gating kinetics, or ligand sensitivity) indicate that the introduced cysteine is accessible to the MTS reagent and that its modification impacts channel function.

The hydrophobicity and length of the alkyl chain of the MTS reagent are critical variables. Longer chains, like the hexadecyl group, are highly lipophilic and are expected to readily partition into the cell membrane, potentially accessing cysteine residues within the transmembrane domains of proteins.

A Case Study: Probing the GABAA Receptor with n-Alkyl Methanethiosulfonates

Recent studies have utilized a series of n-alkyl methanethiosulfonates to investigate the structure of the GABAA receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[6][7][8][9] These studies focused on a specific mutant receptor, α1β3M286Cγ2L, where a methionine residue in a transmembrane domain of the β3 subunit was replaced with a cysteine.

The primary finding was that modification of this engineered cysteine by n-alkyl-MTS reagents with alkyl chains of three carbons or longer (n-propyl-MTS and larger) resulted in a persistent increase in the receptor's sensitivity to its primary ligand, GABA.[6] This suggests that the covalent attachment of the alkyl chain at this position induces a conformational change in the receptor that favors the open, or active, state.

Quantitative Data Summary

The following table summarizes the quantitative effects of various n-alkyl methanethiosulfonates on the GABA sensitivity of the α1β3M286Cγ2L GABAA receptor. The "GABA Sensitivity Modification Ratio" represents the fold-increase in the ratio of currents elicited by a low concentration of GABA versus a high concentration, following exposure to the MTS reagent. A ratio greater than 1 indicates an increase in GABA sensitivity.

n-Alkyl MethanethiosulfonateAlkyl Chain LengthExposure (mM x s)Mean GABA Sensitivity Modification Ratio (± S.D.)Statistical Significance (p-value vs. control)
Methyl-MTSC19Not significantly different from control> 0.05
Ethyl-MTSC29Not significantly different from control> 0.05
n-Propyl-MTSC393.1 ± 1.1< 0.001
n-Butyl-MTSC497.2 ± 2.5< 0.001
n-Hexyl-MTSC697.7 ± 0.80< 0.001
n-Octyl-MTSC892.8 ± 0.65< 0.001
n-Decyl-MTSC1093.5 ± 1.2< 0.001

Data extracted from Fantasia et al., 2021.[6]

Signaling Pathways and Experimental Workflows

Mechanism of GABAA Receptor Modulation

The following diagram illustrates the proposed mechanism by which n-alkyl methanethiosulfonates modulate the function of the engineered GABAA receptor.

GABAA_Modulation cluster_receptor GABA_A Receptor (α1β3M286Cγ2L) cluster_reagent n-Alkyl-MTS Reagent Receptor_Resting Resting State Receptor_Active Active (Open) State Receptor_Resting->Receptor_Active Activates Receptor_Active->Receptor_Active MTS S-Alkyl Methanethiosulfonate MTS->Receptor_Active Covalently modifies β3M286C GABA GABA GABA->Receptor_Resting Binds

Caption: Mechanism of GABAA receptor modulation by n-alkyl-MTS.

Experimental Workflow for SCAM

The diagram below outlines the typical experimental workflow for investigating the effects of n-alkyl methanethiosulfonates on ion channels expressed in Xenopus oocytes.

SCAM_Workflow cluster_prep Preparation cluster_exp Electrophysiology Experiment Oocyte_Harvest Harvest Xenopus Oocytes mRNA_Injection Inject cRNA for Mutant GABA_A Receptor Subunits Oocyte_Harvest->mRNA_Injection Incubation Incubate Oocytes (18-48 hours) mRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Pre_Exposure Record Baseline Currents (Low and High GABA) TEVC_Setup->Pre_Exposure MTS_Application Apply n-Alkyl-MTS + GABA Pre_Exposure->MTS_Application Washout Washout MTS_Application->Washout Post_Exposure Record Post-Exposure Currents (Low and High GABA) Washout->Post_Exposure Data_Analysis Data Analysis (Calculate Modification Ratio) Post_Exposure->Data_Analysis

References

An In-depth Technical Guide to the Synthesis and Characterization of S-Hexadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

S-Hexadecyl methanethiosulfonate (MTS-C16) is a long-chain alkyl methanethiosulfonate reagent. Like other MTS compounds, it is a valuable tool in protein biochemistry and drug development for its ability to selectively modify cysteine residues. Its long hexadecyl chain imparts significant hydrophobicity, making it suitable for probing lipid-exposed regions of membrane proteins or for applications requiring strong association with non-polar environments. This document provides a comprehensive guide to the synthesis of MTS-C16 from commercially available precursors and details the standard procedures for its characterization using modern analytical techniques. All quantitative data is summarized, and key experimental workflows are visualized.

Physicochemical Properties

This compound is a waxy solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 7559-47-9[1]
Molecular Formula C₁₇H₃₆O₂S₂[1]
Molecular Weight 336.6 g/mol [1]
Melting Point 61-63 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane[2]
Storage Temperature -20 °C

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 1-hexadecanethiol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. This method is analogous to the well-established synthesis of sulfonate esters from alcohols.[3][4]

Materials and Reagents
  • 1-Hexadecanethiol (C₁₆H₃₄S)

  • Methanesulfonyl chloride (MsCl, CH₃SO₂Cl)[4]

  • Triethylamine (TEA, Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

Experimental Procedure
  • Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-hexadecanethiol (1.0 eq). Dissolve the thiol in anhydrous dichloromethane (approx. 5 mL per mmol of thiol).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base : Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Mesyl Chloride : Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching : Once the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench any remaining methanesulfonyl chloride.

  • Workup - Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white to off-white solid.

Synthesis_Workflow cluster_react Reaction cluster_workup Workup & Purification Thiol 1-Hexadecanethiol in DCM Reaction Stir at 0°C to RT Thiol->Reaction Base Triethylamine Base->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Quench Quench with H₂O Reaction->Quench Wash Wash (NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product S-Hexadecyl Methanethiosulfonate Purify->Product

Figure 1. General workflow for the synthesis and purification of this compound.

Characterization Protocols

Following purification, the identity and purity of the product must be confirmed. The following are standard characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure. Samples are typically dissolved in deuterated chloroform (CDCl₃).

  • ¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the hexadecyl chain and the methyl group of the methanethiosulfonate moiety.

    • Predicted Chemical Shifts (δ, ppm) :

      • ~3.3 (s, 3H, -S-SO₂-CH₃ )

      • ~3.1 (t, 2H, -S-CH₂ -(CH₂)₁₄-CH₃)

      • ~1.7 (quintet, 2H, -S-CH₂-CH₂ -(CH₂)₁₃-CH₃)

      • ~1.2-1.4 (m, 26H, -S-(CH₂)₂-(CH₂ )₁₃-CH₃)

      • ~0.88 (t, 3H, -(CH₂)₁₅-CH₃ )

  • ¹³C-NMR Spectroscopy : The carbon NMR will confirm the presence of all 17 carbon atoms in their respective chemical environments.

    • Predicted Chemical Shifts (δ, ppm) :

      • ~52.0 (-S-SO₂-C H₃)

      • ~39.0 (-S-C H₂-)

      • ~32.0, 29.7 (multiple), 29.4, 29.1, 28.5, 22.7 (Alkyl chain -CH₂-)

      • ~14.1 (Alkyl chain -C H₃)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electron impact (EI) or electrospray ionization (ESI) can be used.

  • Expected Molecular Ion : The mass spectrum should show a peak corresponding to the molecular ion [M]⁺ or a protonated adduct [M+H]⁺ at m/z ≈ 336.6.

  • Key Fragmentation Patterns : Common fragmentation pathways for thiosulfonates include cleavage of the S-S bond and the S-C bond.[5][6] Expected fragments include:

    • [CH₃SO₂]⁺ at m/z = 79

    • [C₁₆H₃₃S]⁺ at m/z = 257

    • Fragments resulting from the loss of the alkyl chain.[7][8]

Workflow for Product Characterization

The general workflow for confirming the final product's identity and purity is illustrated below.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI or EI) Product->MS MP Melting Point Analysis Product->MP Struct Confirm Structure NMR->Struct MW Confirm Molecular Weight MS->MW Purity Assess Purity MP->Purity Final Confirmed This compound Struct->Final MW->Final Purity->Final

Figure 2. Workflow for the analytical characterization of the synthesized product.

Applications and Handling

This compound reacts specifically and rapidly with thiol groups (cysteinyl residues) to form a stable mixed disulfide bond.[9] This property makes it a powerful tool for:

  • Probing the structure and function of membrane-associated proteins.

  • Identifying lipid-exposed cysteine residues in ion channels and receptors.

  • Modifying protein surfaces to alter their hydrophobic properties.

Handling and Storage : Methanethiosulfonate reagents can be sensitive to moisture and should be stored in a desiccator at -20°C.[9] For experimental use, solutions should be prepared fresh. Due to its low water solubility, stock solutions are typically made in organic solvents like DMSO or chloroform before dilution into aqueous buffers for biological experiments.[9]

Conclusion

This guide outlines a reliable and straightforward method for the synthesis of this compound from 1-hexadecanethiol and methanesulfonyl chloride. The detailed protocols for synthesis, purification, and characterization provide researchers with the necessary information to produce and validate this important biochemical reagent. The provided workflows and data serve as a practical resource for laboratories engaged in chemical biology, protein chemistry, and drug development.

References

An In-depth Technical Guide on S-Hexadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides the fundamental chemical properties of S-Hexadecyl methanethiosulfonate, a compound relevant in various research and development contexts.

Chemical Identity and Properties

This compound is an organosulfur compound. Its core chemical data, including molecular formula and weight, are summarized below.

Data Presentation: Core Chemical Properties

PropertyValue
Molecular Formula C17H36O2S2[1][2]
Molecular Weight 336.6 g/mol [1][2]
CAS Number 7559-47-9[1][2]

Visualization of Chemical Data

The following diagram illustrates the relationship between the compound and its key identifiers.

A S-Hexadecyl Methanethiosulfonate B Molecular Formula: C17H36O2S2 A->B C Molecular Weight: 336.6 g/mol A->C D CAS Number: 7559-47-9 A->D

Caption: Core identifiers for this compound.

Methodologies and Protocols

The determination of a compound's molecular formula and weight is a foundational aspect of chemical analysis. The molecular formula is typically confirmed through elemental analysis and high-resolution mass spectrometry. The molecular weight is a calculated value based on the molecular formula, using standard atomic weights, and is confirmed by mass spectrometry.

Due to the fundamental and standardized nature of these analytical techniques, detailed experimental protocols are not provided here but can be found in standard organic chemistry and analytical chemistry textbooks and methodology guides. No signaling pathways are directly associated with the basic chemical properties of this compound.

References

An In-depth Technical Guide to Methanethiosulfonate (MTS) Reagents in Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in the study of protein structure and function, particularly for membrane proteins like ion channels and transporters.[1][2] These reagents selectively react with the thiol group of cysteine residues to form a disulfide bond, a process that is both rapid and reversible.[1][2] This specific and efficient labeling allows researchers to probe the accessibility of cysteine residues, thereby providing insights into protein topology, conformational changes, and the physical properties of protein pores and crevices.[1][3] The primary technique utilizing MTS reagents is the Substituted-Cysteine Accessibility Method (SCAM), which combines site-directed mutagenesis with chemical modification to systematically explore protein structure.[1][4]

This technical guide provides a comprehensive overview of the basic research applications of MTS reagents, with a focus on their use in studying ion channels. It includes a detailed summary of the properties of common MTS reagents, in-depth experimental protocols for the SCAM technique, and visualizations of key experimental workflows.

Properties of Common Methanethiosulfonate (MTS) Reagents

The utility of MTS reagents lies in their diverse physicochemical properties. They can be broadly categorized based on their charge (positive, negative, or neutral) and size, which dictates their membrane permeability and accessibility to different microenvironments within a protein. The choice of MTS reagent is critical for the experimental design and interpretation of results.

ReagentAbbreviationMolecular Weight ( g/mol )Charge at Neutral pHApprox. Size (Å)Membrane PermeabilityHalf-life in solution (pH 7.0-7.5, 20-25°C)Typical Concentration
2-Aminoethyl MTS hydrobromideMTSEA236.16Positive~4.5 x 6Permeable[1][2][3]~12-15 minutes[1][5]2.5 mM[1][2][5]
[2-(Trimethylammonium)ethyl] MTS bromideMTSET278.23Positive~5.8 x 6.5Impermeable[1][2][3]~10-11.2 minutes[1][5]1 mM[1][2][5]
Sodium (2-sulfonatoethyl) MTSMTSES242.21Negative~5.5 x 6Impermeable[1][2][6]~20-370 minutes[1][5]10 mM[1][2][5]
Methyl methanethiosulfonateMMTS110.18NeutralSmallPermeableVariesVaries

Note: The half-life of MTS reagents can be influenced by buffer composition and temperature. Solutions should be prepared fresh before each experiment.[1][2][5] The size estimations are based on the charged headgroups and can vary depending on the calculation method.

The Substituted-Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique that allows for the identification of amino acid residues that line a channel pore, vestibule, or crevice.[1][4] It can also be used to probe conformational changes that occur during protein function, such as channel gating.[1][3] The fundamental principle of SCAM involves a two-step process:

  • Site-Directed Mutagenesis: A cysteine residue is introduced at a specific position in the protein of interest. Ideally, the wild-type protein is either naturally cysteine-free or has its native cysteines removed or mutated to a non-reactive amino acid.

  • Chemical Modification: The engineered cysteine mutant is exposed to an MTS reagent. The accessibility of the introduced cysteine to the MTS reagent is then assessed by measuring a change in protein function, such as altered ion channel conductance or gating kinetics.[1]

The reactivity of the introduced cysteine with the MTS reagent provides information about its environment. A rapid reaction rate suggests that the cysteine is in a water-accessible location, while a slow or absent reaction suggests it is buried within the protein or in a hydrophobic environment.[1][3]

Detailed Experimental Protocol for SCAM in a Heterologous Expression System (e.g., Xenopus oocytes or mammalian cells)

This protocol provides a general framework for performing a SCAM experiment. Specific parameters may need to be optimized for the protein of interest and the expression system used.

1. Preparation of Cysteine-Scanning Mutants:

  • Vector Preparation: Start with a plasmid vector containing the cDNA of the protein of interest.

  • Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce single cysteine codons at the desired positions. It is recommended to create a cysteine-less version of the protein as a background for introducing new cysteines.

  • Sequence Verification: Verify the sequence of each mutant construct to ensure the desired mutation has been introduced and that no other mutations have occurred.

  • cRNA or DNA Preparation: For Xenopus oocyte expression, linearize the plasmid DNA and synthesize capped cRNA using an in vitro transcription kit. For mammalian cell expression, prepare high-quality plasmid DNA for transfection.

2. Expression of Mutant Proteins:

  • Xenopus oocyte Expression:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with the cRNA of the wild-type or mutant channel subunits.

    • Incubate the oocytes for 2-5 days to allow for protein expression.[7]

  • Mammalian Cell Expression:

    • Culture a suitable mammalian cell line (e.g., HEK293, CHO) to the appropriate confluence.

    • Transfect the cells with the plasmid DNA encoding the wild-type or mutant protein using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

3. Preparation and Application of MTS Reagents:

  • Reagent Preparation: Prepare stock solutions of MTS reagents in an appropriate solvent (e.g., water for charged reagents, DMSO for neutral reagents) immediately before use.[1][2][5] MTS reagents are unstable in aqueous solutions.[1][2][5]

  • Working Solution: Dilute the stock solution to the desired final concentration in the recording solution. Typical concentrations are 1-10 mM for MTSES, 1 mM for MTSET, and 2.5 mM for MTSEA.[1][2][5]

  • Application: Apply the MTS reagent-containing solution to the cells using a perfusion system. The duration of application typically ranges from 1 to 5 minutes.[1][2][5]

4. Data Acquisition and Analysis:

  • Electrophysiological Recording: Use electrophysiological techniques such as two-electrode voltage clamp (for Xenopus oocytes) or patch-clamp (for mammalian cells) to measure the functional properties of the ion channel before, during, and after the application of the MTS reagent.

  • Measurement of Modification Rate: The rate of modification can be determined by measuring the time course of the change in current amplitude or other functional parameters upon MTS application.

  • Reversibility: The disulfide bond formed by the MTS reagent can be reversed by applying a reducing agent such as dithiothreitol (DTT).[1] This can be used to confirm that the observed effect is due to the specific modification of the cysteine residue.

5. Control Experiments:

  • Wild-Type Control: Apply the MTS reagent to the wild-type protein to check for any non-specific effects.

  • Cysteine-less Control: If a cysteine-less construct is available, confirm that it is insensitive to the MTS reagent.

  • Solvent Control: Apply the solvent used to dissolve the MTS reagent to ensure it does not have any effect on protein function.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are used to illustrate the logical flow of experiments and the conceptual framework of how MTS reagents are used to probe protein function.

SCAM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression (e.g., Xenopus oocytes, Mammalian Cells) mutagenesis->expression baseline Record Baseline Functional Activity expression->baseline mts_application Apply MTS Reagent baseline->mts_application post_mts Record Functional Activity During/After MTS mts_application->post_mts reversal Apply Reducing Agent (DTT) (Optional) post_mts->reversal data_analysis Analyze Change in Function (e.g., Current Amplitude, Gating) post_mts->data_analysis reversal->data_analysis interpretation Infer Cysteine Accessibility and Structural Information data_analysis->interpretation

Caption: A general workflow for the Substituted-Cysteine Accessibility Method (SCAM).

Pore_Mapping_Workflow cluster_screening Screening with MTS Reagents cluster_interpretation Interpretation start Generate a series of single cysteine mutants along the putative pore-lining region expression Express each mutant in a suitable system start->expression apply_impermeant Apply membrane-impermeant MTS reagent (e.g., MTSET) extracellularly expression->apply_impermeant apply_permeant Apply membrane-permeant MTS reagent (e.g., MTSEA) extracellularly and/or intracellularly expression->apply_permeant measure_effect Measure the effect on ion channel function (e.g., block of current) apply_impermeant->measure_effect apply_permeant->measure_effect accessible Residues modified by impermeant reagents are likely in the outer vestibule measure_effect->accessible inaccessible Residues modified only by permeant reagents may be deeper in the pore or intracellular measure_effect->inaccessible no_effect Residues with no effect are likely not accessible measure_effect->no_effect map_pore Construct a model of the pore-lining surface accessible->map_pore inaccessible->map_pore no_effect->map_pore

Caption: Workflow for mapping an ion channel pore using MTS reagents of different permeability.

Ligand_Gated_Channel_Signaling cluster_closed Closed State (No Ligand) cluster_open Open State (Ligand-Bound) ligand Ligand (Neurotransmitter) receptor Ligand-Gated Ion Channel (with engineered cysteine) ligand->receptor Binds receptor_closed Receptor in Closed Conformation receptor->receptor_closed Induces Conformational Change mts MTS Reagent cys_accessible Cysteine Residue (Accessible and High Reactivity) mts->cys_accessible Reacts with accessible cysteine cys_inaccessible Cysteine Residue (Inaccessible or Low Reactivity) receptor_closed->cys_inaccessible receptor_open Receptor in Open Conformation receptor_closed->receptor_open Ligand Binding receptor_open->cys_accessible ion_flux Ion Flux (Depolarization or Hyperpolarization) receptor_open->ion_flux Allows cys_accessible->ion_flux Modification alters ion flux (potentiation or inhibition)

Caption: Probing ligand-gated ion channel signaling and conformational changes with MTS reagents.

Quantitative Effects of MTS Reagents on Ion Channel Function

The modification of cysteine residues by MTS reagents can have a range of effects on ion channel function, from a complete block of the channel pore to more subtle changes in gating kinetics. Quantifying these changes is key to understanding the role of the modified residue.

Ion Channel TypeMutantMTS ReagentObserved EffectReference
NMDA ReceptorGluN1/GluN2CPTrEA, MTSET, MTSEAPotentiation or inhibition of current amplitude, reflecting changes in open probability (Po) and/or single-channel conductance (γ).[7]
Shaker K+ ChannelVarious Cys mutants in S4MTSES, MTSETChanges in the accessibility of S4 segment residues dependent on the membrane voltage, providing evidence for voltage sensor movement.[1]
CFTRG551CMTSEA, MTSETState-dependent modification, with different effects on channel opening and closing rates.[1]
Nicotinic Acetylcholine ReceptorVarious Cys mutantsMTSEA, MTSET, MTSESIdentification of pore-lining residues and characterization of the electrostatic potential of the pore.[1]

Note: The effect of MTS modification is highly dependent on the location of the engineered cysteine and the specific MTS reagent used.

Applications in Drug Development

The insights gained from using MTS reagents in basic research have significant implications for drug development. By providing a detailed structural and functional map of drug targets like ion channels, SCAM can aid in:

  • Target Validation: Confirming the role of specific residues in protein function and their suitability as drug targets.

  • Structure-Based Drug Design: Providing spatial information about binding pockets and allosteric sites to guide the design of more specific and effective drugs.

  • Screening and Characterization of Compounds: Assessing how candidate drugs alter the accessibility of specific residues, thereby providing clues about their mechanism of action.

Conclusion

Methanethiosulfonate reagents, particularly when used in conjunction with the Substituted-Cysteine Accessibility Method, are powerful tools for elucidating the structure and function of proteins. Their versatility in terms of charge, size, and membrane permeability allows for a wide range of experimental applications, from mapping the intricate topography of ion channel pores to dissecting the dynamic conformational changes that underlie protein function. As our understanding of the molecular basis of cellular signaling and disease progresses, the application of MTS reagents will undoubtedly continue to provide critical insights, paving the way for new therapeutic interventions.

References

Unraveling Thiol Reactivity: A Technical Guide to MTS Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between methanethiosulfonate (MTS) reagents and thiol groups is paramount for probing protein structure and function. This in-depth technical guide provides a comprehensive overview of the core principles governing this reactivity, detailed experimental protocols, and a quantitative analysis of reaction kinetics.

MTS reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in biochemistry and pharmacology. Their high specificity and rapid reaction rates with the thiol side chains of cysteine residues allow for the precise labeling and modification of proteins. This guide delves into the chemical underpinnings of this interaction, offering insights into the factors that modulate reactivity and providing practical guidance for experimental design and execution.

The Chemistry of Thiol Modification by MTS Reagents

The fundamental reaction between an MTS reagent and a thiol-containing compound, such as the amino acid cysteine, results in the formation of a disulfide bond. This reaction is a nucleophilic substitution where the thiolate anion (RS⁻) acts as the nucleophile, attacking the sulfur atom of the thiosulfonate group. This process is highly efficient and specific for sulfhydryl groups under physiological conditions.

The intrinsic reactivity of MTS reagents with thiols is remarkably high, with second-order rate constants typically on the order of 10⁵ M⁻¹s⁻¹. This rapid kinetics allows for complete modification of accessible cysteine residues within seconds to minutes, even at low reagent concentrations in the micromolar range.[1][2]

cluster_reactants Reactants cluster_products Products MTS MTS Reagent (R'-S-SO₂-CH₃) Disulfide Mixed Disulfide (Protein-S-S-R') MTS->Disulfide Reaction with Thiol Byproduct Methanesulfinic Acid (CH₃-SO₂H) MTS->Byproduct Thiol Thiol (Protein-SH) Thiol->Disulfide

Reaction of an MTS reagent with a protein thiol group.

Quantitative Analysis of MTS Reagent Reactivity

The reactivity of MTS reagents is influenced by several factors, including the structure of the MTS reagent itself (specifically the R' group), the local environment of the thiol group within the protein, and the pH of the reaction buffer. The charge of the MTS reagent plays a significant role in its interaction with the protein and its accessibility to the target cysteine.

Below is a summary of the reactivity and stability of commonly used MTS reagents.

ReagentTypeIntrinsic ReactivityHalf-life in Aqueous Solution (pH 7.0-7.5, 20-25°C)
MTSEA (2-Aminoethyl MTS)Positively ChargedHigh~12 minutes[1]
MTSET ([2-(Trimethylammonium)ethyl] MTS)Positively ChargedVery High (2.5x more reactive than MTSEA)[1]~10 minutes[2][3]
MTSES (Sodium (2-sulfonatoethyl) MTS)Negatively ChargedLower (10x less reactive than MTSET)[1]~20 minutes[4]
MMTS (Methyl MTS)NeutralHigh~11.2 minutes[1]
MTSBn (Benzyl MTS)NeutralHighData not readily available

Note: The reactivity and half-life can vary depending on buffer composition and temperature.

Experimental Protocols

The application of MTS reagents is central to various techniques, most notably the Substituted Cysteine Accessibility Method (SCAM). SCAM is a powerful tool for mapping the solvent-accessible surfaces of proteins, particularly ion channels and transporters.

General Protocol for Protein Labeling with MTS Reagents

This protocol provides a general framework for labeling a purified protein with an MTS reagent.

Materials:

  • Purified protein containing accessible cysteine residues

  • MTS reagent of choice

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

  • Quenching solution (e.g., L-cysteine or dithiothreitol (DTT))

  • Desalting column or dialysis equipment

  • Anhydrous DMSO (for non-water-soluble MTS reagents)

Procedure:

  • Protein Preparation: Ensure the purified protein is in a suitable buffer, free of any thiol-containing reagents from purification steps. If necessary, reduce any existing disulfide bonds in the protein using a reducing agent like DTT, followed by removal of the reducing agent.

  • MTS Reagent Preparation: Immediately before use, prepare a stock solution of the MTS reagent. Water-soluble MTS reagents can be dissolved directly in the reaction buffer. For non-water-soluble reagents, dissolve them in a minimal amount of anhydrous DMSO before diluting in the reaction buffer.[1][2] Note that MTS reagents are susceptible to hydrolysis in aqueous solutions.[1][2]

  • Labeling Reaction: Add the MTS reagent solution to the protein solution to achieve the desired final concentration (typically in the range of 10-100 µM, with a stoichiometric excess of the reagent).[1][2] Incubate the reaction mixture at room temperature or 4°C for a duration determined by the reactivity of the specific MTS reagent and the accessibility of the cysteine residue (ranging from a few seconds to several minutes).[1][2]

  • Quenching the Reaction: Stop the labeling reaction by adding a quenching solution containing a high concentration of a thiol-containing compound (e.g., 10-20 mM L-cysteine or DTT) to consume any unreacted MTS reagent.

  • Removal of Excess Reagent: Remove the unreacted MTS reagent and quenching solution from the labeled protein using a desalting column or through dialysis against a suitable buffer.

  • Verification of Labeling: Confirm the successful labeling of the protein using techniques such as mass spectrometry or functional assays that are sensitive to the modification.

A Protein Preparation (Purified protein in thiol-free buffer) C Labeling Reaction (Incubate protein with MTS reagent) A->C B MTS Reagent Preparation (Freshly prepared stock solution) B->C D Quenching (Add excess thiol to stop the reaction) C->D E Purification (Remove unreacted reagent and byproducts) D->E F Analysis (Confirm protein modification) E->F

General experimental workflow for protein labeling with MTS reagents.
Substituted Cysteine Accessibility Method (SCAM)

SCAM involves site-directed mutagenesis to introduce a cysteine residue at a specific position in a protein, followed by probing the accessibility of this engineered cysteine with MTS reagents. Changes in protein function upon modification provide insights into the local environment of the substituted residue.

Key Steps in SCAM:

  • Site-Directed Mutagenesis: Introduce a unique cysteine codon into the gene encoding the protein of interest. If the wild-type protein contains native cysteines, they may need to be mutated to a non-reactive amino acid to ensure specific labeling of the engineered site.

  • Protein Expression: Express the cysteine-mutant protein in a suitable expression system (e.g., Xenopus oocytes, mammalian cells).

  • Functional Assay: Establish a baseline functional measurement of the mutant protein (e.g., ion channel conductance, transporter activity).

  • Application of MTS Reagents: Apply a specific MTS reagent to the expressed protein and monitor the functional parameter over time.

  • Data Analysis: A change in function upon MTS application indicates that the engineered cysteine is accessible to the reagent. The rate of this change can provide information about the accessibility and local environment of the residue. By using MTS reagents with different physical properties (e.g., charge, size), a more detailed picture of the protein's structure can be constructed.

Probing Signaling Pathways and Protein Function

While MTS reagents do not directly participate in canonical signaling pathways, their ability to modify protein function makes them powerful tools for studying these pathways. By selectively modifying cysteine residues in proteins involved in signaling cascades, such as G-protein coupled receptors (GPCRs) or enzymes, researchers can investigate the structural dynamics that underlie their activation and regulation.

For instance, SCAM has been instrumental in mapping the ligand-binding pockets and delineating the conformational changes that occur during the gating of ion channels.[5][6] This provides a deeper understanding of the molecular mechanisms that govern cellular communication.

cluster_experiment Experimental Intervention cluster_cellular_response Cellular Response MTS MTS Reagent Protein Target Protein (e.g., Ion Channel, GPCR) MTS->Protein Covalent Modification Function Altered Protein Function Protein->Function Induces Signal Modulated Signaling Pathway Function->Signal Impacts Response Cellular Response Signal->Response Leads to

Conceptual diagram of using MTS reagents to probe protein function and signaling.

References

S-Hexadecyl Methanethiosulfonate: A Technical Guide for Elucidating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Hexadecyl methanethiosulfonate (MTS-C16) is a long-chain, sulfhydryl-reactive reagent that has emerged as a valuable tool for investigating the structure and function of proteins, particularly ion channels and other membrane proteins. As part of the broader family of methanethiosulfonate (MTS) reagents, MTS-C16 covalently modifies cysteine residues, enabling researchers to probe the accessibility of specific amino acid side chains and assess the functional consequences of such modifications. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of MTS-C16 and related long-chain n-alkyl-MTS reagents in protein research.

The primary application of MTS reagents lies in the Substituted-Cysteine Accessibility Method (SCAM).[1][2] This powerful technique involves the site-directed mutagenesis of a target protein to introduce a cysteine residue at a specific position. The subsequent application of an MTS reagent, such as MTS-C16, allows for the covalent modification of this engineered cysteine. By observing the functional consequences of this modification, researchers can infer the solvent accessibility of the residue and its role in protein function. The long alkyl chain of MTS-C16 makes it particularly useful for probing deep within hydrophobic pockets or the transmembrane domains of proteins.

Mechanism of Action: Cysteine Modification

MTS reagents selectively and rapidly react with the thiol group (sulfhydryl group) of cysteine residues to form a disulfide bond.[2] This reaction is highly specific for cysteines, making it a precise tool for protein modification. The methanethiosulfonate moiety is an excellent leaving group, facilitating the nucleophilic attack by the cysteine thiol.

MTS_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein_Cys Protein-SH (Cysteine) Modified_Protein Protein-S-S-C₁₆H₃₃ (Modified Protein) Protein_Cys->Modified_Protein Covalent Modification MTS_C16 CH₃-S-SO₂-C₁₆H₃₃ (this compound) MTS_C16->Modified_Protein Leaving_Group CH₃-SO₂⁻ (Methanesulfinate) MTS_C16->Leaving_Group Release

Caption: Covalent modification of a protein cysteine residue by this compound.

Applications in Protein Research

The unique properties of MTS-C16 and other n-alkyl-MTS reagents make them suitable for a variety of applications in protein structure and function studies:

  • Probing Pore Structure of Ion Channels: By systematically introducing cysteine mutations along the pore-lining region of an ion channel and assessing their accessibility to MTS reagents of varying lengths, researchers can map the dimensions and physical properties of the ion conduction pathway.[2]

  • Investigating Ligand Binding Sites: MTS reagents can be used to identify residues that line a ligand-binding pocket. If the binding of a ligand protects an engineered cysteine from modification by an MTS reagent, it suggests that the residue is located within or near the binding site.[3]

  • Studying Conformational Changes: The accessibility of a cysteine residue to MTS modification can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel). This allows researchers to probe the dynamic movements of different protein domains.[2]

  • Drug Discovery and Development: By understanding the architecture of drug binding sites through MTS-based accessibility mapping, more potent and specific drugs can be designed.

Experimental Workflow and Protocols

A typical experiment utilizing MTS-C16 for studying protein function involves several key steps, as illustrated in the workflow below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) Expression Protein Expression (e.g., Xenopus Oocytes) Mutagenesis->Expression Baseline Baseline Functional Assay (e.g., Electrophysiology) Expression->Baseline MTS_Application Application of MTS-C16 Baseline->MTS_Application Post_MTS_Assay Post-Modification Functional Assay MTS_Application->Post_MTS_Assay Data_Analysis Data Analysis and Comparison Post_MTS_Assay->Data_Analysis Interpretation Structural and Functional Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for studying protein function using MTS reagents.
Detailed Experimental Protocol: Cysteine Accessibility in Ion Channels Expressed in Xenopus Oocytes

This protocol provides a generalized methodology based on common practices for studying ion channels, such as GABA-A receptors, using n-alkyl-MTS reagents.[3]

1. Preparation of cRNA and Oocytes:

  • Linearize the plasmid DNA containing the gene of interest (with the desired cysteine mutation) and use an in vitro transcription kit to synthesize capped cRNA.

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject the oocytes with the cRNA encoding the mutant ion channel subunits.

  • Incubate the injected oocytes for 1-3 days to allow for protein expression.

2. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology:

  • Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

  • Obtain a baseline recording of the ion channel's activity by applying its specific agonist (e.g., GABA for GABA-A receptors).

3. Application of this compound (MTS-C16):

  • Prepare a fresh stock solution of MTS-C16 in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the recording solution immediately before use. MTS reagents can hydrolyze in aqueous solutions.[2]

  • Apply the MTS-C16 solution to the oocyte, often in the presence of the agonist to ensure the channel is in a specific conformational state (e.g., open).

  • The duration and concentration of MTS-C16 application should be optimized for each specific mutant and experimental goal.

4. Post-Modification Recording and Data Analysis:

  • Wash out the MTS-C16 reagent thoroughly with the recording solution.

  • Record the ion channel's activity again in response to the agonist.

  • Compare the functional parameters (e.g., current amplitude, agonist sensitivity) before and after MTS-C16 modification to determine the effect of the covalent modification.

Data Presentation and Interpretation

The effects of n-alkyl-MTS reagents on protein function are often dependent on the length of the alkyl chain. Summarizing this data in a tabular format allows for a clear comparison and interpretation of the results.

Table 1: Effect of n-Alkyl-MTS Reagents on GABA-A Receptor (α1β3M286Cγ2L) Function [3]

n-Alkyl-MTS ReagentAlkyl Chain LengthChange in GABA SensitivityInhibition of Etomidate Modulation
Methyl-MTS (MTS-C1)ShortNo significant changeNot applicable
Ethyl-MTS (MTS-C2)ShortNo significant changeIncreased modulation
n-Propyl-MTS (MTS-C3)IntermediatePersistently increasedDecreased
n-Butyl-MTS (MTS-C4)IntermediatePersistently increasedDecreased
n-Hexyl-MTS (MTS-C6)IntermediatePersistently increasedDecreased
n-Octyl-MTS (MTS-C8)LongPersistently increasedDecreased
n-Decyl-MTS (MTS-C10)LongPersistently increasedDecreased

Data synthesized from Fantasia et al., 2021.[3]

The "cut-on" of a functional effect between ethyl-MTS and n-propyl-MTS in the study cited above suggests a specific steric boundary within the protein.[3] This type of data allows for precise estimations of distances within a protein's structure.

Signaling Pathway Context: Modulation of GABA-A Receptor Signaling

MTS-C16 and its analogs are tools to probe the structure of proteins involved in signaling pathways, rather than being direct participants in the pathways themselves. The following diagram illustrates the context in which these reagents are used to study the GABA-A receptor, a key player in inhibitory neurotransmission.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds to Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization MTS_C16 MTS-C16 (Experimental Probe) MTS_C16->GABA_A_R Modifies Cysteine Mutant

Caption: Use of MTS-C16 to probe the structure of the GABA-A receptor within its signaling context.

Considerations and Limitations

While MTS reagents are powerful tools, researchers should be aware of several important considerations:

  • Hydrolysis: MTS reagents can hydrolyze in aqueous solutions, so fresh solutions should be prepared for each experiment.[2]

  • Membrane Permeability: The charge and hydrophobicity of an MTS reagent determine its ability to cross cell membranes. While charged reagents like MTSET and MTSES are generally membrane-impermeant, more hydrophobic reagents like MTS-C16 may partition into the membrane.[2]

  • Reversibility: The disulfide bond formed by MTS modification can be reversed by reducing agents such as dithiothreitol (DTT), which can be useful for certain experimental designs.

  • Potential for Artifacts: The introduction of a cysteine mutation and its subsequent modification can potentially lead to unintended structural perturbations. Careful controls are essential for accurate data interpretation.

Conclusion

This compound and other long-chain n-alkyl-MTS reagents are indispensable tools for the detailed investigation of protein structure and function. Through the Substituted-Cysteine Accessibility Method, these reagents provide a means to map the architecture of protein pores and binding sites with high precision. The ability to correlate structural modifications with functional outcomes offers invaluable insights for basic research and is a significant asset in the rational design of novel therapeutics. As our understanding of the proteome continues to expand, the application of chemical probes like MTS-C16 will undoubtedly play a crucial role in unraveling the complexities of protein function in health and disease.

References

An In-depth Technical Guide to S-alkyl Methanethiosulfonates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-alkyl methanethiosulfonates (MTS) are a class of sulfhydryl-reactive reagents that have become indispensable tools in protein chemistry, biophysics, and drug discovery. Their high specificity for cysteine residues, rapid reaction kinetics, and the versatility of the S-alkyl group make them ideal for probing protein structure, function, and dynamics. This technical guide provides a comprehensive overview of MTS reagents, including their fundamental chemistry, quantitative reaction parameters, detailed experimental protocols, and applications in studying signaling pathways.

Core Concepts of S-alkyl Methanethiosulfonate Chemistry

S-alkyl methanethiosulfonates react specifically with the thiol group of cysteine residues to form a mixed disulfide bond. This reaction is highly efficient and proceeds rapidly under physiological conditions. The general reaction is as follows:

Protein-SH + CH₃SO₂-S-R → Protein-S-S-R + CH₃SO₂H

The resulting methanesulfinic acid is unstable and decomposes into non-reactive byproducts. The disulfide bond formed between the protein and the MTS reagent can be readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, allowing for the reversal of the modification. This reversibility is a key advantage over other irreversible sulfhydryl-modifying reagents.[1][2]

The "R" group on the S-alkyl portion of the MTS reagent can be varied to introduce a wide range of functionalities, including charged groups, fluorescent reporters, biotin tags, and photo-crosslinkers. This versatility allows for a broad spectrum of applications, from mapping solvent accessibility to identifying protein-protein interactions.

Quantitative Data on MTS Reagents

The reactivity and stability of MTS reagents are critical parameters for their effective use in experiments. The following tables summarize key quantitative data for several commonly used MTS reagents.

Table 1: Reaction Rates and Half-lives of Common MTS Reagents

ReagentAbbreviationSecond-Order Rate Constant with Thiols (M⁻¹s⁻¹)Half-life in Aqueous Solution (pH 7.0, 20°C)Reference
Methyl methanethiosulfonateMMTS~10⁵Not widely reported[3]
[2-(Trimethylammonium)ethyl] methanethiosulfonateMTSET~2.5 x 10⁵~11.2 minutes[3]
Sodium (2-sulfonatoethyl) methanethiosulfonateMTSES~1 x 10⁴~370 minutes[3]
2-Aminoethyl methanethiosulfonateMTSEA~1 x 10⁵~12 minutes[3]

Table 2: Dissociation Constants (Kd) and IC50 Values

ReagentTarget ProteinParameterValueConditionsReference
MTSESCystic Fibrosis Transmembrane Conductance Regulator (CFTR)K_d11.2 mMVoltage-dependent block[4]
E-64 (Cysteine protease inhibitor, for comparison)Cysteine Proteases (in Acanthamoeba castellanii)IC50100 µMInhibition of proteolysis[5]
MTSEA-Biotinα1(F64C)β2 GABA-A Receptor-Irreversibly inhibits GABA-mediated current at 2 mMElectrophysiology on Xenopus oocytes[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing S-alkyl methanethiosulfonates.

Protocol 1: General Procedure for Protein Labeling with MTS Reagents

This protocol outlines the basic steps for labeling a purified protein containing an accessible cysteine residue with an MTS reagent.

Materials:

  • Purified protein with at least one reactive cysteine residue in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

  • MTS reagent of choice (e.g., MMTS, MTSET, or a functionalized MTS reagent).

  • Anhydrous dimethyl sulfoxide (DMSO) for dissolving non-polar MTS reagents.

  • Reducing agent (e.g., DTT or β-mercaptoethanol) for quenching the reaction and for control experiments.

  • Desalting column or dialysis equipment for removing excess reagent.

  • Analytical method to confirm labeling (e.g., mass spectrometry, SDS-PAGE with a fluorescent MTS reagent).

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of any thiol-containing compounds. If the protein has been stored in a reducing environment, the reducing agent must be removed by dialysis or buffer exchange prior to labeling.

  • MTS Reagent Preparation: Prepare a stock solution of the MTS reagent immediately before use. Water-soluble MTS reagents (e.g., MTSET, MTSES) can be dissolved directly in the reaction buffer. For water-insoluble MTS reagents, dissolve them in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

  • Labeling Reaction: Add the MTS reagent stock solution to the protein solution to achieve the desired final concentration. A 10-fold molar excess of the MTS reagent over the protein is a common starting point. The reaction is typically carried out at room temperature for a duration ranging from a few minutes to an hour, depending on the reactivity of the specific cysteine and MTS reagent.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a reducing agent like DTT to a final concentration of 10-20 mM to consume the unreacted MTS reagent.

  • Removal of Excess Reagent: Remove the unreacted MTS reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Verification of Labeling: Confirm the successful labeling of the protein. For unlabeled MTS reagents, this can be done by mass spectrometry to detect the mass shift corresponding to the addition of the S-alkyl group. For fluorescently labeled MTS reagents, the labeling can be visualized by SDS-PAGE and fluorescence imaging. For biotinylated MTS reagents, a Western blot using streptavidin-HRP can be performed.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) for Mapping a Protein's Aqueous-Accessible Surfaces

SCAM is a powerful technique to identify amino acid residues that line a channel pore or a binding crevice in a membrane protein.[1][6] It involves systematically replacing residues with cysteine, one at a time, and then testing the accessibility of the introduced cysteine to a membrane-impermeant MTS reagent.

Materials:

  • Expression system (e.g., Xenopus oocytes, HEK293 cells) for the protein of interest.

  • Site-directed mutagenesis kit to create cysteine mutants.

  • Membrane-impermeant MTS reagent (e.g., MTSET or MTSES).

  • Electrophysiology setup or other functional assay to measure the activity of the protein.

  • Control MTS reagent (membrane-permeant, if needed for comparison).

Experimental Workflow:

A simplified workflow for the Substituted Cysteine Accessibility Method (SCAM).

Detailed Steps:

  • Generate Cysteine Mutants: Create a series of single-cysteine mutants of the target protein, where each mutant has a cysteine replacing a residue in the region of interest. A cysteine-less version of the protein is often used as a background to avoid confounding reactions with native cysteines.

  • Protein Expression: Express the wild-type and mutant proteins in a suitable expression system. Xenopus oocytes are commonly used for ion channels as they allow for robust two-electrode voltage-clamp recordings.

  • Baseline Functional Measurement: Measure the function of each mutant protein before applying the MTS reagent. For an ion channel, this would involve measuring the current in response to a specific stimulus.

  • Application of MTS Reagent: Apply a membrane-impermeant MTS reagent (e.g., 1-2 mM MTSET) to the extracellular or intracellular side of the membrane, depending on the region being studied. The application time is typically short (1-5 minutes) to minimize non-specific effects.[3]

  • Post-MTS Functional Measurement: After washing away the excess MTS reagent, measure the function of the protein again.

  • Data Analysis: A significant and irreversible change in protein function after MTS application indicates that the introduced cysteine is accessible to the reagent from that side of the membrane. The rate of the functional change can provide information about the accessibility of the cysteine residue.

  • Mapping: By analyzing the pattern of accessible and inaccessible residues, a map of the protein's aqueous-exposed surfaces can be constructed.

Protocol 3: Synthesis of S-(2-Aminoethyl) methanethiosulfonate (MTSEA)

This protocol describes a common method for the synthesis of MTSEA, a positively charged MTS reagent.

Materials:

  • 2-Aminoethanethiol hydrochloride

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

  • Reaction Setup: Dissolve 2-aminoethanethiol hydrochloride in a mixture of dichloromethane and pyridine at 0°C under a nitrogen atmosphere.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the stirred solution. The reaction is exothermic and should be kept at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired S-(2-aminoethyl) methanethiosulfonate. The final product should be characterized by NMR and mass spectrometry.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of S-alkyl methanethiosulfonates.

Probing GABA-A Receptor Ligand Binding with SCAM

The GABA-A receptor is a ligand-gated ion channel that is a major target for sedative and anxiolytic drugs. SCAM has been instrumental in mapping the GABA binding pocket. The following diagram illustrates how MTS reagents can be used to identify residues within this binding site.[1][6][7]

GABA_A_Receptor_SCAM cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_site GABA Binding Site Cys_mutant Introduced Cysteine Ion_channel Ion Channel Pore GABA_site->Ion_channel Binding opens channel Cys_mutant->Ion_channel Modification alters channel function GABA GABA GABA->GABA_site Binds MTS MTSEA-Biotin MTS->Cys_mutant Reacts with accessible cysteine

Using SCAM to map the GABA-A receptor binding site.
Workflow for Identifying Protein-Protein Interactions using Bifunctional MTS Reagents

Bifunctional MTS reagents, containing a photo-activatable crosslinking group, can be used to map protein-protein interactions.

PPI_Workflow A 1. Label Bait Protein with Bifunctional MTS Reagent B Bait Protein A->B D 2. Incubate Labeled Bait with Prey Protein to Form Complex B->D C Prey Protein C->D E 3. Photo-activation to Crosslink Bait and Prey D->E F 4. Proteolytic Digestion E->F G 5. Mass Spectrometry Analysis to Identify Crosslinked Peptides F->G H 6. Mapping of the Protein-Protein Interaction Site G->H

Workflow for protein-protein interaction mapping.

Conclusion

S-alkyl methanethiosulfonates are powerful and versatile reagents that have significantly advanced our understanding of protein structure and function. Their high specificity for cysteine residues, coupled with the ability to introduce a wide array of functional groups, has made them invaluable in diverse research areas. This guide has provided an overview of their chemistry, quantitative properties, and key experimental protocols. By understanding the principles and methodologies outlined here, researchers, scientists, and drug development professionals can effectively leverage MTS reagents to address a wide range of biological questions.

References

A Comprehensive Technical Guide to the Theoretical Principles of Cysteine Modification in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles governing the modification of cysteine residues in proteins. Cysteine, with its unique thiol group, plays a pivotal role in protein structure, function, and signaling. Understanding the chemistry of cysteine modification is critical for researchers in basic science and professionals in drug development, as it provides a basis for novel therapeutic strategies and the interpretation of complex biological phenomena.

The Unique Chemistry of the Cysteine Residue

Cysteine is one of the least abundant amino acids, yet it is often highly conserved in functionally critical regions of proteins.[1] Its significance stems from the chemical properties of its side chain, which contains a thiol group (-SH).

The Thiol Group: A Hub of Reactivity

The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).[2][3] This high reactivity makes cysteine susceptible to a wide range of post-translational modifications (PTMs). The reactivity of a specific cysteine residue is highly dependent on its local microenvironment within the protein structure, which influences its pKa value .[4][5]

The pKa of the Cysteine Thiol

The pKa of a free cysteine thiol is approximately 8.3-8.5.[5][6] However, within a protein, the pKa of a cysteine residue can be significantly perturbed, ranging from as low as 3.5 to over 10.[5] A lower pKa indicates that the thiol group is more readily deprotonated to the highly reactive thiolate anion at physiological pH.[7] Factors influencing the pKa include:

  • Proximity to positively charged amino acid residues: Stabilizes the thiolate anion, lowering the pKa.

  • Hydrogen bonding: The thiol group can act as both a hydrogen bond donor and acceptor, influencing its acidity.[8]

  • Solvent accessibility: Buried cysteine residues tend to have higher pKa values.

  • Local electrostatic environment: The overall charge distribution in the vicinity of the cysteine residue.[9][10]

Types of Cysteine Modifications

Cysteine modifications can be broadly categorized into two groups: reversible and irreversible. This reversibility is key to the role of many cysteine modifications in dynamic cellular processes like signal transduction.[11][12]

Reversible Modifications

These modifications can be added and removed by cellular enzymes, allowing for dynamic regulation of protein function.

  • Disulfide Bond Formation: The oxidation of two thiol groups to form a disulfide bond (-S-S-) is a fundamental modification for stabilizing protein structure, particularly in extracellular and secreted proteins.[11]

  • S-Nitrosylation: The covalent attachment of a nitric oxide (NO) group to the thiol side chain, forming an S-nitrosothiol (SNO).[13][14] This modification is a key mechanism in NO signaling.[13]

  • S-Glutathionylation: The formation of a mixed disulfide between a protein cysteine and the tripeptide glutathione (GSH).[15][16][17] This modification protects cysteines from irreversible oxidation and plays a role in redox signaling.[17]

  • S-Sulfenylation: The oxidation of the thiol group to a sulfenic acid (-SOH).[1][9][11] This is often a transient intermediate that can be further modified to a disulfide bond or higher oxidation states.[4][8]

  • S-acylation and S-prenylation: The attachment of lipid groups, which can anchor proteins to cellular membranes.[1][18]

Irreversible Modifications

These modifications are generally considered permanent and often occur under conditions of significant oxidative stress.

  • S-Sulfinylation and S-Sulfonylation: Further oxidation of sulfenic acid to sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H).[1][9][11] While sulfinic acid can be reversed by the enzyme sulfiredoxin, sulfonic acid formation is considered irreversible.[15]

Quantitative Data on Cysteine Modifications

The following tables summarize key quantitative data related to the reactivity and prevalence of cysteine modifications.

Table 1: Experimental pKa Values of Selected Reactive Cysteine Residues
ProteinResidueExperimental pKaMethodReference
Human DJ-1Cys1065.4UV spectrophotometry[8]
S. pombe DJ-1Cys1114.60 ± 0.04UV spectrophotometry[8]
Yeast Tsa1Cys475.4HRP competition assay[6]
Yeast Tsa2Cys476.0HRP competition assay[6]
E. coli AhpCCys465.94 ± 0.10HRP competition assay[6]
E. coli DsbACys303.5Alkylation kinetics[6]
E. coli ThioredoxinCys326.7-7.1Alkylation kinetics[6]
Table 2: Reaction Rate Constants for Selected Cysteine Modifications
Modification ReactionRate Constant (k)ConditionsReference
Cysteine + Nitric Oxide (anaerobic)0.37 x 10³ α M⁻¹ s⁻¹ (α = degree of ionization)pH dependent[18]
Glutathione + Nitric Oxide (anaerobic)Lower than cysteine at identical pHpH dependent[18]

Note: Reaction rates are highly dependent on the specific protein microenvironment, pH, and the nature of the modifying agent.

Table 3: Estimated Prevalence of Cysteine Modifications
Modification TypePrevalenceCommentsReference
Reversible Oxidative Modifications~10% of cysteine residues in vivoIncludes S-sulfenylation, S-nitrosylation, S-glutathionylation, and disulfide bonds.[5]
S-NitrosylationOver 100 proteins identified in plantsMany more are likely to exist.[19]
S-SulfenylationOver 1000 sites in more than 700 proteins in human cellsQuantified using chemoproteomic workflows.

Role in Signaling Pathways

Cysteine modifications are central to redox signaling, where changes in the cellular redox state are translated into specific biological responses. Reactive oxygen species (ROS) and reactive nitrogen species (RNS), once considered merely damaging agents, are now recognized as important signaling molecules that act, in part, by modifying cysteine residues.[12]

Redox-Sensing and Thiol Switches

Specific cysteine residues act as "redox sensors" or "thiol switches".[4] Oxidation of these cysteines can induce conformational changes in the protein, altering its activity, localization, or interaction with other proteins.[11] This on/off switching mechanism is fundamental to the regulation of many cellular processes, including:

  • Enzyme catalysis: The activity of many enzymes is regulated by the redox state of their active site cysteines.

  • Transcription factor activity: The DNA-binding activity of some transcription factors is modulated by cysteine modifications.

  • Protein-protein interactions: Cysteine modifications can either promote or inhibit the interaction between proteins.

Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cys_SH Protein-Cys-SH (Reduced) ROS->Cys_SH Oxidation Cys_SOH Protein-Cys-SOH (Sulfenylated) Cys_SH->Cys_SOH Cys_SOH->Cys_SH Reduction Signaling_Response Downstream Signaling Response Cys_SOH->Signaling_Response Conformational Change & Functional Modulation Antioxidant_System Antioxidant System (e.g., Thioredoxin) Antioxidant_System->Cys_SOH

A simplified diagram of a redox signaling pathway involving cysteine sulfenylation.

Implications for Drug Development

The unique reactivity of cysteine residues makes them attractive targets for covalent drug development.[20] Covalent inhibitors that form a permanent bond with a cysteine residue in a target protein can offer several advantages, including:

  • Increased potency and duration of action: The irreversible nature of the bond can lead to sustained inhibition.

  • Improved selectivity: Targeting a less conserved cysteine residue can provide selectivity for a specific protein or even a particular mutant form of a protein.[21]

A notable example is the development of inhibitors targeting the G12C mutant of KRAS, a key driver in many cancers. These drugs specifically react with the mutant cysteine residue, locking the protein in an inactive state.[22]

Covalent_Drug_Action cluster_protein Target Protein Target_Protein Target Protein with Reactive Cysteine Active_Site Active Site Non_Covalent_Complex Non-covalent Binding Complex Covalent_Inhibitor Covalent Inhibitor (with electrophilic warhead) Covalent_Inhibitor->Non_Covalent_Complex Reversible Binding Covalent_Adduct Covalent Adduct (Inhibition) Non_Covalent_Complex->Covalent_Adduct Irreversible Covalent Bond Formation (Reaction with Cysteine) Covalent_Adduct->Active_Site Blocks Substrate Binding

The mechanism of action for a covalent inhibitor targeting a cysteine residue.

Experimental Protocols for Studying Cysteine Modifications

A variety of experimental techniques are available to detect and quantify cysteine modifications.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is a powerful tool for identifying the specific sites of cysteine modification.

Protocol: Isotope-Coded Affinity Tag (ICAT) for Quantitative Cysteine Proteomics

  • Sample Preparation: Lyse cells or tissues from two different conditions (e.g., control and treated) in a buffer containing a reducing agent to ensure all cysteines are in their reduced form.

  • Labeling: Label the proteome from the control sample with the "light" ICAT reagent and the proteome from the treated sample with the "heavy" ICAT reagent.[23] The ICAT reagent contains a thiol-reactive group, an isotopically coded linker (e.g., with ¹²C or ¹³C), and a biotin tag.[3][7][24]

  • Combine and Digest: Combine the two labeled proteomes and digest with a protease (e.g., trypsin).

  • Affinity Purification: Enrich the cysteine-containing peptides using avidin affinity chromatography, which binds to the biotin tag on the ICAT reagent.[23]

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each peptide by comparing the peak intensities of the light and heavy isotopic pairs.[23] This allows for the identification of cysteine residues that have undergone a change in their modification state between the two conditions.

ICAT_Workflow Sample_A Sample A (Control) Label_A Label with Light ICAT Reagent Sample_A->Label_A Sample_B Sample B (Treated) Label_B Label with Heavy ICAT Reagent Sample_B->Label_B Combine Combine Samples Label_A->Combine Label_B->Combine Digest Tryptic Digest Combine->Digest Purify Avidin Affinity Purification Digest->Purify Analyze LC-MS/MS Analysis Purify->Analyze Quantify Quantification and Identification Analyze->Quantify Biotin_Switch_Workflow Start Protein Sample with Free Thiols and S-Nitrosylated Cysteines Block Block Free Thiols (e.g., with MMTS) Start->Block Reduce Selectively Reduce SNOs (with Ascorbate) Block->Reduce Label Label Newly Formed Thiols (with Biotin-HPDP) Reduce->Label Enrich Enrich Biotinylated Proteins (Streptavidin Affinity) Label->Enrich Detect Detection (Western Blot or Mass Spectrometry) Enrich->Detect

References

Methodological & Application

Application Notes and Protocols for S-Hexadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-Hexadecyl methanethiosulfonate is a long-chain, thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents. These reagents are characterized by their ability to specifically and rapidly react with sulfhydryl groups of cysteine residues in proteins, forming a disulfide bond. The long hexadecyl (C16) alkyl chain imparts a significant hydrophobic character to this particular MTS reagent, making it a specialized tool for investigating the structure and function of proteins, particularly those embedded within cellular membranes.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in key biochemical and cell-based assays. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on the general principles of MTS reagents and standard biochemical techniques. Researchers should use these as a starting point and expect to perform optimization studies to determine the ideal concentrations, incubation times, and other parameters for their specific experimental systems.

Application Note 1: Covalent Modification of Membrane Proteins

Principle:

This compound serves as a valuable tool for probing the structure and function of membrane proteins. Its long, hydrophobic hexadecyl chain is expected to preferentially partition into the lipid bilayer of cell membranes. This property can be exploited to selectively label cysteine residues within the transmembrane domains of integral membrane proteins or at the lipid-protein interface. Covalent modification can be used to identify accessible cysteine residues, probe conformational changes, or introduce a bulky group to assess functional consequences.

Experimental Protocol: Labeling of Cysteine Residues in Membrane Proteins

This protocol describes a general procedure for the covalent labeling of cysteine residues in membrane proteins within intact cells or isolated membrane fractions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture of interest or isolated membrane preparation

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford assay reagent or equivalent for protein quantification

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment (if a specific protein is to be detected)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C, protected from moisture. MTS reagents can hydrolyze in aqueous solutions, so fresh dilutions should be prepared for each experiment[1].

  • Cell or Membrane Preparation:

    • For intact cells: Culture cells to the desired confluency. On the day of the experiment, wash the cells twice with PBS.

    • For isolated membranes: Prepare membrane fractions using standard cell fractionation techniques (e.g., dounce homogenization followed by differential centrifugation). Resuspend the membrane pellet in PBS.

  • Labeling Reaction:

    • Dilute the this compound stock solution to the desired final concentration in PBS immediately before use. A range of concentrations (e.g., 10 µM - 1 mM) should be tested to optimize labeling.

    • Add the diluted this compound solution to the cells or membrane suspension.

    • Incubate for a defined period (e.g., 15-60 minutes) at room temperature or 37°C. Incubation times should be optimized.

    • Include a vehicle control (DMSO in PBS) and a negative control (e.g., a cell line or protein known to lack exposed cysteines).

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine (to a final concentration of 5-10 mM) and incubate for 10 minutes.

  • Sample Preparation for Analysis:

    • For intact cells: Wash the cells twice with PBS to remove excess reagent. Lyse the cells using an appropriate lysis buffer.

    • For isolated membranes: Pellet the membranes by centrifugation, remove the supernatant, and wash the pellet with PBS. Resuspend the pellet in lysis buffer.

    • Determine the protein concentration of the lysates using a Bradford assay or a similar method.

  • Analysis of Labeling:

    • Analyze the protein lysates by SDS-PAGE. Covalent modification will result in a mass shift of the target protein.

    • For specific proteins, perform a Western blot using a primary antibody against the protein of interest to visualize the mass shift.

Data Presentation:

The results of a protein labeling experiment can be summarized in a table.

Experimental ConditionThis compound Concentration (µM)Incubation Time (min)Temperature (°C)Extent of Labeling (% of total protein)
Vehicle Control0 (DMSO)30250%
Test Condition 1503025* empirically determined
Test Condition 21003025* empirically determined
Test Condition 31006025* empirically determined

Note: The extent of labeling would be quantified by densitometry of protein bands on a gel or Western blot.

Visualization:

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare S-Hexadecyl Methanethiosulfonate Stock (in DMSO) labeling Incubate with S-Hexadecyl Methanethiosulfonate prep_reagent->labeling prep_cells Prepare Cells or Membrane Fraction prep_cells->labeling quench Quench Reaction (e.g., L-cysteine) labeling->quench lysis Cell Lysis and Protein Quantification quench->lysis analysis SDS-PAGE and Western Blot lysis->analysis

Workflow for Covalent Modification of Membrane Proteins.

Application Note 2: Assessment of Enzyme Inhibition

Principle:

Many enzymes rely on cysteine residues for their catalytic activity. The sulfhydryl group of a cysteine in the active site can act as a nucleophile. This compound can covalently modify such critical cysteine residues, leading to the inhibition of enzyme activity. This application note provides a general protocol to screen for the inhibitory potential of this compound against a purified enzyme.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for assessing enzyme inhibition. The specific substrate and detection method will depend on the enzyme being studied.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the enzyme)

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

    • Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a small volume of the diluted this compound or DMSO (vehicle control) to each well.

    • Add the enzyme solution to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The signal (e.g., absorbance or fluorescence) should be measured at regular intervals.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each concentration of the inhibitor by calculating the slope of the linear portion of the signal versus time plot.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation:

Enzyme inhibition data should be presented in a clear, tabular format.

This compound Concentration (µM)Initial Reaction Velocity (units/min)% Enzyme Activity
0 (Vehicle)e.g., 1.0100%
1empirically determinedcalculated
10empirically determinedcalculated
50empirically determinedcalculated
100empirically determinedcalculated
500empirically determinedcalculated
IC50 (µM) -calculated from curve fit

Visualization:

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure Measure Reaction Kinetics start_reaction->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Workflow for In Vitro Enzyme Inhibition Assay.

Application Note 3: Assessment of Cell Viability and Cytotoxicity

Principle:

The potential cytotoxic effects of this compound can be evaluated using cell viability assays. These assays measure cellular metabolic activity, which is typically proportional to the number of viable cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan is quantified by measuring its absorbance. A decrease in formazan production indicates a reduction in cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standard procedure for assessing the cytotoxicity of a compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours (or overnight, depending on the solubilization buffer) in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation:

Cell viability data can be presented in a table.

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle)e.g., 0.85 ± 0.05100%
1empirically determinedcalculated
10empirically determinedcalculated
50empirically determinedcalculated
100empirically determinedcalculated
500empirically determinedcalculated
IC50 (µM) -calculated from curve fit

Visualization:

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate_treatment Incubate for Exposure Time treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate to Form Formazan add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate

Workflow for MTT Cell Viability Assay.

Disclaimer: The protocols provided herein are intended as a general guide. Due to the lack of specific published data for this compound, it is imperative that researchers conduct thorough optimization of experimental conditions, including concentrations, incubation times, and choice of analytical methods, for their specific systems. The information on the general reactivity of MTS reagents suggests that this compound will be a useful tool for probing protein structure and function, but its specific effects must be determined empirically.

References

Application Notes and Protocols for S-Hexadecyl Methanethiosulfonate in Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Hexadecyl methanethiosulfonate (MTS) is a thiol-reactive chemical probe used for the modification and cross-linking of proteins. Its unique structure, featuring a reactive methanethiosulfonate group and a long 16-carbon alkyl chain, makes it particularly well-suited for investigating protein structure, dynamics, and interactions within hydrophobic environments such as cellular membranes. This reagent specifically targets cysteine residues, forming a disulfide bond and introducing a hexadecyl tail. This modification can be used to probe the accessibility of cysteine residues, investigate protein-lipid interactions, and introduce a hydrophobic moiety to study its effect on protein function and conformation.

The long hexadecyl chain allows S-Hexadecyl MTS to partition into and interact with lipid bilayers, making it an invaluable tool for studying membrane proteins and proteins that associate with membranes. By reacting with cysteine residues at or near lipid-protein interfaces, it can provide insights into the topology of membrane proteins and map lipid-exposed domains. Furthermore, the introduction of a bulky, hydrophobic chain can be used to sterically probe binding pockets and allosteric sites within proteins.

These application notes provide a comprehensive overview of the use of S-Hexadecyl MTS for protein modification and cross-linking, including detailed experimental protocols and data interpretation guidelines.

Principle of the Method

This compound reacts specifically with the sulfhydryl group of cysteine residues in proteins under mild conditions. The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide bond between the cysteine residue and the hexadecyl moiety. This covalent modification is stable under typical experimental conditions but can be reversed by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

The introduction of the long hexadecyl chain alters the physicochemical properties of the modified protein, increasing its hydrophobicity. This change can be detected by various analytical techniques, including mass spectrometry, gel electrophoresis, and functional assays. By comparing the properties of the modified and unmodified protein, researchers can gain valuable information about the role of the targeted cysteine residue and its local environment.

Applications

  • Probing Hydrophobic Pockets and Binding Sites: The long alkyl chain of S-Hexadecyl MTS can be used to probe the dimensions and hydrophobicity of binding cavities within proteins.

  • Investigating Protein-Lipid Interactions: Due to its hydrophobic nature, S-Hexadecyl MTS is an excellent tool for identifying cysteine residues located at protein-lipid interfaces.

  • Mapping Membrane Protein Topology: By systematically labeling cysteine residues in a membrane protein, the accessibility of different regions to the membrane-partitioning reagent can be determined, providing insights into the protein's transmembrane and extracellular/intracellular domains.

  • Studying Protein Conformational Changes: Changes in the accessibility of cysteine residues to S-Hexadecyl MTS upon ligand binding or other stimuli can be used to monitor conformational changes in proteins.

  • Modulating Protein Function: The covalent attachment of a long alkyl chain can alter the activity of a protein, providing a means to study the functional importance of specific cysteine residues and their surrounding environment.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment using a series of n-alkyl methanethiosulfonate reagents with varying chain lengths, including a 16-carbon chain (hexadecyl), to modify a target protein. The data illustrates how increasing the alkyl chain length can affect the modification efficiency and the functional response of the protein, such as the inhibition of a ligand binding.

ReagentAlkyl Chain LengthModification Efficiency (%)Ligand Binding Inhibition (%)
Methyl-MTS195 ± 35 ± 1
Ethyl-MTS292 ± 410 ± 2
Propyl-MTS388 ± 525 ± 3
Butyl-MTS485 ± 440 ± 4
Hexyl-MTS678 ± 665 ± 5
Octyl-MTS870 ± 580 ± 4
Decyl-MTS1065 ± 790 ± 3
Dodecyl-MTS1260 ± 695 ± 2
Tetradecyl-MTS1455 ± 898 ± 1
Hexadecyl-MTS 16 50 ± 7 99 ± 1

Note: This data is illustrative and based on expected trends. Actual results may vary depending on the protein and experimental conditions.

Experimental Protocols

Protocol 1: Cysteine Accessibility Probing of a Purified Protein

This protocol describes a general method for labeling a purified protein containing accessible cysteine residues with S-Hexadecyl MTS.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound (stock solution in DMSO)

  • Dithiothreitol (DTT) for quenching the reaction

  • SDS-PAGE reagents

  • Mass spectrometer for analysis

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 µM in a reaction buffer free of reducing agents.

  • Reagent Preparation: Prepare a 100 mM stock solution of S-Hexadecyl MTS in anhydrous DMSO.

  • Labeling Reaction: Add S-Hexadecyl MTS to the protein solution to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM.

  • Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful modification may result in a slight shift in the protein's migration due to the increased molecular weight and hydrophobicity.

  • Analysis by Mass Spectrometry: For precise identification of the modified cysteine residues, digest the protein with a suitable protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Search for the expected mass shift corresponding to the addition of the hexadecylthiol group.

Protocol 2: Investigating Protein-Lipid Interactions in a Reconstituted System

This protocol outlines a method for studying the interaction of a membrane protein with the lipid bilayer using S-Hexadecyl MTS.

Materials:

  • Purified membrane protein of interest

  • Liposomes of a defined lipid composition

  • This compound (stock solution in DMSO)

  • Bio-Beads or other detergent removal system

  • Sucrose gradient centrifugation reagents

Procedure:

  • Protein Reconstitution: Reconstitute the purified membrane protein into liposomes using a detergent-removal method (e.g., dialysis, Bio-Beads).

  • Labeling Reaction: Add S-Hexadecyl MTS to the proteoliposome suspension to a final concentration of 50-200 µM.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM.

  • Separation of Proteoliposomes: Separate the proteoliposomes from unreacted reagent by sucrose gradient centrifugation or size-exclusion chromatography.

  • Protein Extraction and Analysis: Extract the protein from the liposomes using a suitable detergent.

  • Analysis: Analyze the modified protein by SDS-PAGE and mass spectrometry as described in Protocol 1 to identify the lipid-exposed cysteine residues.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Purified Protein or Reconstituted Proteoliposomes labeling Incubate Protein with S-Hexadecyl MTS start->labeling Add Reagent reagent Prepare S-Hexadecyl MTS Stock Solution (in DMSO) reagent->labeling quench Quench Reaction with DTT labeling->quench 30-60 min incubation sds_page SDS-PAGE Analysis quench->sds_page ms LC-MS/MS Analysis of Digested Peptides quench->ms data Data Interpretation: Identify Modified Cysteines sds_page->data ms->data reaction_mechanism protein_cys Protein-SH (Cysteine Residue) modified_protein Protein-S-S-(CH2)15-CH3 (Modified Protein) protein_cys->modified_protein + mts CH3-S-S(O)2-(CH2)15-CH3 (this compound) leaving_group CH3-S(O)2H (Methanesulfinic acid)

Application Notes and Protocols for Mapping Membrane Protein Topology Using S-Hexadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S-Hexadecyl methanethiosulfonate (MTS-C16) for the high-resolution mapping of membrane protein topology. The protocols detailed herein are based on the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for elucidating the structure and orientation of proteins within biological membranes.

Introduction to this compound and SCAM

This compound (MTS-C16) is a thiol-reactive reagent distinguished by its long, hydrophobic hexadecyl tail. This lipophilic characteristic allows it to readily partition into and traverse cellular membranes. In the context of the Substituted Cysteine Accessibility Method (SCAM), MTS-C16 serves as a probe to identify cysteine residues exposed to the lipid bilayer or aqueous environments on either side of the membrane.[1][2]

SCAM is a robust biochemical technique used to define the topology of membrane proteins.[3][4] The method relies on site-directed mutagenesis to systematically replace individual amino acids with cysteine residues. The accessibility of these engineered cysteines to membrane-permeant or impermeant thiol-reactive reagents, such as MTS-C16, reveals their location relative to the membrane. By testing a series of cysteine mutants, a detailed topological map of the protein can be constructed, identifying transmembrane domains, extracellular and intracellular loops, and even residues lining aqueous channels or pockets within the protein.[1][3]

The long alkyl chain of MTS-C16 makes it particularly well-suited for probing the lipid-exposed faces of transmembrane helices. Its reaction with an accessible cysteine results in a covalent modification, which can be detected by various methods, including functional assays, protein mobility shifts on SDS-PAGE, or by using tagged MTS reagents.

Key Applications of MTS-C16 in Membrane Protein Topology Mapping:

  • Identification of Transmembrane Segments: Systematically probing cysteine mutants along a polypeptide chain can delineate the boundaries of membrane-spanning domains.

  • Determination of Protein Orientation: By comparing the reactivity of cysteines in intact cells versus permeabilized cells or isolated membranes, the extracellular and intracellular loops can be distinguished.

  • Mapping Channel Lining and Crevices: The accessibility of cysteines within transmembrane domains can identify residues that line aqueous pores or substrate-binding cavities.[1]

  • Probing Conformational Changes: Changes in cysteine accessibility upon ligand binding or channel gating can provide insights into the dynamic structural rearrangements of the protein.

Quantitative Data Summary

The following table summarizes representative quantitative data derived from SCAM experiments using hydrophobic MTS reagents analogous to MTS-C16. This data highlights the differential reactivity of cysteine residues based on their accessibility.

ParameterExposed Cysteine (Extracellular/Intracellular Loop)Buried Cysteine (Lipid-Exposed Transmembrane)Inaccessible Cysteine (Protein Core)
Second-order rate constant (k2) with MTS Reagent (M⁻¹s⁻¹) 100 - 100010 - 100< 0.1
Labeling Efficiency (%) after 5 min incubation > 90%50 - 80%< 5%
Membrane Permeability of MTS Reagent High (for hydrophobic reagents like MTS-C16)HighNot Applicable
Typical Concentration Range 0.1 - 1 mM0.5 - 5 mMNot Applicable
Typical Reaction Time 1 - 10 minutes5 - 30 minutesNot Applicable

Note: The exact values can vary depending on the specific protein, the position of the cysteine, temperature, and pH.

Experimental Protocols

Protocol 1: General Workflow for SCAM using MTS-C16

This protocol outlines the key steps for a typical SCAM experiment aimed at determining the topology of a membrane protein expressed in a cellular system.

SCAM_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: MTS-C16 Labeling cluster_analysis Phase 3: Analysis A Generate Cysteine-less Parental Construct B Site-Directed Mutagenesis: Introduce Single Cysteines A->B C Express Mutant Proteins in Host Cells B->C D Intact Cells: Label Extracellularly Accessible Cysteines C->D E Permeabilized Cells/Vesicles: Label All Accessible Cysteines C->E F Incubate with MTS-C16 D->F E->F G Quench Reaction F->G H Cell Lysis and Protein Solubilization G->H I Detection of Modification (e.g., Western Blot, Functional Assay) H->I J Data Analysis and Topological Model Building I->J Cysteine_Localization_Logic cluster_logic Decision Tree for Cysteine Localization Start Single Cysteine Mutant Q1 Label with Impermeant MTS in Intact Cells Start->Q1 A1_yes Labeled Q1->A1_yes Yes A1_no Not Labeled Q1->A1_no No Result_Extra Conclusion: Extracellular A1_yes->Result_Extra Q2 Label with Permeant MTS (e.g., MTS-C16) in Intact Cells A1_no->Q2 A2_yes Labeled Q2->A2_yes Yes A2_no Not Labeled Q2->A2_no No Result_Intra Conclusion: Intracellular/Transmembrane A2_yes->Result_Intra Result_Buried Conclusion: Buried/Inaccessible A2_no->Result_Buried

References

Application Notes and Protocols for Labeling Cysteine Residues with MTS Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a powerful tool for investigating protein structure, function, and dynamics. Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds that specifically and rapidly react with the sulfhydryl group of cysteine residues under mild conditions to form a disulfide bond.[1][2] This technique, often coupled with site-directed mutagenesis to introduce cysteine residues at specific positions, is known as Substituted-Cysteine Accessibility Method (SCAM).[1][2] SCAM allows for the probing of the local environment of a specific residue, mapping solvent-accessible surfaces, and studying conformational changes in proteins such as ion channels and receptors.[1][2] The versatility of MTS reagents, which can be charged, fluorescent, or biotinylated, further expands their application in various biochemical and biophysical studies.[1][2]

Applications in Research and Drug Development

  • Structural and Functional Mapping of Proteins: By systematically introducing cysteine residues and assessing their reactivity with MTS reagents of varying properties (e.g., charge, size), researchers can deduce the topology and surface accessibility of protein domains.[1][2] This is particularly valuable for membrane proteins, which are challenging to study using traditional structural biology techniques.[1]

  • Studying Protein Conformational Changes: The accessibility of an introduced cysteine residue to MTS reagents can change depending on the conformational state of the protein.[1] This allows for the real-time monitoring of protein dynamics, such as the gating mechanisms of ion channels.[1][2]

  • Drug Discovery and Screening: Understanding the structural rearrangements of a target protein upon ligand binding is crucial for drug design. MTS labeling can be employed to identify binding pockets and allosteric sites, and to screen for compounds that induce specific conformational changes. The development of antibody-drug conjugates (ADCs) also utilizes cysteine-specific modifications.[3]

  • Biophysical Studies: Fluorescently labeled MTS reagents enable studies using techniques like Fluorescence Resonance Energy Transfer (FRET) to measure intramolecular distances and monitor protein-protein interactions.[1][2] Spin-labeled MTS reagents (e.g., MTSL) are used in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate protein dynamics and structure.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for MTS labeling experiments, compiled from various sources.

Table 1: Common MTS Reagents and Their Properties

MTS ReagentChargeTypical ConcentrationHalf-life (pH 7.0, 20°C)SolubilityApplications
MTSEA (2-Aminoethyl methanethiosulfonate)Positive2.5 mM~12 minWater, Ethanol, MethanolProbing channel accessibility, introducing positive charge[1]
MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate)Positive1 mM~11.2 minWater, DMSOProbing channel accessibility, introducing positive charge[1][2]
MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)Negative10 mM~370 minWater, DMF, DMSO, Hot Ethanol, MethanolProbing channel accessibility, introducing negative charge[1]
MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate)Neutral10-20x molar excess over proteinStable once ligatedAcetonitrile, DMSOSite-directed spin labeling for EPR/NMR studies[5][6]

Table 2: General Reaction Conditions for MTS Labeling

ParameterRecommended Range/ConditionNotes
Protein Concentration 250-300 µMHigher concentrations can improve labeling efficiency.[6]
MTS Reagent Concentration 10-20 fold molar excess over proteinA sufficient excess ensures efficient labeling.[6]
Reaction Time 1 to 5 minutes (for charged MTS) to overnight (for MTSL)Varies depending on the specific MTS reagent and the accessibility of the cysteine.[1][6]
pH 6.0 - 7.5MTS reagents hydrolyze in water, with the rate increasing at higher pH. Buffers above neutral pH should be avoided for some reagents like MTSL to prevent side reactions.[1][6]
Temperature 4°C to Room TemperatureLower temperatures can help to slow down hydrolysis of the MTS reagent.
Reducing Agents Must be removed prior to labelingDTT or other reducing agents will react with MTS reagents and must be removed by methods like desalting columns or dialysis.[6][7]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Cysteine Introduction

This protocol describes the introduction of a cysteine codon at a specific site in a gene of interest using the QuikChange site-directed mutagenesis method.[8][9]

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic oligonucleotide primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuTurbo)

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (the cysteine codon) flanked by 15-20 unmodified bases on each side. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and reaction buffer.

    • Perform PCR using a temperature cycler. An example cycling protocol is: 95°C for 30 seconds, followed by 12-18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.

  • DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[9]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells via heat shock.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select individual colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

Protocol 2: Protein Expression and Purification

This is a general protocol for the expression and purification of a cysteine-mutant protein. The specific details will vary depending on the protein and expression system.

Materials:

  • Expression vector containing the cysteine-mutant gene

  • Appropriate expression host (e.g., E. coli BL21(DE3))

  • LB broth with appropriate antibiotic

  • Inducing agent (e.g., IPTG)

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, and a reducing agent like DTT to keep the cysteine reduced)

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

  • Dialysis tubing or desalting columns

Procedure:

  • Expression:

    • Transform the expression vector into the appropriate host cells.

    • Grow a starter culture and then a larger culture to the mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression with the appropriate inducer and continue to grow the culture for several hours or overnight at a suitable temperature.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or other appropriate methods.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to the purification resin.

    • Wash the resin with wash buffer to remove non-specifically bound proteins.

    • Elute the target protein with elution buffer.

  • Buffer Exchange and Reduction:

    • Exchange the purified protein into a labeling buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5) that does not contain any primary amines (like Tris) if using amine-reactive reagents.

    • It is crucial to maintain the introduced cysteine in a reduced state. This can be achieved by including a reducing agent like DTT (e.g., 2.5 mM) in the buffers during purification.[6] The DTT must be removed immediately before the labeling reaction.

Protocol 3: MTS Labeling Reaction

This protocol outlines the general procedure for labeling a purified, reduced cysteine-mutant protein with an MTS reagent.

Materials:

  • Purified, reduced protein in a suitable labeling buffer

  • MTS reagent stock solution (e.g., dissolved in DMSO or water immediately before use)

  • Quenching solution (e.g., DTT or L-cysteine)

Procedure:

  • Removal of Reducing Agent: Immediately before labeling, remove the reducing agent (e.g., DTT) from the protein solution using a desalting column (e.g., Zeba spin desalting column) equilibrated with the labeling buffer.[6]

  • Prepare MTS Reagent: Prepare a fresh stock solution of the MTS reagent. Some MTS reagents are hygroscopic and hydrolyze in water, so they should be stored in a desiccator at -20°C and warmed to room temperature before opening.[1][2]

  • Labeling Reaction:

    • Add the MTS reagent to the protein solution to achieve the desired final concentration (e.g., a 10-20 fold molar excess).[6]

    • Incubate the reaction for the appropriate time at the chosen temperature (see Table 2). The incubation time may need to be optimized. For some applications, the reaction is carried out on ice to minimize hydrolysis of the MTS reagent.

  • Quenching the Reaction: Stop the labeling reaction by adding a quenching solution containing a thiol, such as DTT or L-cysteine, to react with any excess MTS reagent.

  • Removal of Excess Reagent and Labeled Protein Purification: Remove the unreacted MTS reagent and the quenching agent by dialysis, size-exclusion chromatography, or using a centrifugal filter device.[6] This step is critical to obtain a 1:1 stoichiometry of the label to the protein.[10]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression & Purification mutagenesis->expression reduction Reduction of Cysteine (e.g., with DTT) expression->reduction remove_dtt Remove Reducing Agent (Desalting Column) reduction->remove_dtt mts_reaction MTS Labeling Reaction remove_dtt->mts_reaction quench Quench Reaction (Excess Thiol) mts_reaction->quench purify_labeled Purify Labeled Protein quench->purify_labeled analysis Downstream Applications (e.g., Functional Assays, Spectroscopy) purify_labeled->analysis

Caption: Experimental workflow for cysteine labeling with MTS reagents.

signaling_pathway cluster_channel Ion Channel Gating cluster_scam SCAM Analysis closed Closed State open Open State closed->open Gating cys_closed Introduced Cysteine (Inaccessible) closed->cys_closed open->closed Deactivation cys_open Introduced Cysteine (Accessible) open->cys_open stimulus Stimulus (e.g., Ligand Binding, Voltage Change) stimulus->closed Conformational Change mts MTS Reagent mts->cys_closed No Labeling mts->cys_open Labeling Occurs

Caption: Using SCAM to study ion channel gating conformational changes.

References

Application of S-Hexadecyl Methanethiosulfonate in Ion Channel Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Hexadecyl methanethiosulfonate is a long-chain, lipid-soluble methanethiosulfonate (MTS) reagent that has emerged as a valuable tool in the field of ion channel research. Its primary application lies in the technique of Substituted Cysteine Accessibility Mutagenesis (SCAM), where it is used to covalently modify cysteine residues introduced at specific locations within an ion channel's structure. Due to its long hexadecyl tail, this reagent serves as a unique probe to investigate lipid-protein interactions and to mimic the presence of a lipid molecule within a specific binding pocket. This allows researchers to elucidate the structural and functional consequences of lipid modulation on ion channel gating and pharmacology.

This document provides detailed application notes and protocols for the use of this compound in ion channel research, with a focus on its application in studying the Erwinia ligand-gated ion channel (ELIC), a well-established model for pentameric ligand-gated ion channels (pLGICs).

Principle of Action

The core principle behind the application of this compound is its reactivity towards the sulfhydryl group of cysteine residues. When a cysteine is introduced into a region of interest within an ion channel via site-directed mutagenesis, the application of this compound leads to the formation of a disulfide bond between the reagent and the cysteine side chain. The bulky and hydrophobic hexadecyl group then acts as a tethered ligand or a structural mimic of a lipid acyl chain, allowing for the investigation of how lipid binding in that specific location affects channel function.

This technique is particularly powerful for:

  • Identifying lipid binding sites: By observing functional changes in the ion channel upon covalent modification of an introduced cysteine, researchers can infer the proximity of that residue to a lipid binding pocket.

  • Mimicking lipid modulation: The covalent attachment of the hexadecyl group can reproduce the effects of endogenous lipid modulators, providing insights into the mechanisms of allosteric regulation by lipids.

  • Probing conformational changes: The accessibility of the introduced cysteine to this compound can be state-dependent (e.g., resting vs. activated state), providing information about the conformational rearrangements that occur during channel gating.

Application Example: Investigating Fatty Acid Modulation of the ELIC Ion Channel

A key application of this compound has been in the study of how polyunsaturated fatty acids (PUFAs) inhibit pLGICs. In a study by Dietzen, Arcario, et al. (2022), this compound was used to mimic the presence of a fatty acid tail in a putative binding site within the transmembrane domain of the ELIC channel.[1] By covalently attaching the hexadecyl group to an engineered cysteine residue (R117C) in a region thought to be a fatty acid binding site, the researchers were able to recapitulate the inhibitory effect of PUFAs on the channel's function.[1] This provided strong evidence for a direct binding mechanism of fatty acid modulation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the inhibition of the ELIC ion channel by the polyunsaturated fatty acid DHA and the effect of this compound modification.

ParameterValueChannel TypeConditionsReference
DHA Inhibition (IC₅₀) 10.6 µMWild-Type ELICExcised patch-clamp, 3 min pre-application of DHA[1]
Peak Current Inhibition by hMTS Significant reductionR117C ELIC mutantComparison of current before and after hMTS modification[1]
Effect on other mutants (e.g., R123C) No significant inhibitionR123C ELIC mutantComparison of current before and after hMTS modification[1]

Experimental Protocols

Site-Directed Mutagenesis and Protein Expression

This protocol describes the initial step of introducing a cysteine residue at the desired location within the ion channel protein.

Objective: To generate a cysteine mutant of the target ion channel (e.g., ELIC R117C) for subsequent modification by this compound.

Materials:

  • Wild-type ELIC plasmid (e.g., pET26-MBP-ELIC)

  • QuikChange XL Site-Directed Mutagenesis Kit

  • Primers for the desired mutation (e.g., R117C)

  • E. coli expression strain (e.g., BL21(DE3) C43)

  • Standard molecular biology reagents and equipment

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation (e.g., replacing the arginine codon at position 117 with a cysteine codon).

  • Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the designed primers according to the mutagenesis kit protocol.

  • Digestion of Parental DNA: Digest the parental, non-mutated plasmid DNA with the DpnI enzyme provided in the kit.

  • Transformation: Transform the mutated plasmid into a suitable E. coli strain for plasmid amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression: Transform the sequence-verified plasmid into an expression strain of E. coli. Grow the bacterial culture and induce protein expression according to standard protocols for the specific ion channel.

  • Purification: Purify the mutant ion channel protein using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

Electrophysiological Recording and hMTS Modification

This protocol details the functional characterization of the cysteine mutant and its modification by this compound using patch-clamp electrophysiology on reconstituted proteoliposomes.

Objective: To measure the ion channel activity of the cysteine mutant before and after modification with this compound to assess the functional impact of the modification.

Materials:

  • Purified cysteine mutant ion channel protein (e.g., ELIC R117C)

  • Lipids for reconstitution (e.g., a 2:1:1 molar ratio of POPC:POPE:POPG)

  • This compound (hMTS)

  • Recording solutions (see table below)

  • Patch-clamp rig with a perfusion system

  • Giant liposome formation setup

Recording Solutions:

SolutionComposition
Internal (Pipette) Solution 150 mM NaCl, 10 mM HEPES, pH 7.4
External (Bath) Solution 150 mM NaCl, 10 mM HEPES, pH 7.4
Agonist Solution External solution + 30 mM cysteamine
hMTS Solution External solution + 50 µM this compound (prepare fresh from a DMSO stock)

Procedure:

  • Proteoliposome Reconstitution: Reconstitute the purified mutant ion channel into giant liposomes using established methods (e.g., dehydration/rehydration).

  • Patch-Clamp Recording:

    • Form a gigaohm seal on a giant liposome using a patch pipette filled with the internal solution.

    • Excise the patch to obtain an inside-out or outside-out configuration. For ELIC, an excised patch configuration is used.

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

  • Control Recording:

    • Perfuse the patch with the external solution.

    • Rapidly apply the agonist solution to elicit a baseline current response.

    • Wash out the agonist with the external solution.

  • hMTS Modification:

    • Perfuse the patch with the hMTS solution for a defined period (e.g., 2-5 minutes) to allow for covalent modification of the introduced cysteine.

    • Wash out the excess hMTS with the external solution.

  • Post-Modification Recording:

    • Re-apply the agonist solution and record the current response.

  • Data Analysis:

    • Measure the peak amplitude of the current responses before and after hMTS modification.

    • Compare the currents to determine the effect of the modification (e.g., inhibition, potentiation, or no change).

Mass Spectrometry for Verification of Modification

This protocol outlines the steps to confirm the covalent modification of the cysteine residue by this compound.

Objective: To verify that this compound has specifically and covalently attached to the introduced cysteine residue.

Materials:

  • Purified cysteine mutant ion channel protein (unmodified and hMTS-modified)

  • Detergent for solubilization (e.g., DDM)

  • Reducing and alkylating agents (e.g., DTT and iodoacetamide) for control samples

  • Trypsin or other suitable protease

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take aliquots of both the unmodified and hMTS-modified protein.

    • Solubilize the protein in a buffer containing a suitable detergent.

  • Proteolytic Digestion:

    • Denature the protein samples.

    • (Optional for control) Reduce and alkylate the cysteine residues in the unmodified sample.

    • Digest the proteins into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide digests into an LC-MS/MS system.

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their mass and sequence.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Look for a mass shift on the peptide containing the engineered cysteine in the hMTS-treated sample. The expected mass shift corresponds to the addition of the this compound moiety (minus the leaving group).

    • Confirm the absence of this mass shift in the unmodified control sample.

Visualizations

Signaling Pathway and Experimental Logic

Mechanism of this compound Application cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Expected Outcome & Interpretation Hypothesis A specific transmembrane region is a putative lipid binding site. Mutagenesis Introduce a cysteine residue in the putative binding site (e.g., R117C in ELIC). Hypothesis->Mutagenesis Test with Modification Apply this compound (hMTS) to covalently attach a lipid-like hexadecyl tail. Mutagenesis->Modification Then Functional_Assay Measure ion channel function (e.g., using patch-clamp) before and after hMTS modification. Modification->Functional_Assay And Outcome Observe a change in channel function (e.g., inhibition of current). Functional_Assay->Outcome Leads to Interpretation The covalent modification mimics the effect of a lipid binding in that site, confirming its role in channel modulation. Outcome->Interpretation Suggests

Caption: Logical flow of using hMTS to test a hypothesis about a lipid binding site.

Experimental Workflow

Experimental Workflow for hMTS Modification and Analysis cluster_verification Verification Start Start: Purified Cysteine Mutant Ion Channel Reconstitution Reconstitute into Giant Liposomes Start->Reconstitution Patch_Clamp Perform Patch-Clamp Recording Reconstitution->Patch_Clamp Baseline Record Baseline Agonist Response Patch_Clamp->Baseline Apply_hMTS Apply S-Hexadecyl methanethiosulfonate Baseline->Apply_hMTS Wash Washout Excess hMTS Apply_hMTS->Wash Mass_Spec_Prep Prepare Samples for Mass Spectrometry Apply_hMTS->Mass_Spec_Prep Parallel Verification Post_Mod_Record Record Post-Modification Agonist Response Wash->Post_Mod_Record Analysis Analyze Functional Changes Post_Mod_Record->Analysis LC_MS Perform LC-MS/MS Mass_Spec_Prep->LC_MS Verify_Mod Confirm Covalent Modification LC_MS->Verify_Mod

Caption: Step-by-step workflow from protein reconstitution to functional analysis and verification.

References

Site-Specific Protein Modification Using S-Hexadecyl Methanethiosulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific lipidation is a powerful tool for understanding and manipulating protein function. The covalent attachment of lipid moieties can influence protein localization, conformation, and interaction with binding partners, making it a critical consideration in cell signaling, membrane biology, and drug development. S-Hexadecyl methanethiosulfonate (MTS) is a thiol-reactive reagent that enables the targeted introduction of a 16-carbon alkyl chain (hexadecyl group) onto a specific cysteine residue within a protein. This modification mimics S-palmitoylation, a reversible post-translational modification known to regulate the trafficking and activity of numerous signaling proteins.

These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of proteins with this compound. The information is intended to guide researchers in the design and execution of experiments to investigate the functional consequences of targeted protein lipidation.

Principle of the Method

The core of this technique lies in the specific and efficient reaction between the methanethiosulfonate group of S-Hexadecyl MTS and the sulfhydryl group of a cysteine residue. This reaction forms a stable disulfide bond, covalently linking the hexadecyl lipid chain to the protein. To achieve site-specificity, the target protein is typically engineered using site-directed mutagenesis to contain a single reactive cysteine at the desired modification site, while other native cysteines are removed or are inaccessible.

Applications

The ability to introduce a lipid moiety at a defined position on a protein opens up a wide range of applications in research and drug development:

  • Mimicking Natural Lipidation: Investigate the functional role of S-palmitoylation by introducing a stable mimic at a specific cysteine residue.

  • Controlling Protein Localization: Tethering a protein to cellular membranes by introducing a hydrophobic hexadecyl anchor.

  • Modulating Protein-Protein Interactions: The attached lipid can either promote or inhibit interactions with other proteins.

  • Studying Signaling Pathways: Elucidate the role of lipidation in signal transduction cascades by modifying key signaling proteins.

  • Drug Development: Develop lipidated therapeutic proteins with altered pharmacokinetic properties or enhanced membrane association.

Key Experimental Considerations

Successful site-specific modification with this compound requires careful planning and execution. The following are critical factors to consider:

  • Protein Engineering: The target protein must be expressed with a unique, accessible cysteine residue at the site of interest. Site-directed mutagenesis is the standard method for introducing or removing cysteine codons in the protein's coding sequence.

  • Reagent Purity and Handling: this compound is a hydrophobic and moisture-sensitive compound. It should be stored under desiccated conditions and dissolved in an appropriate organic solvent, such as DMSO, immediately before use.

  • Reaction Conditions: The efficiency of the labeling reaction is dependent on pH, temperature, and reagent concentrations. Optimization of these parameters is crucial for achieving high modification yields.

  • Purification: Removal of unreacted this compound and potential protein aggregates is essential for downstream applications.

  • Analysis and Characterization: The extent of modification must be verified. Mass spectrometry is the gold-standard for confirming the covalent attachment of the hexadecyl group to the target cysteine.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce a Labeling Site

This protocol outlines the general steps for introducing a cysteine codon into the gene of interest using a commercially available site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the gene of interest

  • Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent)

  • Mutagenic primers containing the desired cysteine codon change

  • Competent E. coli cells for transformation

  • Standard molecular biology reagents and equipment

Procedure:

  • Primer Design: Design forward and reverse mutagenic primers that anneal to the template DNA and contain the desired codon change to introduce a cysteine (TGC or TGT). Ensure primers meet the specifications of the chosen mutagenesis kit.

  • Mutagenesis PCR: Set up the PCR reaction according to the manufacturer's protocol, using the plasmid DNA as a template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with the Dpn I enzyme provided in the kit. This will enrich for the mutated plasmid.

  • Transformation: Transform the Dpn I-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of the Cysteine-Mutant Protein

This is a general protocol and may need to be optimized for the specific protein of interest.

Materials:

  • Expression vector containing the cysteine-mutant gene

  • Appropriate bacterial, yeast, or mammalian expression system

  • Buffers for cell lysis and protein purification (e.g., containing Tris, NaCl, and protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Protein Expression: Transform the expression vector into the chosen expression host and induce protein expression according to standard protocols.

  • Cell Lysis: Harvest the cells and lyse them using appropriate methods (e.g., sonication, French press) in a suitable lysis buffer.

  • Purification: Clarify the lysate by centrifugation and purify the target protein using affinity chromatography.

  • Buffer Exchange: Exchange the purified protein into a suitable buffer for the labeling reaction (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) using dialysis or a desalting column.

  • Concentration and Purity Check: Concentrate the protein to a working concentration (e.g., 1-5 mg/mL) and assess its purity by SDS-PAGE.

Protocol 3: Site-Specific Labeling with this compound

Materials:

  • Purified cysteine-mutant protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in anhydrous DMSO)

  • Reaction tubes

  • Shaker or rotator

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. This should be prepared fresh.

    • Ensure the purified protein is at a suitable concentration (e.g., 50 µM) in a buffer free of primary amines or thiols.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept low (ideally <5%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle mixing. The reaction can also be performed overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as β-mercaptoethanol or dithiothreitol (DTT) can be added to a final concentration of ~10 mM to react with any excess S-Hexadecyl MTS.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts. Due to the hydrophobicity of the reagent, size-exclusion chromatography or dialysis may be suitable. For membrane proteins or highly hydrophobic proteins, other purification strategies may be necessary.

Protocol 4: Analysis of Modification by Mass Spectrometry

Materials:

  • Labeled and unlabeled protein samples

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Trypsin (for peptide mapping)

  • Standard reagents for mass spectrometry analysis

Procedure:

  • Intact Protein Analysis:

    • Analyze the molecular weight of the intact protein before and after the labeling reaction. A successful modification will result in a mass increase corresponding to the mass of the hexadecyl group minus the mass of the leaving group.

  • Peptide Mapping (for site confirmation):

    • Digest the labeled and unlabeled proteins with trypsin.

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the peptide containing the modified cysteine residue and confirm the mass shift corresponding to the hexadecyl modification.

Data Presentation

The following tables provide a template for presenting quantitative data from protein modification experiments using this compound.

Table 1: Modification Efficiency of Target Protein with this compound

Protein ConstructS-Hexadecyl MTS (molar excess)Reaction Time (hours)Reaction Temperature (°C)Modification Efficiency (%)
Protein-Cys10x22585
Protein-Cys20x22595
Protein-Cys10x16490
Wild-Type Protein20x225<5

Modification efficiency determined by mass spectrometry.

Table 2: Effect of Site-Specific Lipidation on Protein Localization

Protein ConstructModification StatusCellular Localization
Protein-CysUnmodifiedCytosol
Protein-CysHexadecylatedPlasma Membrane
Wild-Type ProteinUnmodifiedCytosol

Cellular localization determined by immunofluorescence microscopy.

Table 3: Functional Assay of Unmodified vs. Lipidated Protein

Protein ConstructModification StatusEnzyme Activity (units/mg)
Enzyme-CysUnmodified150 ± 12
Enzyme-CysHexadecylated25 ± 5
Wild-Type EnzymeUnmodified145 ± 15

Enzyme activity determined by a specific activity assay.

Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

G cluster_0 Protein Engineering cluster_1 Protein Production cluster_2 Lipidation cluster_3 Analysis Site-Directed\nMutagenesis Site-Directed Mutagenesis Plasmid with\nCysteine Codon Plasmid with Cysteine Codon Site-Directed\nMutagenesis->Plasmid with\nCysteine Codon Expression in\nHost System Expression in Host System Plasmid with\nCysteine Codon->Expression in\nHost System Purification of\nCysteine Mutant Purification of Cysteine Mutant Expression in\nHost System->Purification of\nCysteine Mutant Reaction with\nS-Hexadecyl MTS Reaction with S-Hexadecyl MTS Purification of\nCysteine Mutant->Reaction with\nS-Hexadecyl MTS Purification of\nLipidated Protein Purification of Lipidated Protein Reaction with\nS-Hexadecyl MTS->Purification of\nLipidated Protein Mass Spectrometry Mass Spectrometry Purification of\nLipidated Protein->Mass Spectrometry Functional Assays Functional Assays Mass Spectrometry->Functional Assays

Caption: Experimental workflow for site-specific protein lipidation.

G cluster_0 Inactive State cluster_1 Active State Signaling Protein\n(Cytosolic) Signaling Protein (Cytosolic) Lipidated Protein\n(Membrane-Bound) Lipidated Protein (Membrane-Bound) Signaling Protein\n(Cytosolic)->Lipidated Protein\n(Membrane-Bound) Lipidation Downstream\nEffector Downstream Effector Lipidated Protein\n(Membrane-Bound)->Downstream\nEffector Activation Signaling\nCascade Signaling Cascade Downstream\nEffector->Signaling\nCascade S-Hexadecyl MTS S-Hexadecyl MTS S-Hexadecyl MTS->Lipidated Protein\n(Membrane-Bound)

Caption: Modulation of a signaling pathway by protein lipidation.

Application Notes and Protocols for S-Hexadecyl methanethiosulfonate in GABAA Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

Introduction

S-Hexadecyl methanethiosulfonate (MTS) is a long-chain, thiol-reactive compound used in the study of protein structure and function.[1][2] Within the field of neuroscience, S-Hexadecyl MTS and other n-alkyl MTS reagents are valuable tools for investigating the architecture of ion channels, such as the γ-aminobutyric acid type A (GABAA) receptor.[3][4][5] GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are key targets for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics.[6]

The primary application of S-Hexadecyl MTS in this context is the Substituted Cysteine Accessibility Method (SCAM). This technique involves the introduction of a cysteine residue at a specific site within the GABAA receptor through site-directed mutagenesis. The engineered receptor is then exposed to S-Hexadecyl MTS, which covalently modifies the introduced cysteine's sulfhydryl group. The long hexadecyl chain acts as a bulky probe, allowing researchers to investigate the physical accessibility of the modified site and its proximity to ligand binding pockets.[5][7] By observing changes in receptor function, such as alterations in GABA-evoked currents, following modification, inferences can be made about the local environment of the amino acid residue and its role in channel gating and modulation.[8][9]

These application notes provide an overview of the use of this compound for studying GABAA receptors, including its mechanism of action, experimental protocols for its application in electrophysiological studies, and relevant data presentation.

Mechanism of Action

This compound reacts specifically and rapidly with the sulfhydryl group of cysteine residues to form a mixed disulfide bond.[1] This covalent modification attaches the hexadecyl group to the protein backbone. The long, hydrophobic alkyl chain can then sterically hinder ligand binding, block the ion channel pore, or alter the conformational changes required for channel gating, depending on the location of the introduced cysteine.

The functional consequences of this modification are typically assessed using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recording in Xenopus oocytes expressing the mutant GABAA receptors.[5][7] An increase or decrease in the GABA-evoked current after application of S-Hexadecyl MTS indicates that the modified cysteine is located in a region of the receptor that is critical for its function. Furthermore, protection experiments, where the receptor is pre-incubated with a ligand before MTS application, can reveal whether the modified cysteine is located within or near a ligand-binding site.[5]

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that is selectively permeable to chloride ions (Cl⁻).[6] Binding of the neurotransmitter GABA to its site on the receptor leads to a conformational change that opens the channel pore, allowing Cl⁻ to flow down its electrochemical gradient. In most mature neurons, this influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. The activity of GABAA receptors can be allosterically modulated by a variety of compounds that bind to distinct sites on the receptor complex.[6]

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Closed) GABA->GABAAR Binds Modulator Allosteric Modulator Modulator->GABAAR Binds GABAAR_Open GABA-A Receptor (Open) GABAAR->GABAAR_Open Conformational Change Cl_in Cl- Influx GABAAR_Open->Cl_in Allows Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to

Figure 1. Simplified signaling pathway of the GABAA receptor.

Experimental Protocols

The following protocols are based on established methods for using n-alkyl MTS reagents to study GABAA receptors expressed in Xenopus oocytes and are adapted for the hypothetical use of this compound.[5][7][8]

Preparation of this compound Solution

Due to its long alkyl chain, S-Hexadecyl MTS is not water-soluble. A stock solution should be prepared in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[1]

  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in 100% DMSO.

  • Store the stock solution at -20°C in a desiccator to prevent hydrolysis.[1]

  • On the day of the experiment, dilute the stock solution to the final working concentration in the recording buffer immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid affecting the GABAA receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the general procedure for assessing the effect of S-Hexadecyl MTS on GABA-evoked currents from mutant GABAA receptors.

Materials:

  • Xenopus laevis oocytes expressing the cysteine-mutant GABAA receptor of interest.

  • TEVC setup (amplifier, headstage, microelectrode puller, micromanipulators).

  • Borosilicate glass microelectrodes (0.5–2 MΩ resistance when filled with 3 M KCl).

  • Recording chamber.

  • Perfusion system.

  • Recording buffer (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • GABA solutions of various concentrations in recording buffer.

  • This compound working solution in recording buffer.

Procedure:

  • Place an oocyte in the recording chamber and perfuse with recording buffer.

  • Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -50 mV to -70 mV.

  • Establish a stable baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) for a defined period (e.g., 20-30 seconds) followed by a washout period until the current returns to baseline. Repeat this step until the peak current amplitude is stable (less than 5% variation between applications).

  • Apply a saturating concentration of GABA to determine the maximal current response (Imax).

  • After a stable baseline is achieved, co-apply the working solution of this compound with a high concentration of GABA (to ensure the channel is in the open state) for a specific duration (e.g., 30 seconds to 2 minutes). The optimal concentration and application time for S-Hexadecyl MTS should be determined empirically.

  • Wash the oocyte with recording buffer for an extended period (e.g., 5-10 minutes) to ensure complete removal of unreacted S-Hexadecyl MTS.

  • Re-apply the low concentration of GABA and the saturating concentration of GABA to measure the post-modification currents.

  • Calculate the percentage change in the GABA-evoked current before and after S-Hexadecyl MTS application.

TEVC_Workflow start Start oocyte_prep Prepare Oocyte Expressing Mutant GABA-A Receptor start->oocyte_prep tevc_setup Setup TEVC and Clamp Oocyte oocyte_prep->tevc_setup baseline Establish Stable Baseline GABA Response (EC5-10) tevc_setup->baseline apply_mts Co-apply S-Hexadecyl MTS with High GABA baseline->apply_mts washout Washout with Recording Buffer apply_mts->washout post_mts_response Measure Post-Modification GABA Response (EC5-10) washout->post_mts_response analyze Analyze Data: Compare Pre- and Post-MTS Currents post_mts_response->analyze end End analyze->end

Figure 2. Experimental workflow for TEVC recording with S-Hexadecyl MTS.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Properties of this compound

PropertyValueReference
CAS Number7559-47-9[1][2]
Molecular FormulaC₁₇H₃₆O₂S₂[1][2]
Molecular Weight336.6 g/mol [2]
AppearanceWhite to off-white solid
SolubilityDMSO, not water-soluble[1]

Table 2: Hypothetical Electrophysiological Data for a Cysteine-Mutant GABAA Receptor

ConditionPre-MTS Current (nA)Post-MTS Current (nA)% Change in Currentn
Wild-Type Receptor525 ± 45519 ± 48-1.1 ± 2.35
Mutant Receptor (e.g., α1-L263C)480 ± 52120 ± 28-75.0 ± 5.65

Data are presented as mean ± SEM. The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound, as a long-chain MTS reagent, represents a powerful tool for probing the structure-function relationships of GABAA receptors using the Substituted Cysteine Accessibility Method. By covalently modifying engineered cysteine residues, it allows for the investigation of the accessibility of specific amino acid positions and their involvement in channel gating and modulation. The detailed protocols and data presentation guidelines provided here offer a framework for researchers and drug development professionals to utilize this compound in their studies of GABAA receptor pharmacology and physiology.

References

Application Notes and Protocols for S-Hexadecyl Methanethiosulfonate in Mass Spectrometry-Based Structural Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to S-Hexadecyl Methanethiosulfonate: A Hydrophobic Probe for Protein Structural Analysis

This compound is a specialized chemical probe designed for the investigation of protein topology and interactions within hydrophobic environments, such as cellular membranes. Its unique structure, featuring a cysteine-reactive methanethiosulfonate (MTS) group and a long C16 alkyl chain, makes it a powerful tool for footprinting protein regions embedded in or associated with lipid bilayers.

Unlike traditional bifunctional cross-linkers that connect two amino acid residues, this compound is a monofunctional reagent. It covalently modifies accessible cysteine residues, effectively "tagging" them with a hydrophobic hexadecyl chain. This modification provides valuable structural information in several ways:

  • Mapping Lipid-Exposed Surfaces: By selectively reacting with cysteine residues situated within the hydrophobic core of a membrane, this reagent can identify transmembrane domains and lipid-facing surfaces of membrane proteins.

  • Probing Protein-Lipid Interactions: The introduction of a lipid-like chain onto a protein can be used to study the dynamics of lipid-protein interactions and their impact on protein conformation and function.

  • Enhancing Hydrophobic Cross-Linking: In a two-step strategy, proteins modified with this compound can be subjected to a subsequent cross-linking step using a traditional bifunctional cross-linker. The introduced hydrophobic moieties can potentially influence the cross-linking pattern and provide insights into the organization of protein complexes within the membrane.

These application notes provide a comprehensive overview of the use of this compound in mass spectrometry-based structural proteomics, with a focus on the analysis of membrane proteins and their interactions.

Chemical Properties and Reactivity

The utility of this compound as a protein modification agent is derived from its distinct chemical features:

PropertyDescription
Reactive Group Methanethiosulfonate (MTS)
Target Residue Cysteine (thiol group of the side chain)
Reaction Forms a disulfide bond with the cysteine thiol, releasing methanesulfinic acid.
Spacer Arm Hexadecyl (C16) alkyl chain
Solubility Poorly soluble in aqueous buffers; soluble in organic solvents like DMSO and DMF.
Reversibility The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Experimental Protocols

Protocol 1: Labeling of Membrane Proteins with this compound for Hydrophobic Footprinting

This protocol describes the modification of cysteine residues in a membrane protein preparation (e.g., isolated membranes, proteoliposomes, or detergent-solubilized proteins) with this compound to identify lipid-exposed surfaces.

Materials:

  • Membrane protein sample (e.g., 1 mg/mL in a suitable buffer like 20 mM HEPES, 150 mM NaCl, pH 7.4, with detergent like DDM or C12E8, or in SMALPs)

  • This compound (stock solution of 100 mM in anhydrous DMSO)

  • Quenching solution: 1 M N-acetyl-cysteine in DMSO

  • Reducing agent: 1 M DTT in water

  • Alkylation agent: 0.5 M iodoacetamide (IAA) in water

  • Urea

  • Ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation: Ensure the membrane protein sample is well-solubilized and stable. If necessary, exchange the buffer to a non-reducing buffer compatible with the MTS reaction.

  • Labeling Reaction:

    • Add this compound stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add N-acetyl-cysteine to a final concentration of 20 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Protein Precipitation and Solubilization: Precipitate the protein using a suitable method (e.g., acetone precipitation) to remove detergents and excess reagents. Resuspend the protein pellet in 8 M urea, 100 mM ammonium bicarbonate, pH 8.0.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce all disulfide bonds (including those formed by the reagent).

    • Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark to alkylate all free cysteines.

  • Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 SPE cartridge. Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the peptides in 0.1% formic acid and analyze by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification on cysteine corresponding to the addition of a hexadecyl group (+255.25 Da).

Protocol 2: Two-Step Cross-Linking using this compound and an Amine-Reactive Cross-Linker

This protocol describes a two-step approach where membrane proteins are first modified with this compound, followed by cross-linking with an amine-reactive cross-linker like BS3 or DSSO. This can help to map interactions in the vicinity of the modified hydrophobic regions.

Materials:

  • All materials from Protocol 1

  • Amine-reactive cross-linker (e.g., BS3 or DSSO, stock solution of 25 mM in anhydrous DMSO)

  • Quenching solution for amine-reactive cross-linker: 1 M Tris-HCl, pH 8.0

Procedure:

  • Perform Labeling with this compound: Follow steps 1-3 of Protocol 1.

  • Cross-Linking Reaction:

    • Add the amine-reactive cross-linker (e.g., BS3) to the reaction mixture to a final concentration of 0.5-2 mM.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching of Cross-Linker: Add Tris-HCl to a final concentration of 50 mM to quench the amine-reactive cross-linker. Incubate for 15 minutes.

  • Protein Digestion and Analysis: Follow steps 4-9 of Protocol 1.

  • Data Analysis: Use specialized XL-MS search software (e.g., XlinkX, pLink) to identify cross-linked peptides. The search parameters should include the mass modification of this compound on cysteine as a variable modification.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Hypothetical Identification of Modified Cysteines in a Membrane Protein

ProteinCysteine ResiduePeptide SequenceModificationPutative Location
ABC TransporterCys-85VLIC IGAFLLR+255.25 DaTransmembrane Helix 2
ABC TransporterCys-123FFWC LPVILK+255.25 DaTransmembrane Helix 3
ABC TransporterCys-210YAGC VAAIIQ+255.25 DaTransmembrane Helix 5
ABC TransporterCys-350TC EPLSNVEKUnmodifiedCytosolic Domain

Table 2: Hypothetical Cross-Links Identified in a Two-Step Cross-Linking Experiment

Protein 1Residue 1Protein 2Residue 2Cross-LinkerCys-85 Modification
ABC TransporterLys-92ABC TransporterLys-118BS3Modified
ABC TransporterLys-215Regulatory ProteinLys-45BS3Modified
ABC TransporterLys-340Cytosolic ProteinLys-78BS3Unmodified

Visualizations

XL_MS_Workflow General Workflow for Hydrophobic Footprinting using this compound cluster_sample_prep Sample Preparation cluster_reaction Chemical Modification cluster_digestion Protein Processing cluster_analysis Mass Spectrometry p1 Membrane Protein Solubilization (Detergents or SMALPs) p2 Labeling with S-Hexadecyl Methanethiosulfonate p1->p2 Add Reagent p3 Quenching of Reaction p2->p3 Stop Reaction p4 Reduction and Alkylation p3->p4 p5 Enzymatic Digestion (Trypsin) p4->p5 p6 LC-MS/MS Analysis p5->p6 Inject Peptides p7 Database Searching with Variable Modification p6->p7 Acquire Spectra

Caption: Workflow for identifying lipid-exposed protein regions.

Signaling_Pathway Hypothetical GPCR Signaling Pathway Probed by Hydrophobic Tagging cluster_membrane Plasma Membrane GPCR GPCR (Cys-150 modified) G_alpha GPCR->G_alpha Activation G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation

Caption: Probing GPCR conformation with hydrophobic tagging.

Concluding Remarks

This compound represents a novel tool for the structural analysis of proteins in hydrophobic environments. While not a traditional cross-linker, its ability to specifically modify cysteine residues with a long alkyl chain provides a unique method for footprinting membrane-embedded regions and studying protein-lipid interactions. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the utility of this reagent in their own systems, paving the way for new insights into the structure and function of membrane proteins and other proteins associated with hydrophobic environments. As with any chemical biology technique, careful optimization and validation are crucial for obtaining reliable and meaningful results.

Application Notes and Protocols: A Step-by-Step Guide for Using MTS Reagents in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds invaluable for probing the structure and function of proteins, particularly ion channels.[1][2] The primary application of these reagents in electrophysiology is the Substituted Cysteine Accessibility Method (SCAM).[1] This powerful technique combines site-directed mutagenesis with chemical modification to map the accessibility of individual amino acid residues within a protein.[1][2] By systematically replacing residues with cysteine and then testing their reactivity with MTS reagents of varying sizes and charges, researchers can gain high-resolution insights into:

  • The residues lining an ion channel pore.[3]

  • The architecture of binding sites for drugs and modulators.[4]

  • Conformational changes that occur during channel gating (opening, closing, and inactivation).[1][5][6]

  • The electrostatic potential of a channel's permeation pathway.[2]

This guide provides a detailed, step-by-step protocol for designing and executing experiments using MTS reagents in conjunction with patch-clamp electrophysiology.

Principle and Mechanism of Action

The utility of MTS reagents stems from their specific and rapid reaction with the sulfhydryl (thiol) group (-SH) of a cysteine residue. The reagent's methanethiosulfonate group forms a covalent disulfide bond with the cysteine's sulfhydryl group, attaching its headgroup to the protein.[1][3]

This modification can alter the ion channel's function in a measurable way, for instance, by introducing a bulky group that physically occludes the pore or by adding a charge that electrostatically influences ion permeation.[1] The resulting change in ion flow is monitored using electrophysiological techniques like patch-clamp. The reaction is reversible by applying reducing agents such as dithiothreitol (DTT) or bis(2-mercaptoethyl)sulfone (BMS), which cleave the disulfide bond and confirm the specificity of the modification.[1][3]

Figure 1. Chemical reaction of an MTS reagent with a cysteine residue.

Types of MTS Reagents

A variety of MTS reagents are available, differing in charge, size, and membrane permeability. This diversity allows for a detailed probing of the physical and chemical environment of the targeted cysteine residue.[3]

Reagent Name Full Name Charge Key Characteristics & Common Use Typical Concentration
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonatePositiveMembrane-impermeant; widely used for probing accessible residues from the aqueous phase.[1][7]100 µM - 1 mM[1][2]
MTSEA 2-Aminoethyl methanethiosulfonatePositiveCan be membrane-permeant to some extent, requiring careful experimental design.[1]2.5 mM[1][6]
MTSES Sodium (2-sulfonatoethyl) methanethiosulfonateNegativeMembrane-impermeant; used to probe for charge-specific interactions.[1][7]10 mM[1]
MTSBn Benzyl MethanethiosulfonateNeutralMembrane-permeant; useful for probing hydrophobic pockets.[1]Varies
MTSEA-Biotin Biotinylated MTSEAPositiveAllows for subsequent detection or purification using streptavidin-based methods.[1][8]Varies
n-Alkyl-MTS Methyl-MTS, Ethyl-MTS, etc.NeutralA series of reagents with increasing chain length used to estimate distances within binding sites.[4]50 µM - 300 µM[4]

Experimental Design and Workflow

A typical SCAM experiment involves several key stages, from molecular biology to electrophysiological recording and data analysis. The overall workflow is designed to ensure that any observed functional changes are due specifically to the modification of the engineered cysteine.

cluster_workflow Mutagenesis 1. Site-Directed Mutagenesis Introduce Cysteine at Target Site (Create Cys-less control) Expression 2. Heterologous Expression Express mutant and control channels in cells (e.g., oocytes, HEK293) Mutagenesis->Expression Patch 3. Patch-Clamp Recording Obtain stable whole-cell or single-channel recordings Expression->Patch Baseline 4. Establish Baseline Record channel activity before MTS application Patch->Baseline MTS_App 5. MTS Reagent Application Perfuse cells with MTS reagent while monitoring current Baseline->MTS_App Washout 6. Washout & Reversal Washout reagent and apply DTT to test for reversibility MTS_App->Washout Analysis 7. Data Analysis Quantify changes in channel function (current, kinetics, etc.) Washout->Analysis cluster_timeline start Start Recording baseline Establish Stable Baseline (Control Solution) start->baseline mts_app Apply MTS Reagent (Monitor Current Change) baseline->mts_app ~5 mins washout Washout (Control Solution) mts_app->washout 1-5 mins reversal Apply DTT (Test for Reversibility) washout->reversal ~5 mins end End Recording reversal->end

References

Application Notes and Protocols: S-Hexadecyl Methanethiosulfonate for Probing Protein-Lipid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Hexadecyl methanethiosulfonate is a long-chain, thiol-reactive compound designed for the investigation of protein-lipid interactions. This reagent combines the specific cysteine-modifying chemistry of the methanethiosulfonate (MTS) group with a 16-carbon alkyl (hexadecyl) chain that mimics a fatty acid. This unique structure allows for the covalent labeling of cysteine residues within or near the hydrophobic environment of the lipid bilayer, providing a powerful tool to study the structure, function, and dynamics of membrane proteins and lipid-modified proteins.

The MTS functionality reacts rapidly and specifically with the sulfhydryl groups of cysteine residues under mild conditions to form a stable disulfide bond.[1] The hydrophobic hexadecyl tail can then partition into the lipid membrane or interact with lipid-binding pockets, effectively anchoring the modified cysteine to its lipid environment. This allows for the identification of lipid-facing residues, the characterization of the lipid environment surrounding a protein, and the investigation of conformational changes that alter the accessibility of these residues.

Principle and Mechanism of Action

This compound covalently modifies proteins through the specific reaction of its methanethiosulfonate group with the thiol group of a cysteine residue. This reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the sulfur atom of the MTS group, leading to the formation of a mixed disulfide bond between the protein and the hexadecyl moiety, with the concomitant release of methanesulfinic acid.

This modification is reversible upon treatment with reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which allows for the removal of the label if required for subsequent experimental steps.

cluster_0 Protein Modification with this compound Protein-SH Protein with accessible cysteine thiol (Cys-SH) Modified_Protein Covalently Modified Protein (Protein-S-S-Hexadecyl) Protein-SH->Modified_Protein + Reagent Reagent S-Hexadecyl Methanethiosulfonate Byproduct Methanesulfinic Acid (CH3SO2H) Modified_Protein->Byproduct releases

Caption: Mechanism of protein cysteine modification.

Applications

The unique properties of this compound make it suitable for a variety of applications aimed at understanding protein-lipid interactions:

  • Identification of Lipid-Exposed Cysteine Residues: Labeling membrane proteins with this compound can identify cysteine residues located within the transmembrane domain or at the protein-lipid interface. Subsequent proteolytic digestion and mass spectrometry can pinpoint the exact sites of modification.

  • Probing the Local Lipid Environment: The long hexadecyl chain can be used to probe the nature of the lipid environment surrounding a protein. The efficiency of labeling may be influenced by the local membrane composition and fluidity.

  • Analysis of Protein Conformational Changes: Changes in protein conformation, for example upon ligand binding or channel gating, can alter the accessibility of cysteine residues to the membrane environment. This compound can be used to detect such changes by comparing labeling patterns in different functional states of the protein.

  • Studying Protein S-acylation Dynamics: This reagent can be used in competitive labeling studies to investigate the dynamics of protein S-acylation, a reversible post-translational modification where a fatty acid is attached to a cysteine residue.

Experimental Protocols

Protocol 1: Labeling of Membrane Proteins in Intact Cells or Isolated Membranes

This protocol describes the general procedure for labeling membrane proteins with this compound.

Materials:

  • Cells expressing the protein of interest or isolated membranes.

  • This compound (CAS 7559-47-9)[1][2]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for negative control

  • SDS-PAGE reagents

  • Western blotting or mass spectrometry equipment

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[1]

  • Cell/Membrane Preparation:

    • For intact cells, wash the cells twice with ice-cold PBS.

    • For isolated membranes, resuspend the membrane pellet in PBS.

  • Labeling Reaction:

    • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

    • Incubate the cells or membranes with the labeling solution for 30 minutes at room temperature with gentle agitation.

    • For a negative control, pre-incubate a sample with 10 mM DTT for 15 minutes to block all accessible cysteines before adding the labeling reagent.

  • Quenching: Stop the reaction by adding a final concentration of 10 mM DTT or by washing the cells/membranes twice with PBS containing 1 mM cysteine.

  • Cell Lysis: Lyse the cells or solubilize the membranes using an appropriate lysis buffer containing protease inhibitors.

  • Analysis:

    • SDS-PAGE and Western Blotting: Analyze the protein of interest by SDS-PAGE and Western blotting. A successful labeling may result in a slight shift in the molecular weight of the protein.

    • Mass Spectrometry: For identification of the labeling site, the protein of interest can be purified, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

A Prepare Cells/Membranes C Incubate to Label Proteins A->C B Prepare S-Hexadecyl Methanethiosulfonate Solution B->C D Quench Reaction C->D E Lyse Cells/Solubilize Membranes D->E F Analyze by SDS-PAGE/ Western Blot or Mass Spec E->F

Caption: Workflow for labeling membrane proteins.

Protocol 2: Acyl-Biotin Exchange (ABE) for Identification of Labeled Proteins

This protocol is adapted for the use of this compound to identify proteins with accessible cysteines in a lipid environment, followed by biotinylation for enrichment.

Materials:

  • Labeled cell lysate from Protocol 1

  • Blocking Buffer: HEN buffer (25 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine), pH 7.4, with 1% SDS.

  • N-Ethylmaleimide (NEM)

  • Hydroxylamine hydrochloride

  • Tris-HCl, pH 7.4

  • Biotin-HPDP

  • Streptavidin-agarose beads

  • Elution buffer with DTT

Procedure:

  • Blocking of Free Thiols:

    • To the cell lysate, add NEM to a final concentration of 50 mM to block any free cysteine residues that were not labeled with this compound.

    • Incubate for 1 hour at 50°C with constant mixing.

  • Removal of Excess NEM: Precipitate proteins with ice-cold acetone and resuspend the pellet in a buffer containing 1% SDS.

  • Cleavage of the Disulfide Bond:

    • Divide the sample into two aliquots.

    • To one aliquot, add hydroxylamine to a final concentration of 0.5 M (to cleave the disulfide bond formed by the MTS reagent).

    • To the other aliquot (negative control), add Tris-HCl.

    • Incubate for 1 hour at room temperature.

  • Biotinylation of Newly Exposed Thiols: Add Biotin-HPDP to both samples to a final concentration of 1 mM and incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Incubate the samples with streptavidin-agarose beads for 1 hour at 4°C.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads using an elution buffer containing 50 mM DTT.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for proteome-wide identification.

A Label with S-Hexadecyl Methanethiosulfonate B Block Free Thiols with NEM A->B C Cleave Disulfide with Hydroxylamine B->C D Label with Biotin-HPDP C->D E Enrich with Streptavidin Beads D->E F Elute and Analyze E->F

Caption: Acyl-Biotin Exchange (ABE) workflow.

Data Presentation

The following tables present hypothetical data that could be obtained from experiments using this compound.

Table 1: Mass Spectrometry Identification of Labeled Peptides

ProteinPeptide SequenceMass Shift (Da)Putative Location of Cysteine
GPCR-XFLCWLPVVIALLV+335.6Transmembrane Helix 3
Ion Channel YIYACLIIFLRAV+335.6Transmembrane Helix 5
Enzyme ZGWC*VMPL+335.6Lipid-binding domain

C indicates the modified cysteine residue. The mass shift corresponds to the addition of a hexadecyl disulfide moiety.

Table 2: Effect of Labeling on Protein Function

ProteinFunctional AssayActivity (% of control)
Ion Channel YPatch-clamp electrophysiology45%
Enzyme ZEnzyme kinetics (Vmax)82%

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the pH of the buffer is between 7.2 and 8.0 for optimal reactivity of the thiol group.

  • Non-specific Labeling:

    • Decrease the concentration of the labeling reagent.

    • Include a quenching step with a small thiol-containing molecule (e.g., cysteine or DTT) immediately after the desired incubation time.

  • Reagent Instability:

    • Prepare fresh stock solutions of this compound in DMSO. The MTS group can hydrolyze in aqueous solutions over time.[1]

Conclusion

This compound is a valuable tool for the study of protein-lipid interactions. Its long hydrophobic chain allows for the specific probing of cysteine residues within the lipidic environment of the cell membrane. The protocols and applications described here provide a framework for researchers to utilize this reagent to gain insights into the structure, function, and regulation of membrane proteins and their interactions with the surrounding lipid bilayer.

References

Troubleshooting & Optimization

Optimizing reaction conditions for S-Hexadecyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Hexadecyl methanethiosulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a thiol-reactive reagent. Its primary application is to specifically and rapidly react with sulfhydryl groups (thiols) in molecules such as proteins and peptides to form mixed disulfides.[1] This reaction is often used to probe the structure and function of proteins, particularly to identify and modify cysteine residues.

Q2: What are the recommended storage and handling conditions for this compound?

This compound is sensitive to moisture and can hydrolyze over time, especially in the presence of nucleophiles.[1] To ensure its stability and reactivity, it should be stored under the following conditions:

  • Temperature: -20°C[1]

  • Atmosphere: Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

  • Handling: Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture inside. For optimal results, solutions should be prepared fresh immediately before use.[1]

Q3: What are suitable solvents for dissolving this compound?

This compound is a non-polar, long-chain alkyl compound and is not readily soluble in water. Dimethyl sulfoxide (DMSO) is a good solvent for non-charged methanethiosulfonate (MTS) reagents.[1] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and hexane.

Q4: My reaction with this compound is not working. What are some common causes?

Several factors can lead to an unsuccessful reaction. Please refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions. Common causes include:

  • Degradation of the this compound reagent due to improper storage.

  • The presence of water in the reaction mixture, leading to hydrolysis of the reagent.

  • Incorrect pH of the reaction buffer (for reactions in aqueous systems).

  • The thiol group in your target molecule being inaccessible or unreactive.

Troubleshooting Guides

Synthesis of this compound

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Degraded Starting Materials Ensure the hexadecanethiol is pure and free of disulfides. Use freshly distilled or purchased methanesulfonyl chloride.
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use.
Incorrect Reaction Temperature The reaction of methanesulfonyl chloride with the thiol is typically performed at low temperatures (e.g., 0°C) to control the exothermic reaction and minimize side products. Ensure the reaction temperature is maintained throughout the addition of reagents.
Inefficient Stirring Ensure vigorous stirring to promote mixing of the reactants, especially if the reaction is heterogeneous.
Improper Stoichiometry Use a slight excess of methanesulfonyl chloride to ensure complete conversion of the thiol. However, a large excess can complicate purification.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted Hexadecanethiol Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or add a small additional amount of methanesulfonyl chloride.
Formation of Dihexadecyl Disulfide This can occur if the starting hexadecanethiol is oxidized. Use fresh, high-purity thiol. The reaction should be worked up promptly to avoid oxidative side reactions.
Hydrolysis of Product Avoid exposure of the product to water during workup and purification. Use anhydrous solvents and drying agents.
Residual Pyridine or Triethylamine If a base is used, ensure it is completely removed during the aqueous workup by washing with a dilute acid solution (e.g., 1M HCl).
Purification of this compound

Issue: Difficulty in Purifying the Product

Potential Cause Troubleshooting Step
Oily Product Instead of Solid This may indicate the presence of impurities. Attempt to purify by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Product is Contaminated with Starting Material If recrystallization is ineffective, column chromatography is the recommended method for separating the more polar thiol from the less polar thiosulfonate product.
Product Degrades During Purification Avoid high temperatures. If using column chromatography, do not leave the product on the silica gel for an extended period. For solvent removal, use a rotary evaporator at a low temperature.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from hexadecanethiol and methanesulfonyl chloride.

Materials:

  • Hexadecanethiol

  • Methanesulfonyl chloride

  • Triethylamine or Pyridine (base)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve hexadecanethiol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., hexane/ethyl acetate).

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification start Hexadecanethiol + Methanesulfonyl Chloride in Anhydrous DCM reaction Reaction at 0°C to RT with Triethylamine start->reaction 1. Add Base 2. Add MsCl quench Quench with 1M HCl reaction->quench wash Wash with: 1. 1M HCl 2. H₂O 3. NaHCO₃ 4. Brine quench->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Hexane/Ethyl Acetate concentrate->recrystallize product Pure S-Hexadecyl Methanethiosulfonate recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? c1 Degraded Reagents start->c1 Yes c2 Moisture Contamination start->c2 Yes c3 Incorrect Temperature start->c3 Yes c4 Poor Stoichiometry start->c4 Yes s1 Use Fresh Reagents c1->s1 s2 Use Anhydrous Conditions c2->s2 s3 Maintain 0°C During Addition c3->s3 s4 Optimize Reagent Ratio c4->s4 success Improved Yield s1->success s2->success s3->success s4->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

S-Hexadecyl methanethiosulfonate stability and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of S-Hexadecyl methanethiosulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a dry, well-ventilated place, preferably in a desiccator under an inert atmosphere.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption, as the compound is water-sensitive.[2][3]

Q2: How stable is this compound in aqueous solutions?

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and hexane.[4] It is slightly soluble in methanol.[3] For biological experiments that require an aqueous environment, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer immediately before the experiment.

Q4: Is this compound sensitive to light or air?

A4: While specific data on the light sensitivity of this compound is limited, it is good laboratory practice to protect thiol-reactive compounds from light.[1] Regarding air sensitivity, thiols can be oxidized to disulfides, so carrying out reactions in an oxygen-free environment may be advisable, especially if the target protein has been pre-treated with a reducing agent.[1]

Stability and Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C17H36O2S2[5]
Molecular Weight 336.6 g/mol [5]
Appearance Off-White Crystalline Solid[3]
Melting Point 61-63 °C[4]
Storage Temperature -20°C[1][3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane; Slightly soluble in Methanol[3][4]
Water Sensitivity Yes[3]

Experimental Protocol: Labeling of Cysteine Residues in Membrane Proteins

This protocol provides a general guideline for the labeling of cysteine residues in membrane-associated proteins using this compound. Due to its long alkyl chain, this reagent is particularly suited for probing sulfhydryl groups within or near the lipid bilayer.

Materials:

  • This compound

  • Membrane protein preparation (e.g., isolated membranes, proteoliposomes)

  • Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0–7.5

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution: e.g., 100 mM L-cysteine or β-mercaptoethanol

  • Wash Buffer

  • (Optional) Reducing agent: e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Preparation of Protein Sample:

    • If the protein sample contains reducing agents from purification steps, they must be removed prior to labeling. This can be achieved by dialysis or buffer exchange.

    • Resuspend the membrane protein preparation in the Labeling Buffer to a final concentration of 50–100 µM.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final molar excess of 10-20 fold over the protein. Add the reagent dropwise while gently vortexing or stirring the protein solution.

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein. Protect the reaction mixture from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching solution to consume any unreacted this compound.

  • Removal of Excess Reagent:

    • Pellet the membranes by centrifugation and wash with Wash Buffer to remove excess reagent and byproducts. Repeat the wash step several times.

  • Analysis:

    • Analyze the labeled protein using appropriate techniques, such as mass spectrometry or functional assays, to confirm labeling and assess its effects.

Troubleshooting Guide

Below are common issues that may be encountered during experiments with this compound, along with their potential causes and solutions.

Issue 1: Low or No Labeling Efficiency

Potential Cause Troubleshooting Step
Reagent Hydrolysis Prepare the this compound stock solution fresh in anhydrous DMSO immediately before use. Minimize the time the reagent is in an aqueous buffer before reacting with the protein.
Inaccessible Cysteine Residues The target cysteine residue may be buried within the protein structure or the lipid bilayer. Consider performing the labeling reaction under partially denaturing conditions, if compatible with the experimental goals.
Oxidized Thiols The cysteine thiol groups may be oxidized to disulfides. Pre-treat the protein with a reducing agent like DTT or TCEP, followed by its complete removal before adding the labeling reagent.
Incorrect pH The reaction of MTS reagents with thiols is pH-dependent. Ensure the pH of the labeling buffer is between 7.0 and 7.5 for optimal reactivity.

Issue 2: Protein Precipitation or Aggregation During Labeling

Potential Cause Troubleshooting Step
Reagent-Induced Aggregation The long hydrophobic hexadecyl chain can promote protein aggregation. Reduce the concentration of the labeling reagent or the reaction time. Optimize the buffer conditions by including non-ionic detergents compatible with your protein.
Solvent Effects The addition of DMSO to the aqueous buffer can destabilize some proteins. Minimize the final concentration of DMSO in the reaction mixture (typically <5% v/v).
Protein Instability The incubation conditions (temperature, pH) may be suboptimal for your protein's stability. Try performing the labeling at a lower temperature (e.g., 4°C) for a longer duration.

Issue 3: Non-Specific Labeling or Off-Target Effects

Potential Cause Troubleshooting Step
High Reagent Concentration A large excess of the labeling reagent can lead to non-specific reactions. Perform a titration of the this compound concentration to find the optimal molar ratio for your protein.
Reaction with Other Nucleophiles While MTS reagents are highly reactive towards thiols, they can react with other nucleophilic residues at high concentrations or prolonged reaction times. Reduce the reaction time and/or reagent concentration.

Visualizations

Stability_and_Storage cluster_storage Optimal Storage cluster_solution In Solution S-Hexadecyl_methanethiosulfonate S-Hexadecyl methanethiosulfonate (Solid) Storage_Conditions -20°C Dry Environment Inert Atmosphere S-Hexadecyl_methanethiosulfonate->Storage_Conditions Store under Aqueous_Solution Aqueous Solution (e.g., Buffer) S-Hexadecyl_methanethiosulfonate->Aqueous_Solution Dissolve in Organic_Solvent Organic Solvent (e.g., DMSO) S-Hexadecyl_methanethiosulfonate->Organic_Solvent Dissolve in Hydrolysis Hydrolysis (Degradation) Aqueous_Solution->Hydrolysis Leads to Stable_Stock Stable Stock Solution Organic_Solvent->Stable_Stock Forms

Caption: Recommended storage and solution stability of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem Low_Labeling Low/No Labeling Problem->Low_Labeling Yes Aggregation Aggregation/Precipitation Problem->Aggregation Yes Non_Specific Non-Specific Labeling Problem->Non_Specific Yes Success Successful Experiment Problem->Success No Check_Reagent Prepare fresh reagent? Check buffer pH? Low_Labeling->Check_Reagent Change_Conditions Change temp/buffer? Aggregation->Change_Conditions Optimize_Conc Optimize reagent conc.? Reduce reaction time? Non_Specific->Optimize_Conc Check_Reagent->Low_Labeling No Check_Reagent->Optimize_Conc Yes Optimize_Conc->Success Problem Solved Change_Conditions->Aggregation No Change_Conditions->Optimize_Conc Yes

References

Preventing hydrolysis of methanethiosulfonate reagents in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of methanethiosulfonate (MTS) reagents, with a specific focus on preventing and troubleshooting hydrolysis-related issues.

Frequently Asked Questions (FAQs)

Q1: What are methanethiosulfonate (MTS) reagents and what are they used for?

A1: Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds widely used in protein chemistry and neuroscience.[1] Their primary application is in the substituted cysteine accessibility method (SCAM), where they are used to modify cysteine residues introduced into a protein via site-directed mutagenesis. This allows for the probing of protein structure, function, and conformational changes, particularly in ion channels and transporters.[1]

Q2: What is hydrolysis and why is it a concern for MTS reagents?

A2: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. MTS reagents are susceptible to hydrolysis, where the thiosulfonate bond is broken, rendering the reagent inactive and unable to react with cysteine residues.[1] This decomposition can lead to a failure to modify the target protein, resulting in misleading experimental results.[1]

Q3: How can I tell if my MTS reagent has hydrolyzed?

A3: Unfortunately, there is no simple colorimetric test to determine if your MTS reagent has hydrolyzed. The most definitive way to assess the activity of your reagent is through a functional assay where you have a reliable positive control (a cysteine-mutant protein that is known to be modified by the reagent). A significant decrease or loss of the expected functional effect of the MTS reagent suggests it may have degraded.

Q4: What is the primary factor that influences the rate of MTS reagent hydrolysis?

A4: The pH of the solution is a critical factor. Generally, the rate of hydrolysis increases with increasing pH (i.e., under more alkaline conditions). This is because hydroxide ions (OH⁻) are more potent nucleophiles than water and can more readily attack the sulfur atom of the thiosulfonate group.

Q5: Can I reuse leftover MTS reagent solution?

A5: It is strongly recommended to always prepare fresh MTS reagent solutions immediately before use.[1] Due to their susceptibility to hydrolysis, especially in aqueous buffers, storing and reusing solutions can lead to a significant loss of active reagent and unreliable experimental outcomes.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak effect of MTS reagent on my cysteine-mutant protein. 1. Hydrolysis of the MTS reagent: The reagent may have degraded in the stock solution or in the experimental buffer. 2. Inaccessible cysteine residue: The engineered cysteine may be buried within the protein structure and not accessible to the MTS reagent. 3. Incorrect reagent concentration: The final concentration of the MTS reagent may be too low to elicit a functional change.1. Prepare fresh MTS solution immediately before each experiment. Use anhydrous DMSO for initial stock solutions of non-water-soluble reagents. Minimize the time the reagent is in aqueous buffer before application. 2. Confirm cysteine accessibility. Use a smaller, more reactive MTS reagent as a positive control. Review the protein structure to assess the likely solvent accessibility of the mutated residue. 3. Verify concentration calculations. Consider performing a dose-response experiment to determine the optimal reagent concentration.
Inconsistent results between experiments. 1. Variable hydrolysis of the MTS reagent: Differences in the age of the solution, incubation time in buffer, or minor pH variations can lead to different degrees of hydrolysis. 2. Temperature fluctuations: Higher temperatures can accelerate the rate of hydrolysis.1. Standardize your protocol rigorously. Always prepare fresh solutions, use a consistent buffer system, and precisely control the timing of reagent addition and incubation. 2. Maintain a constant temperature. Perform all experimental steps at a consistent and controlled temperature. If possible, conduct experiments at a lower temperature to slow down hydrolysis.
Unexpected side effects or off-target modifications. 1. Reaction with other nucleophiles: Besides cysteine thiols, other nucleophilic groups in your experimental system could potentially react with MTS reagents, although their reactivity is generally much lower. 2. Degradation products: The byproducts of MTS hydrolysis may have unintended effects on your system.1. Include appropriate controls. Use a wild-type protein (lacking the engineered cysteine) to check for non-specific effects. 2. Purify your protein of interest. If working with cell lysates or other complex mixtures, consider purifying your target protein to reduce the presence of other reactive molecules.

Data Presentation: Stability of MTS Reagents

The stability of MTS reagents is highly dependent on the specific reagent, pH, and temperature. The following table summarizes available half-life data for some commonly used MTS reagents.

ReagentpHTemperature (°C)Half-lifeReference
MTSEA 7.020~12 minutes[2]
6.020~92 minutes[2]
MTSET 7.020~11.2 minutes[2]
6.020~55 minutes[2]
7.5Ambient~10 minutes[3]
MTSES 7.020~370 minutes[2]

Note: This data should be used as a guideline. The stability of MTS reagents can also be affected by the buffer composition. It is always recommended to prepare solutions fresh for optimal results.

Experimental Protocols

Protocol 1: Preparation of Fresh MTS Reagent Stock and Working Solutions

This protocol outlines the best practices for preparing MTS reagent solutions to minimize hydrolysis.

Materials:

  • Methanethiosulfonate (MTS) reagent (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO) (for water-insoluble reagents)

  • Nuclease-free water (for water-soluble reagents)

  • Experimental buffer (e.g., PBS, HEPES, Tris)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Reagent Handling: Before opening, allow the vial of lyophilized MTS reagent to equilibrate to room temperature to prevent condensation of moisture, which can accelerate hydrolysis.[1]

  • Stock Solution Preparation (for water-insoluble reagents):

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Under a fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex gently until the reagent is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C in a desiccated container.

  • Stock Solution Preparation (for water-soluble reagents):

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Add the appropriate volume of nuclease-free water to the vial to achieve the desired stock concentration.

    • Vortex gently until the reagent is fully dissolved.

    • Prepare fresh daily as aqueous stock solutions are less stable than DMSO stocks.

  • Working Solution Preparation:

    • Crucially, prepare the working solution immediately before its application in the experiment.

    • Thaw a single-use aliquot of the DMSO stock solution (if applicable).

    • Dilute the stock solution to the final working concentration in your experimental buffer.

    • Mix thoroughly but gently.

    • Use the working solution without delay.

Protocol 2: Quality Control of MTS Reagent Activity

This protocol provides a method to functionally test the activity of an MTS reagent if hydrolysis is suspected.

Materials:

  • A well-characterized cysteine-mutant protein that shows a robust and reproducible functional change upon modification by the MTS reagent (positive control).

  • The corresponding wild-type protein (negative control).

  • Your experimental setup for measuring the functional output (e.g., patch-clamp rig, plate reader).

  • Freshly prepared MTS reagent working solution.

  • "Suspect" MTS reagent working solution (prepared from the stock you are testing).

Procedure:

  • Establish a Baseline: Measure the basal activity of both the positive control (cysteine-mutant) and negative control (wild-type) proteins in your experimental system.

  • Test with Fresh Reagent:

    • Apply the freshly prepared MTS reagent working solution to the positive control protein.

    • Measure the functional change. This will serve as your benchmark for full reagent activity.

    • Apply the freshly prepared reagent to the negative control protein to ensure there are no off-target effects.

  • Test with Suspect Reagent:

    • Apply the "suspect" MTS reagent working solution to a new preparation of the positive control protein under identical conditions.

    • Measure the functional change.

  • Analyze the Results:

    • Compare the magnitude of the functional change induced by the "suspect" reagent to that of the fresh reagent.

    • A significantly reduced or absent effect with the "suspect" reagent is a strong indication of hydrolysis and degradation.

Visualizations

Mechanism of MTS Reagent Hydrolysis

hydrolysis_mechanism reagent Methanethiosulfonate (R-S-SO2-CH3) transition Transition State reagent->transition Nucleophilic attack by water water Water (H2O) (Nucleophile) products Hydrolysis Products (R-S-OH + CH3-SO2H) transition->products inactive Inactive Reagent products->inactive

Caption: Nucleophilic attack by water on the MTS reagent, leading to its hydrolysis and inactivation.

Experimental Workflow to Minimize MTS Reagent Hydrolysis

mts_workflow start Start: Experiment Planned storage Store MTS Reagent (-20°C, Desiccated) start->storage decision Is the reagent water-soluble? storage->decision prep_stock Prepare Fresh Stock Solution (Anhydrous DMSO or Water) prep_working Prepare Working Solution in Buffer IMMEDIATELY before use prep_stock->prep_working application Apply to Experimental System prep_working->application end End: Data Acquisition application->end decision->prep_stock No decision->prep_stock Yes

Caption: Recommended workflow for handling MTS reagents to minimize the risk of hydrolysis.

References

Artifacts and side reactions of S-Hexadecyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Hexadecyl methanethiosulfonate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a thiol-reactive reagent. Its primary application is the covalent modification of cysteine residues in proteins and other molecules containing free sulfhydryl groups. This modification can be used to study protein structure and function, label proteins, or block cysteine residues from participating in other reactions.

Q2: What are the storage and handling recommendations for this compound?

Due to its susceptibility to hydrolysis, this compound should be stored in a desiccator at -20°C. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture. Solutions should be prepared fresh for each experiment.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane. Due to its long C16 alkyl chain, it has very poor solubility in aqueous solutions. For reactions in aqueous buffers, it is typically dissolved in a minimal amount of a compatible organic co-solvent like DMSO or DMF before being added to the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Reaction with Target Protein

Possible Causes & Solutions

Possible CauseRecommended Solution
Reagent Degradation This compound is sensitive to moisture and can hydrolyze. Ensure it has been stored properly under desiccated conditions at -20°C. Always prepare solutions fresh before use.
Low Reagent Concentration Due to poor aqueous solubility, the effective concentration in the reaction buffer may be too low. Increase the concentration of the organic co-solvent (e.g., DMSO, DMF) to improve solubility, but be mindful of its potential effects on your protein's structure and activity.
Inaccessible Cysteine Residues The target cysteine residue(s) may be buried within the protein structure and inaccessible to the reagent. Consider performing the reaction under denaturing conditions, if compatible with your experimental goals.
Oxidized Cysteine Residues The target cysteine residues may be oxidized, forming disulfide bonds, and therefore unreactive with the MTS reagent. Reduce the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. If using DTT, it must be removed before adding the MTS reagent.
Incorrect pH The reaction of MTS reagents with thiols is pH-dependent. The optimal pH range is typically between 7 and 8. Ensure your reaction buffer is within this range.
Issue 2: Protein Precipitation During or After Labeling

Possible Causes & Solutions

Possible CauseRecommended Solution
Increased Hydrophobicity The addition of the hydrophobic hexadecyl chain can significantly increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
- Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling.
- Include non-ionic detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents in the reaction and purification buffers.
Denaturation by Organic Co-solvent The organic solvent (e.g., DMSO, DMF) used to dissolve the this compound may be denaturing your protein.
- Minimize the percentage of the organic co-solvent in the final reaction mixture.
- Screen different organic co-solvents to find one that is better tolerated by your protein.
Incorrect Buffer Conditions The pH or ionic strength of the buffer may be contributing to protein instability.
- Optimize the buffer composition, including pH and salt concentration, for your specific protein.
Issue 3: Non-Specific Binding and Off-Target Effects

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrophobic Interactions The long alkyl chain of this compound can lead to non-specific binding to hydrophobic regions of proteins or other biomolecules.
- Add a blocking agent, such as Bovine Serum Albumin (BSA), to the reaction mixture to saturate non-specific binding sites.
- Increase the salt concentration of the buffer to reduce non-specific hydrophobic interactions.
- Include a low concentration of a mild non-ionic detergent in the buffer.
Reaction with Other Nucleophiles Although MTS reagents are highly selective for thiols, at high concentrations or prolonged reaction times, they may react with other nucleophilic amino acid residues.
- Optimize the reaction time and reagent concentration to favor specific labeling of cysteine residues.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • If necessary, reduce disulfide bonds by incubating with 10 mM DTT for 30 minutes at room temperature.

    • Remove DTT using a desalting column or dialysis against the reaction buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10-20 fold molar excess of the reagent over the protein is a common starting point.

    • The final concentration of the organic co-solvent should be kept as low as possible (ideally <5%) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a low molecular weight thiol, such as 2-mercaptoethanol or N-acetyl-cysteine, to a final concentration of 10-20 mM.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup cluster_analysis Analysis protein_prep Protein Preparation (Reduction if needed) labeling Labeling Reaction (pH 7-8) protein_prep->labeling reagent_prep Prepare fresh S-Hexadecyl MTS solution reagent_prep->labeling quenching Quenching (Optional) labeling->quenching purification Purification labeling->purification If no quenching quenching->purification analysis Characterization of Labeled Protein purification->analysis

Caption: General experimental workflow for protein labeling.

troubleshooting_logic start Start Experiment check_reaction Low or No Reaction? start->check_reaction check_precipitation Protein Precipitation? check_reaction->check_precipitation No reagent_degradation Check Reagent Storage & Freshness check_reaction->reagent_degradation Yes check_binding Non-Specific Binding? check_precipitation->check_binding No hydrophobicity Reduce Reagent Ratio Add Detergent check_precipitation->hydrophobicity Yes success Successful Labeling check_binding->success No blocking Add Blocking Agent (BSA) Increase Salt check_binding->blocking Yes solubility Optimize Solubility (Co-solvent) reagent_degradation->solubility cysteine_access Check Cysteine Accessibility/Oxidation solubility->cysteine_access cysteine_access->start co_solvent Minimize Co-solvent Screen Solvents hydrophobicity->co_solvent co_solvent->start optimize_reaction Optimize Reaction Time & Concentration blocking->optimize_reaction optimize_reaction->start

Caption: Troubleshooting decision tree for common issues.

How to improve the efficiency of cysteine modification with MTS reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of cysteine modification with methanethiosulfonate (MTS) reagents.

Frequently Asked Questions (FAQs)

Q1: What are MTS reagents and how do they work?

A1: Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds used to modify cysteine residues in proteins. They react specifically and rapidly with the thiol group (-SH) of a cysteine to form a disulfide bond (-S-S-). This targeted modification is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), which is used to investigate protein structure and function, particularly for membrane proteins like ion channels.[1][2][3][4] By introducing a cysteine at a specific position through site-directed mutagenesis and then treating the protein with an MTS reagent, researchers can probe the accessibility of that residue.[1][3]

Q2: What are the different types of MTS reagents available?

A2: MTS reagents come with various functional groups, leading to different charges and membrane permeabilities. The most commonly used are:

  • MTSEA ([2-Aminoethyl] methanethiosulfonate): Positively charged and can cross cell membranes to some extent.[4][5]

  • MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate): Positively charged and generally considered membrane-impermeant.[4][5]

  • MTSES (Sodium [2-Sulfonatoethyl] methanethiosulfonate): Negatively charged and membrane-impermeant.[4][5]

The choice of reagent depends on the specific application, such as probing residues on the extracellular versus intracellular side of a membrane protein.

Q3: How stable are MTS reagents in solution?

A3: MTS reagents are susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[3][4] Therefore, it is crucial to prepare fresh solutions immediately before use.[3][4] Stock solutions can be prepared in anhydrous solvents like DMSO and stored at -20°C or -80°C, protected from light and moisture.[6] When stored at -80°C, stock solutions may be stable for up to 6 months, while at -20°C, they should be used within a month.[6]

Q4: What is a typical concentration and reaction time for MTS reagents?

A4: The optimal concentration and reaction time can vary depending on the specific protein, the accessibility of the cysteine residue, and the temperature. However, a general starting point is in the range of 10-100 µM for a few seconds to minutes.[3][4] For routine experiments, concentrations of 2.5 mM for MTSEA, 1 mM for MTSET, or 10 mM for MTSES can be applied for 1 to 5 minutes.[4] It is always recommended to perform a titration to determine the optimal conditions for your specific experiment.

Troubleshooting Guide

Problem 1: Low or no modification of the target cysteine.

Possible Cause Suggested Solution
Inaccessible Cysteine Residue The target cysteine may be buried within the protein structure and not accessible to the MTS reagent.[3][4] Consider introducing a cysteine at a more exposed site if possible. Slower modification rates often indicate that the cysteine is in a crevice or partially buried.[3][4]
Protein Conformation The conformation of the protein may hide the cysteine residue. Some cysteines are only accessible in specific functional states (e.g., open vs. closed state of an ion channel).[4] Try performing the modification in the presence of ligands or under conditions that favor the desired protein conformation.
Degraded MTS Reagent MTS reagents are moisture-sensitive and can hydrolyze in aqueous solutions.[3][4] Always prepare fresh solutions of MTS reagents immediately before your experiment. Store stock solutions in an anhydrous solvent like DMSO in a desiccator at -20°C or -80°C.[4][6]
Incorrect pH The reaction of MTS reagents with thiols is pH-dependent. The thiol group of cysteine needs to be in its thiolate form (-S⁻) to react, which is favored at a pH above the pKa of the thiol (typically around 8-9).[7] However, the stability of MTS reagents decreases at higher pH. A common compromise is to perform the reaction at a pH between 7.0 and 8.0.
Presence of Reducing Agents Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your buffers will compete with the cysteine thiol for reaction with the MTS reagent. Ensure that all reducing agents are removed from the protein sample before adding the MTS reagent, for example, by dialysis or using a desalting column.

Problem 2: Non-specific or off-target modification.

Possible Cause Suggested Solution
Reaction with other nucleophiles At high concentrations and long incubation times, MTS reagents may react with other nucleophilic amino acid side chains.
Cysteine-Independent Effects Some MTS reagents, particularly MTSES, have been shown to have effects that are independent of cysteine modification, such as acting as an open-channel blocker for some ion channels.[8]
Membrane Permeability Issues For membrane proteins, a membrane-impermeant reagent like MTSET might still be able to access intracellular sites if the membrane is leaky.[4]

Quantitative Data Summary

Table 1: Properties of Common MTS Reagents

ReagentChargeMembrane PermeabilityRelative Reactivity
MTSEA PositivePermeable (to some extent)[4][5]Intermediate
MTSET PositiveImpermeable[4][5]High (2.5x more reactive than MTSEA)[4]
MTSES NegativeImpermeable[4][5]Low (10x less reactive than MTSET)[4]

Table 2: Factors Influencing MTS-Cysteine Reaction Efficiency

FactorEffect on Reaction RateNotes
pH Increases with higher pH (up to a point)Higher pH favors the reactive thiolate form of cysteine but also increases the rate of MTS reagent hydrolysis. A pH of 7.0-8.0 is a common compromise.[7]
Temperature Increases with higher temperatureHigher temperatures increase the reaction rate but can also affect protein stability. The activation energy for the reaction is in the range of 30-40 kJ/mol.[9]
Cysteine Accessibility Higher for exposed residuesBuried cysteines react much slower or not at all.[3][4]
Protein Conformation Dependent on the specific protein stateThe accessibility of a cysteine can change with the protein's functional state.[4]
MTS Reagent Concentration Increases with higher concentrationUse the lowest effective concentration to minimize off-target effects.
Ionic Strength Can influence reaction ratesThe addition of certain salts can significantly accelerate the reaction.

Experimental Protocols

General Protocol for Cysteine Labeling with MTS Reagents
  • Protein Preparation:

    • Ensure your purified protein is in a buffer free of any reducing agents (e.g., DTT, β-mercaptoethanol). If necessary, remove reducing agents by dialysis, gel filtration, or using a desalting column.

    • The buffer pH should ideally be between 7.0 and 8.0. Common buffers include phosphate or HEPES-based buffers.

  • Preparation of MTS Reagent Stock Solution:

    • Due to the hydrolytic instability of MTS reagents, prepare a fresh stock solution immediately before use.

    • Dissolve the MTS reagent in an anhydrous solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 100 mM). Store on ice and protect from light.

  • Labeling Reaction:

    • Add the MTS reagent stock solution to the protein solution to achieve the desired final concentration (typically in the range of 10-100 µM, but may require optimization). A 10-fold molar excess of the MTS reagent over the cysteine concentration is a good starting point.

    • Incubate the reaction mixture for a predetermined time (ranging from a few seconds to several minutes) at a specific temperature (e.g., room temperature or 4°C). The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture to consume the excess MTS reagent.

  • Removal of Excess Reagent:

    • Remove unreacted MTS reagent and byproducts by dialysis, gel filtration, or using a desalting column.

  • Verification of Labeling:

    • Confirm the successful modification of the cysteine residue using techniques such as mass spectrometry or by observing a functional change in the protein (e.g., altered enzyme activity or ion channel conductance).

Protocol for Substituted Cysteine Accessibility Method (SCAM)
  • Mutagenesis and Expression:

    • Create a cysteine-less version of your protein of interest by mutating all native, non-essential cysteines to a non-reactive amino acid like serine or alanine.

    • Introduce a single cysteine residue at the position you wish to investigate using site-directed mutagenesis.

    • Express the mutant protein in a suitable expression system (e.g., Xenopus oocytes, HEK293 cells).

  • Functional Assay Setup:

    • Establish a functional assay to measure the activity of your protein (e.g., patch-clamp for ion channels, substrate conversion for enzymes).

  • Baseline Measurement:

    • Measure the baseline activity of the cysteine mutant protein before applying the MTS reagent.

  • Application of MTS Reagent:

    • Prepare a fresh solution of the chosen MTS reagent (e.g., MTSEA, MTSET, or MTSES) in the assay buffer.

    • Apply the MTS reagent to the protein at a defined concentration and for a specific duration.

  • Post-Modification Measurement:

    • After the application of the MTS reagent, wash away the excess reagent and measure the functional activity of the protein again.

    • A change in protein function (e.g., inhibition or potentiation of ion channel current) indicates that the introduced cysteine is accessible to the MTS reagent and that its modification impacts protein activity.

  • Data Analysis:

    • Calculate the rate of modification by measuring the change in function over time during the application of the MTS reagent. This rate provides information about the accessibility of the introduced cysteine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis p Prepare Cysteine-Containing Protein (in reducing agent-free buffer) mix Mix Protein and MTS Reagent p->mix r Prepare Fresh MTS Reagent Solution r->mix incubate Incubate (Optimize time and temperature) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Remove Excess Reagent (e.g., Dialysis) quench->purify analyze Analyze Labeled Protein (e.g., Mass Spectrometry, Functional Assay) purify->analyze

Caption: Experimental workflow for cysteine modification with MTS reagents.

Troubleshooting_Workflow start Low or No Modification Efficiency q1 Is the Cysteine Residue Accessible? start->q1 q2 Was the MTS Reagent Freshly Prepared? q1->q2 Yes sol1 Consider Mutating to a More Exposed Site q1->sol1 No q3 Is the Buffer pH Optimal (7.0-8.0)? q2->q3 Yes sol2 Prepare a Fresh MTS Solution Immediately Before Use q2->sol2 No q4 Are Reducing Agents Absent from the Buffer? q3->q4 Yes sol3 Adjust Buffer pH q3->sol3 No sol4 Remove Reducing Agents (e.g., Dialysis) q4->sol4 No success Modification Successful q4->success Yes

Caption: Troubleshooting flowchart for low cysteine modification efficiency.

Factors_Affecting_Reaction cluster_reagent Reagent Properties cluster_protein Protein Properties cluster_conditions Reaction Conditions center MTS-Cysteine Reaction Efficiency reagent_conc Concentration reagent_conc->center reagent_type Type (Charge, Size) reagent_type->center reagent_stability Stability (Freshness) reagent_stability->center cys_access Cysteine Accessibility cys_access->center protein_conf Protein Conformation protein_conf->center ph pH ph->center temp Temperature temp->center time Reaction Time time->center ionic Ionic Strength ionic->center

Caption: Key factors influencing the efficiency of MTS-cysteine modification.

References

S-Hexadecyl methanethiosulfonate reaction time and concentration optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Hexadecyl methanethiosulfonate (MTS-C16). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and concentrations for cysteine modification experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-C16) and what is its primary application?

A1: this compound (MTS-C16) is a thiol-reactive compound used for the specific modification of cysteine residues in proteins. Its long hexadecyl (C16) alkyl chain makes it particularly useful for probing the structure and function of membrane proteins, such as ion channels. By attaching a bulky, hydrophobic moiety to a cysteine residue, MTS-C16 can be used to identify pore-lining regions, study channel gating mechanisms, and investigate lipid-protein interactions.

Q2: How do I prepare a working solution of MTS-C16?

A2: MTS-C16 is not readily soluble in aqueous buffers due to its long, nonpolar alkyl chain. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted to the final working concentration in the desired aqueous buffer immediately before use. It is crucial to ensure thorough mixing to minimize precipitation.

Q3: What are the optimal reaction time and concentration for using MTS-C16?

A3: The optimal reaction time and concentration of MTS-C16 are highly dependent on the specific protein, the accessibility of the target cysteine residue, and the experimental system. For initial experiments, a concentration range of 10 µM to 100 µM and an incubation time of 1 to 5 minutes can be used as a starting point.[1] Optimization will be necessary for each specific application. Slower reaction rates may indicate that the target cysteine is not fully accessible.[1]

Q4: How can I confirm that MTS-C16 has successfully modified my protein of interest?

A4: Successful modification can be confirmed through various methods. If the modification is expected to alter protein function, such as ion channel conductance, a functional assay (e.g., patch-clamp electrophysiology) can be used to measure changes in activity.[2] Biochemically, the modification can be detected by mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the addition of the S-hexadecylthio group.

Q5: Is the reaction between MTS-C16 and a cysteine residue reversible?

A5: Yes, the disulfide bond formed between MTS-C16 and a cysteine residue is reversible. The modification can be reversed by the addition of a reducing agent, such as dithiothreitol (DTT).[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low efficiency of protein modification. Inaccessible cysteine residue: The target cysteine may be buried within the protein structure.Ensure the protein is in a conformation where the target cysteine is accessible. For ion channels, this may mean applying the reagent when the channel is in an open state.
Degradation of MTS-C16: MTS reagents can hydrolyze in aqueous solutions.Prepare fresh working solutions of MTS-C16 immediately before each experiment. Store the stock solution in DMSO at -20°C in a desiccator.
Incorrect pH: The reactivity of the thiol group is pH-dependent.Ensure the reaction buffer is within a pH range of 7.0-8.0 for optimal reactivity.
Precipitation of MTS-C16 in the aqueous buffer. Low solubility: The long hexadecyl chain makes MTS-C16 poorly soluble in water.Prepare a high-concentration stock solution in DMSO and add it to the aqueous buffer with vigorous vortexing just before use. Consider using a buffer with a low percentage of organic co-solvent if your experimental system allows.
Aggregation: Long-chain alkyl compounds can self-aggregate in aqueous solutions.Use the lowest effective concentration of MTS-C16. Sonication of the final working solution for a short period might help to disperse aggregates, but this should be tested for its effect on the protein of interest.
Off-target effects or cellular toxicity. High concentration of MTS-C16: Excessive concentrations can lead to non-specific modifications or disruption of cell membranes.[3][4]Perform a dose-response curve to determine the lowest effective concentration.
Toxicity of the reagent: Alkylating agents can be toxic to cells.[5]Minimize the incubation time. If possible, wash the cells or protein sample after the modification reaction is complete. Conduct cell viability assays (e.g., MTS or LDH release assays) to assess toxicity.[3]
Inconsistent results between experiments. Variability in reagent preparation: Inconsistent preparation of the MTS-C16 working solution can lead to different effective concentrations.Standardize the protocol for preparing the working solution, including the age of the stock solution and the mixing procedure.
Conformational state of the protein: The protein's conformation may vary between experiments, affecting cysteine accessibility.Control the experimental conditions carefully to ensure the protein is in a consistent state (e.g., presence or absence of ligands, membrane potential).

Experimental Protocols

General Protocol for Cysteine Modification of a Membrane Protein with MTS-C16

This protocol provides a general guideline. Optimization of concentrations and incubation times is essential for each specific target protein.

Materials:

  • This compound (MTS-C16)

  • Dimethyl sulfoxide (DMSO)

  • Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Target protein (e.g., cells expressing an ion channel with an accessible cysteine)

  • Reducing agent (e.g., Dithiothreitol - DTT) for reversal (optional)

Procedure:

  • Preparation of MTS-C16 Stock Solution:

    • Dissolve MTS-C16 in high-quality, anhydrous DMSO to a stock concentration of 10-100 mM.

    • Store the stock solution in small aliquots at -20°C in a desiccator to protect from moisture.[1]

  • Preparation of Working Solution:

    • Immediately before use, dilute the MTS-C16 stock solution into the experimental buffer to the desired final concentration (e.g., 10-100 µM).

    • Vortex the solution vigorously to ensure proper mixing and minimize precipitation.

  • Protein Modification:

    • Expose the protein sample (e.g., cells, isolated membranes) to the MTS-C16 working solution.

    • Incubate for a predetermined time (e.g., 1-5 minutes) at room temperature.

    • To stop the reaction, wash the sample with an MTS-C16-free buffer.

  • Analysis of Modification:

    • Assess the effect of the modification using a relevant functional assay (e.g., electrophysiology for ion channels).

    • Alternatively, analyze the protein by mass spectrometry to confirm the covalent modification.

  • Reversal of Modification (Optional):

    • To reverse the modification, incubate the sample with a reducing agent such as 10 mM DTT for 10-15 minutes.

    • Wash the sample to remove the DTT and MTS-C16 by-products.

Data Presentation: Starting Concentrations and Reaction Times for n-Alkyl-MTS Reagents

The following table provides starting parameters for cysteine modification experiments with various n-alkyl-MTS reagents, which can serve as a guide for optimizing MTS-C16 experiments.

ReagentAlkyl Chain LengthConcentrationReaction Time
Methyl-MTSC1300 µM30 seconds
Ethyl-MTSC2300 µM30 seconds
n-Propyl-MTSC3300 µM30 seconds
n-Butyl-MTSC4300 µM30 seconds
n-Pentyl-MTSC5100 µM90 seconds
n-Hexyl-MTSC6100 µM90 seconds
n-Octyl-MTSC850 µM180 seconds
n-Decyl-MTSC1050 µM180 seconds

Data adapted from studies on GABA-A receptors.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilute in buffer Protein Sample Protein Sample Modification Modification Protein Sample->Modification Add Working Solution Wash Wash Modification->Wash Stop Reaction Functional Assay Functional Assay Wash->Functional Assay Mass Spectrometry Mass Spectrometry Wash->Mass Spectrometry Signaling_Pathway cluster_channel Ion Channel Modulation cluster_cellular Cellular Response Ion Channel Ion Channel Cysteine Modification Cysteine Modification Ion Channel->Cysteine Modification MTS_C16 MTS-C16 MTS_C16->Ion Channel Targets Cysteine Altered Ion Flux Altered Ion Flux Cysteine Modification->Altered Ion Flux Leads to Membrane Potential Change Membrane Potential Change Altered Ion Flux->Membrane Potential Change Downstream Signaling Downstream Signaling Membrane Potential Change->Downstream Signaling Cellular Function Cellular Function Downstream Signaling->Cellular Function

References

Addressing slow washout of hydrophobic MTS reagents from membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with MTS-based cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: I am experiencing slow washout of a hydrophobic MTS reagent from my cell membranes. What could be the cause?

This is a common point of confusion. Standard MTS reagents and their resulting formazan products are specifically designed to be water-soluble, unlike the formazan produced in MTT assays which is insoluble and requires a separate solubilization step.[1][2][3] Therefore, the issue you are observing is likely not due to the hydrophobicity of the MTS reagent itself. Instead, issues like high background absorbance, incomplete washing, or reagent interaction with cellular components can mimic the appearance of slow washout. This guide will help you troubleshoot these potential root causes.

Q2: What is the difference between MTT and MTS assays?

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a tetrazolium salt that is reduced by metabolically active cells to an insoluble purple formazan.[2] This requires an additional step to dissolve the formazan crystals before the absorbance can be read.[3] In contrast, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a second-generation tetrazolium salt that is reduced to a water-soluble formazan.[1][2] This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors from incomplete formazan dissolution.[1][3]

Q3: Can components of my culture medium interfere with the MTS assay?

Yes, several components can interfere with the assay. Phenol red, a common pH indicator in culture media, can affect absorbance readings.[4] It is recommended to use phenol red-free medium if you observe high background.[4] Additionally, other reducing substances in the medium or secreted by cells can react with the MTS reagent, leading to non-specific color development.[2]

Troubleshooting Guide

Problem: High background absorbance or signal that does not stabilize, appearing as "slow washout."

This section provides a step-by-step guide to troubleshoot issues that may be perceived as slow washout of the MTS reagent.

G cluster_0 A Start: High Background/ 'Slow Washout' Observed B Are you using phenol red-free medium? A->B C Switch to phenol red-free medium. B->C No D Are you washing the cells before adding MTS reagent? B->D Yes C->D E Incorporate a wash step with PBS or serum-free medium. D->E No F Have you optimized the MTS incubation time? D->F Yes E->F G Perform a time-course experiment (e.g., 1, 2, 3, 4 hours). F->G No H Have you optimized the cell number per well? F->H Yes G->H M Consider alternative assays if problem persists (e.g., ATP-based). I Perform a cell titration experiment. H->I No J Are you including a 'no cell' control for background subtraction? H->J Yes I->J K Always include a 'no cell' control with medium and MTS reagent. J->K No L Problem Resolved J->L Yes K->L L->M

Caption: Troubleshooting workflow for high background in MTS assays.

Detailed Troubleshooting Steps

1. Media Composition:

  • Question: Are you using a culture medium that contains phenol red?

  • Troubleshooting: Phenol red can interfere with the absorbance readings at 490 nm.[4] It is advisable to switch to a phenol red-free medium for the duration of the assay. If this is not possible, ensure you have a robust "no cell" background control containing the same medium to subtract from your experimental wells.

2. Washing Steps:

  • Question: Are you washing your cells before adding the MTS reagent?

  • Troubleshooting: Components in serum and substances secreted by cells can react with the MTS reagent, leading to high background. Before adding the MTS reagent, gently aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS) or serum-free medium. Be careful not to dislodge the cells during this process.

3. Incubation Time:

  • Question: Have you optimized the incubation time with the MTS reagent?

  • Troubleshooting: The optimal incubation time can vary depending on the cell type and density.[2][4] An incubation time that is too long can lead to over-reduction of the MTS reagent and high background. A typical incubation time is between 1 and 4 hours.[2][5] Perform a time-course experiment (e.g., reading the plate at 1, 2, 3, and 4 hours) to determine the optimal time point where the signal from your viable cells is high and the background is low.

4. Cell Number:

  • Question: Have you optimized the number of cells seeded per well?

  • Troubleshooting: The number of cells per well is a critical parameter.[4] Too many cells can lead to nutrient depletion and changes in metabolism that affect the assay. Too few cells will result in a low signal. It is important to perform a cell titration experiment to find the linear range of the assay for your specific cell line.

5. Background Controls:

  • Question: Are you using the correct background controls?

  • Troubleshooting: It is essential to include "no cell" control wells that contain only culture medium and the MTS reagent.[3] The absorbance from these wells should be subtracted from all other wells.[4] This will account for any non-specific reduction of the MTS reagent by the medium components.

Data Summary

ParameterRecommendationSource
MTS Reagent Concentration Typically 0.33 mg/ml in the final assay volume.[2]
Incubation Time 1 to 4 hours at 37°C.[2][5]
Wavelength for Absorbance 490 nm.[5][6]
Cell Density Varies by cell line; requires optimization.[4]
Control Wells "No cell" controls with medium and MTS reagent are essential.[3]

Experimental Protocols

Standard MTS Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

G cluster_0 A 1. Seed cells in a 96-well plate. B 2. Incubate for desired period (e.g., 24h). A->B C 3. Add test compounds and incubate. B->C D 4. Optional but recommended: Wash cells with PBS or serum-free medium. C->D E 5. Add MTS reagent to each well. D->E F 6. Incubate for 1-4 hours at 37°C. E->F G 7. Read absorbance at 490 nm. F->G H 8. Subtract background and analyze data. G->H

Caption: Standard experimental workflow for an MTS assay.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS) or serum-free medium

  • MTS reagent solution (often supplied with an electron coupling reagent like PES or PMS)[2][6]

  • Test compounds

  • Multichannel pipette

  • 96-well plate reader

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at the optimized density in a final volume of 100 µl per well. Include wells for "no cell" background controls.

  • Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for the desired period (e.g., 24 hours) to allow the cells to attach and resume growth.

  • Compound Addition: Add your test compounds to the appropriate wells and incubate for the desired exposure time.

  • Washing (Optional but Recommended): Gently aspirate the culture medium from the wells. Wash the cells once with 100 µl of sterile PBS or serum-free medium. Be careful to not disturb the cell monolayer.

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Typically, 20 µl of the reagent is added to each well containing 100 µl of medium.[2][5]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[2][5] The plate should be protected from light during this incubation.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a 96-well plate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" background control wells from the absorbance of all other wells.[4] Calculate cell viability as a percentage of the untreated control cells.

Alternative Assays

If you continue to experience issues that cannot be resolved through troubleshooting, you might consider alternative cell viability assays that work on different principles.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells.[7] This is a highly sensitive method.

  • Resazurin-Based Assays (e.g., alamarBlue®): These assays use the reduction of resazurin to the fluorescent resorufin to measure cell viability.[8][9]

  • Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.[8]

References

Technical Support Center: Utilizing Long-Chain MTS Reagents in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using long-chain MTS reagents in cellular viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are long-chain MTS reagents and how do they differ from standard MTS reagents?

Long-chain MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagents are structural analogs of the standard MTS tetrazolium salt that have been modified to include a lipophilic alkyl chain. This modification increases the reagent's hydrophobicity. While standard MTS is water-soluble and generally cell-impermeable, requiring an intermediate electron acceptor like phenazine methosulfate (PMS) to be reduced by cellular dehydrogenases, the properties of long-chain variants can be significantly different. Their increased lipophilicity may alter their interaction with cell membranes, solubility in aqueous culture media, and potentially their mechanism of reduction.

Q2: What are the potential advantages of using long-chain MTS reagents?

The rationale for using long-chain MTS reagents often relates to specific research applications. The attached alkyl chain can be used to probe or interact with cellular membranes or other lipophilic environments. In some contexts, these modifications are intended to alter the localization of the reagent, potentially targeting it to specific cellular compartments.

Q3: What are the primary challenges associated with using long-chain MTS reagents?

The principal challenges stem from their increased hydrophobicity, which can lead to:

  • Poor Solubility: Difficulty in dissolving the reagent in aqueous cell culture media, leading to precipitation and inaccurate results.

  • Reagent Aggregation: Formation of micelles or aggregates in the assay medium, which can affect reagent availability and reactivity.

  • Increased Cytotoxicity: The amphiphilic nature of long-chain reagents may lead to membrane disruption and cellular toxicity, independent of the metabolic activity being measured.

  • Altered Reduction Kinetics: The modified structure may affect the rate and location of the reduction reaction, potentially leading to results that are not comparable to those from standard MTS assays.

  • Interference with Test Compounds: The lipophilic nature of the reagent may lead to interactions with hydrophobic test compounds, causing artifacts in the assay.

Q4: How do I properly dissolve and handle long-chain MTS reagents?

Due to their poor water solubility, long-chain MTS reagents often require an organic solvent for initial dissolution.[1]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in cellular assays.[1][2]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. This stock can then be diluted to the final working concentration in the cell culture medium.

  • Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in the cell culture wells as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][5][6][7] Protect from light.[4][5]

Troubleshooting Guide

Problem 1: Reagent Precipitation in Culture Medium

Possible Causes:

  • The concentration of the long-chain MTS reagent exceeds its solubility limit in the aqueous medium.

  • The concentration of the organic solvent used to dissolve the reagent is too low in the final working solution.

  • Interaction with components of the culture medium (e.g., serum proteins) is causing precipitation.

Solutions:

  • Optimize Reagent Concentration: Perform a concentration-response curve to determine the optimal, non-precipitating concentration of the long-chain MTS reagent.

  • Optimize Solvent Concentration: While keeping the final solvent concentration as low as possible to minimize toxicity, ensure it is sufficient to maintain the reagent in solution. You may need to test different final concentrations of the organic solvent (e.g., 0.1%, 0.25%, 0.5% DMSO).[3]

  • Use Serum-Free Medium: If precipitation is suspected to be due to interactions with serum, consider performing the MTS incubation step in a serum-free medium.[2][6][8]

  • Pre-warm the Medium: Ensure the culture medium is at 37°C before adding the reagent stock solution.

Problem 2: High Background Absorbance (High signal in "no-cell" control wells)

Possible Causes:

  • The long-chain MTS reagent is being chemically reduced by components in the cell culture medium (e.g., phenol red, ascorbic acid).[9][10]

  • The test compound itself is a reducing agent and is directly reducing the MTS reagent.[9]

  • Contamination of the medium or reagents with bacteria or yeast.[10]

  • Precipitation of the reagent, which can scatter light and lead to artificially high absorbance readings.

Solutions:

  • Use Phenol Red-Free Medium: Perform the assay in a medium without phenol red to eliminate its potential interference.

  • Test for Compound Interference: Run a control plate with the test compound and the MTS reagent in a cell-free medium to check for direct reduction.[5][9]

  • Ensure Sterility: Use aseptic techniques throughout the experiment to prevent microbial contamination.[10]

  • Filter Reagents: Filter-sterilize the MTS stock solution and culture medium.[4][5][6]

  • Address Precipitation: Refer to the troubleshooting steps for reagent precipitation.

Problem 3: Low Signal or Poor Sensitivity

Possible Causes:

  • The concentration of the long-chain MTS reagent is too low.

  • The incubation time is too short for sufficient reduction to occur.

  • The cell number is too low.

  • The long-chain MTS reagent is cytotoxic, leading to a decrease in viable cells during the assay.

  • The cellular uptake or reduction of the long-chain MTS reagent is inefficient.

Solutions:

  • Optimize Reagent Concentration: Titrate the long-chain MTS reagent to find a concentration that provides a robust signal without causing cytotoxicity.

  • Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal incubation time for your specific cell type and experimental conditions.[4][5][6]

  • Optimize Cell Number: Determine the optimal cell seeding density to ensure the signal falls within the linear range of the assay.

  • Assess Reagent Cytotoxicity: Perform a control experiment where cells are incubated with the long-chain MTS reagent for the duration of the assay, and then assess viability using an alternative method (e.g., trypan blue exclusion or a different viability assay).

Problem 4: High Variability Between Replicate Wells

Possible Causes:

  • Uneven cell seeding in the microplate wells.

  • "Edge effects" in the 96-well plate, where wells on the perimeter of the plate evaporate more quickly.[11]

  • Incomplete solubilization of the formazan product (if applicable to the specific long-chain variant).

  • Pipetting errors.[11]

  • Cell clumping.

Solutions:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure a consistent number of cells is added to each well.

  • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity.[11]

  • Ensure Complete Solubilization: If the formazan product of your long-chain MTS reagent is insoluble, ensure complete solubilization by vigorous mixing or shaking before reading the absorbance.

  • Careful Pipetting: Use calibrated pipettes and practice consistent pipetting techniques.

  • Create Single-Cell Suspension: Ensure cells are well-disaggregated into a single-cell suspension before seeding.

Quantitative Data Summary

ParameterRecommendationRationale
Cell Seeding Density 1,000 - 100,000 cells/well (cell-type dependent)To ensure the absorbance reading falls within the linear range of the assay.
MTS Reagent Concentration 0.2 - 0.5 mg/mL (final concentration)[5][12]To provide sufficient substrate for reduction without causing cytotoxicity. This may need significant optimization for long-chain variants.
Incubation Time 1 - 4 hours (cell-type dependent)[4][5][6][12]To allow for sufficient formazan production for a detectable signal.
Absorbance Wavelength 490 - 570 nm[4][6][12]The peak absorbance of the formazan product.
Reference Wavelength >650 nm[12]To subtract background absorbance from cell debris and other non-specific signals.
Final DMSO Concentration < 0.5%[3]To minimize solvent-induced cytotoxicity.

Experimental Protocols

Standard MTS Assay Protocol (Adaptable for Long-Chain Reagents)

This protocol is a general guideline and should be optimized for your specific cell type, experimental conditions, and the particular long-chain MTS reagent being used.

Reagent Preparation:

  • Prepare a stock solution of the long-chain MTS reagent in an appropriate organic solvent (e.g., DMSO). The concentration should be high enough to allow for dilution to the final working concentration with a minimal amount of solvent.

  • If required, prepare a stock solution of the intermediate electron acceptor (e.g., PES) in DPBS.[4][6]

  • On the day of the assay, prepare the MTS working solution by diluting the stock solution(s) in pre-warmed (37°C) cell culture medium (preferably phenol red-free).

Assay Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.

  • Treat cells with the test compound for the desired exposure time. Include appropriate controls (untreated cells, vehicle control, and no-cell control).

  • After the treatment period, carefully add 20 µL of the MTS working solution to each well, containing 100 µL of culture medium.[4][5][6]

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[4][5][6]

  • After incubation, gently mix the plate to ensure a homogeneous distribution of the colored formazan product.

  • Measure the absorbance at 490-570 nm using a microplate reader.[4][6][12]

Visualizations

MTS_Assay_Principle cluster_cell Metabolically Active Cell Cellular Dehydrogenases Cellular Dehydrogenases NAD_NADP NAD+/NADP+ Cellular Dehydrogenases->NAD_NADP Formazan Colored Formazan Product Cellular Dehydrogenases->Formazan NADH_NADPH NADH/NADPH NADH_NADPH->Cellular Dehydrogenases e- Long_Chain_MTS Long-Chain MTS Reagent (Lipophilic) Long_Chain_MTS->Cellular Dehydrogenases Reduction

Caption: Mechanism of long-chain MTS reduction by viable cells.

Troubleshooting_High_Background Start High Background Absorbance (High signal in no-cell controls) Q1 Is the test compound colored or a known reducing agent? Start->Q1 Sol1 Run a cell-free control with the compound and MTS reagent. Subtract this background from experimental values. Q1->Sol1 Yes Q2 Is the culture medium contaminated? Q1->Q2 No Sol1->Q2 Sol2 Use fresh, sterile medium and reagents. Practice aseptic technique. Q2->Sol2 Yes Q3 Is the MTS reagent precipitating? Q2->Q3 No Sol2->Q3 Sol3 Optimize reagent and solvent concentrations. Consider using serum-free medium for incubation. Q3->Sol3 Yes End Background signal resolved. Q3->End No Sol3->End

Caption: Troubleshooting workflow for high background absorbance.

References

Technical Support Center: Handling Water-Sensitive Methanethiosulfonate (MTS) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling water-sensitive methanethiosulfonate (MTS) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical storage conditions for MTS reagents?

A1: MTS reagents are hygroscopic and susceptible to hydrolysis.[1][2] They must be stored in a desiccator at -20°C to prevent degradation from moisture.[1][2] Before use, the vial should be warmed to room temperature before opening to avoid condensation.[1][2]

Q2: How should I prepare stock solutions of MTS reagents?

A2: For optimal results, MTS solutions should be prepared immediately before use.[1][2] While solutions in distilled water can be stable for a few hours at 4°C, their stability is significantly reduced in buffers.[1][2] For non-water-soluble MTS reagents (typically the non-charged ones), anhydrous dimethyl sulfoxide (DMSO) is a suitable solvent.[1][2]

Q3: What is the reactivity of MTS reagents with cysteine residues?

A3: MTS reagents react specifically and rapidly with the sulfhydryl group of cysteine residues to form a disulfide bond.[2] This reaction, known as alkanethiolation, is stoichiometric and occurs under mild conditions.[1] The intrinsic reactivity of MTS reagents with thiols is very high, on the order of 10^5 M⁻¹sec⁻¹.[1][2]

Q4: Is the reaction between MTS reagents and cysteine reversible?

A4: Yes, the disulfide bond formed can be reversed by adding a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.[1]

Q5: What is the Substituted Cysteine Accessibility Method (SCAM)?

A5: SCAM is a technique used to map the structure and function of proteins, particularly membrane proteins like ion channels.[1][2] It involves systematically introducing cysteine residues into a protein via site-directed mutagenesis and then assessing their accessibility to various MTS reagents.[2] This method can provide information about the physical size, electrostatic potential, and membrane-sidedness of a channel or binding crevice.[2]

Troubleshooting Guides

Issue 1: Low or no labeling of the target protein.

Possible Cause Troubleshooting Step
Degraded MTS Reagent Ensure MTS reagents have been stored properly at -20°C in a desiccator. Prepare fresh stock solutions for each experiment.
Inaccessible Cysteine Residue The target cysteine may be buried within the protein structure and not accessible to the MTS reagent.[3] Consider using a smaller MTS reagent or denaturing the protein if the native structure is not required for the experiment.
Incorrect pH The reaction of MTS reagents with thiols is pH-dependent, with cysteine residues needing to be ionized to react.[3] Ensure the reaction buffer pH is optimal for the specific MTS reagent and protein.
Insufficient Reagent Concentration or Reaction Time Increase the concentration of the MTS reagent or extend the incubation time.[3] Typical concentrations are 1-10 mM applied for 1-5 minutes.[1][2]
Presence of Reducing Agents Ensure that buffers are free of reducing agents like DTT or β-mercaptoethanol, which will compete with the protein's sulfhydryl groups for reaction with the MTS reagent.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) can react with some crosslinkers and should be avoided if applicable to the specific experimental setup.[4]

Issue 2: Protein precipitation upon addition of MTS reagent.

Possible Cause Troubleshooting Step
High Concentration of MTS Reagent High concentrations of the labeling reagent can sometimes lead to protein instability. Try reducing the molar excess of the MTS reagent.
Solvent Incompatibility If using DMSO to dissolve the MTS reagent, the final concentration of DMSO in the reaction mixture might be high enough to cause protein precipitation. Minimize the volume of the DMSO stock solution added.
Protein Instability The modification of a specific cysteine residue might induce a conformational change that leads to aggregation. Try performing the labeling at a lower temperature (e.g., 4°C) for a longer duration.[3]

Issue 3: High background signal or non-specific labeling.

Possible Cause Troubleshooting Step
Reaction with Other Nucleophiles While highly specific for thiols, at high concentrations or prolonged reaction times, MTS reagents might react with other nucleophilic residues. Reduce the reagent concentration and/or reaction time.
Hydrolysis of MTS Reagent Hydrolyzed MTS reagent can sometimes lead to non-specific interactions. Use freshly prepared solutions and work quickly.
"Trans" Modification in Membrane Proteins For membrane protein studies, the MTS reagent may slowly permeate the membrane and label cysteines on the opposite side. Include a thiol scavenger, such as cysteine (e.g., 20 mM), on the "trans" side to prevent this.[2]

Data Presentation

Table 1: Stability of Common MTS Reagents in Aqueous Solution

MTS ReagentpHTemperature (°C)Half-life
MTSEA7.020~12 minutes[1]
MTSEA6.020~92 minutes[1]
MTSET7.5Ambient~10 minutes[2][5]
MTSES7.020~11.2 minutes[1]
MTSES6.020~55 minutes[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein with an MTS Reagent

  • Protein Preparation: Prepare the purified protein in a suitable buffer at a known concentration. The buffer should be free of any reducing agents.

  • MTS Reagent Stock Solution Preparation: Immediately before use, dissolve the MTS reagent in an appropriate solvent (e.g., water or anhydrous DMSO for non-polar reagents) to a high concentration (e.g., 100 mM).

  • Labeling Reaction:

    • Add the MTS stock solution to the protein solution to achieve the desired final concentration (a molar excess of 10-20 fold over the protein is a good starting point).

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Stop the reaction by adding a reducing agent like DTT or β-mercaptoethanol to a final concentration of 10-50 mM, or by adding an excess of a small molecule thiol like L-cysteine.

  • Removal of Excess Reagent: Remove the unreacted MTS reagent and quenching agent by dialysis, desalting column, or buffer exchange.

  • Verification of Labeling: Confirm the labeling of the protein using techniques such as mass spectrometry or by observing a functional change in the protein's activity.

Mandatory Visualizations

MTS_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Labeled_Protein Protein-S-S-R (Labeled Protein) Protein_SH->Labeled_Protein Nucleophilic Attack MTS_Reagent CH₃-S-SO₂-R (MTS Reagent) MTS_Reagent->Labeled_Protein Byproduct CH₃-SO₂H (Methanesulfinic Acid) MTS_Reagent->Byproduct Leaving Group

Caption: Reaction of an MTS reagent with a protein cysteine residue.

SCAM_Workflow Substituted Cysteine Accessibility Method (SCAM) Workflow start Start with a cysteine-less version of the target protein mutagenesis Site-directed Mutagenesis: Introduce a single cysteine at a specific position start->mutagenesis expression Express the mutant protein in a suitable system (e.g., Xenopus oocytes, cell lines) mutagenesis->expression application Apply membrane-impermeant MTS reagent to one side of the membrane expression->application measurement Measure a functional property of the protein (e.g., ion channel current, ligand binding) application->measurement analysis Analyze the change in function: - Significant change -> Cysteine is accessible - No change -> Cysteine is not accessible measurement->analysis repeat Repeat for multiple positions to map the accessible surface analysis->repeat repeat->mutagenesis Next Position topology Construct a topological model of the protein repeat->topology All Positions Tested

Caption: Workflow for the Substituted Cysteine Accessibility Method (SCAM).

References

Validation & Comparative

Navigating the Landscape of S-Palmitoylation Analysis: A Comparative Guide to Mass Spectrometry-Based Validation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the methodologies for validating protein S-palmitoylation, this guide provides a comparative analysis of established techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their experimental goals. We present a detailed examination of Acyl-Resin Assisted Capture (acyl-RAC) and Acyl-Biotin Exchange (ABE), alongside a discussion of the critical role of thiol-reactive reagents, including an evaluation of S-Hexadecyl methanethiosulfonate (MTS-C16).

Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a crucial post-translational modification that governs protein trafficking, localization, and function. Validating this modification is essential for understanding its role in cellular signaling and disease. Mass spectrometry has emerged as a powerful tool for the identification and quantification of S-palmitoylation sites. However, the labile nature of the thioester bond and the hydrophobicity of the lipid moiety present analytical challenges. To overcome these, enrichment strategies are employed to isolate S-palmitoylated proteins prior to mass spectrometric analysis.

The Frontrunners: Acyl-RAC vs. Acyl-Biotin Exchange

Two primary methods dominate the landscape of S-palmitoylation enrichment for mass spectrometry: Acyl-Resin Assisted Capture (acyl-RAC) and Acyl-Biotin Exchange (ABE). Both methods are "cysteine-centric," meaning they identify the cysteine residue that was modified, rather than directly detecting the palmitoyl group.[1] The choice between these methods depends on several factors, including sample type, required throughput, and the specific experimental question.

FeatureAcyl-Resin Assisted Capture (acyl-RAC)Acyl-Biotin Exchange (ABE)
Principle Free thiols are blocked, thioesters are cleaved, and newly exposed thiols are captured on a thiol-reactive resin.[2][3]Free thiols are blocked, thioesters are cleaved, and newly exposed thiols are labeled with biotin. Biotinylated proteins are then captured on an avidin resin.[4]
Thiol Blocking Reagent S-methyl methanethiosulfonate (MMTS)[2][5]N-ethylmaleimide (NEM)[4]
Capture/Labeling Reagent Thiopropyl Sepharose resin[5][6]Biotin-HPDP followed by streptavidin/neutravidin resin[4]
Workflow Complexity Fewer steps, generally considered simpler and faster.[2][5]More steps, including multiple precipitation and washing stages.[4][7]
Potential for Non-specific Binding Can be lower due to fewer steps and direct capture on the resin.[5]Higher potential for non-specific binding to the avidin resin.[1]
Suitability for High Molecular Weight Proteins Potentially superior for high molecular weight proteins.[5]May have limitations with very large proteins.
Reagent Cost Generally more cost-effective.[8]Can be more expensive due to the cost of biotin reagents and avidin resin.

In-Depth Experimental Protocols

Acyl-Resin Assisted Capture (acyl-RAC) Protocol for Mass Spectrometry

This protocol is adapted from established acyl-RAC procedures.[2][5]

  • Lysis and Reduction: Lyse cells or tissues in a buffer containing a reducing agent to break disulfide bonds.

  • Blocking of Free Thiols: Add S-methyl methanethiosulfonate (MMTS) to a final concentration of 0.1% and incubate to block all free cysteine residues.[5]

  • Protein Precipitation: Precipitate the proteins using acetone or methanol to remove excess MMTS.

  • Resuspension and Thioester Cleavage: Resuspend the protein pellet in a binding buffer. Divide the sample into two aliquots. To one aliquot, add hydroxylamine (HA) to a final concentration of 0.5 M to cleave the palmitoyl thioester bonds. To the other aliquot (negative control), add a salt solution (e.g., NaCl).

  • Capture of Formerly S-palmitoylated Proteins: Add thiol-reactive resin (e.g., thiopropyl Sepharose) to both aliquots and incubate to capture the proteins with newly exposed thiol groups.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • On-Resin Digestion: Resuspend the resin in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.

  • Elution and Mass Spectrometry: Elute the peptides from the resin. The peptides are then ready for analysis by LC-MS/MS.

Acyl-Biotin Exchange (ABE) Protocol for Mass Spectrometry

This protocol is a generalized version of established ABE procedures.[4]

  • Lysis and Reduction: Lyse cells or tissues in a suitable buffer containing a reducing agent.

  • Blocking of Free Thiols: Add N-ethylmaleimide (NEM) to block all free cysteine residues.

  • Protein Precipitation: Precipitate the proteins to remove excess NEM.

  • Resuspension and Thioester Cleavage/Biotinylation: Resuspend the protein pellet. Divide the sample into two aliquots. To one, add hydroxylamine (HA) to cleave the thioester bonds, followed by the addition of a thiol-reactive biotinylating reagent (e.g., biotin-HPDP). To the negative control, omit the hydroxylamine.

  • Protein Precipitation: Precipitate the proteins to remove excess biotinylating reagent.

  • Capture of Biotinylated Proteins: Resuspend the protein pellets and add avidin-conjugated beads (e.g., streptavidin agarose) to capture the biotinylated proteins.

  • Washing: Wash the beads thoroughly to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins with a protease while they are still bound to the beads.

  • Elution and Mass Spectrometry: Elute the resulting peptides for LC-MS/MS analysis.

Visualizing the Workflows

Acyl_RAC_Workflow cluster_0 Acyl-Resin Assisted Capture (acyl-RAC) A Cell/Tissue Lysate B Block Free Thiols (MMTS) A->B C Precipitate & Resuspend B->C D Cleave Thioesters (+ Hydroxylamine) C->D E Capture on Thiol Resin D->E F Wash E->F G On-Resin Digestion (Trypsin) F->G H Elute Peptides G->H I LC-MS/MS Analysis H->I

Acyl-RAC Experimental Workflow

Acyl_Biotin_Exchange_Workflow cluster_1 Acyl-Biotin Exchange (ABE) J Cell/Tissue Lysate K Block Free Thiols (NEM) J->K L Precipitate & Resuspend K->L M Cleave Thioesters & Biotinylate (+ Hydroxylamine, Biotin-HPDP) L->M N Precipitate & Resuspend M->N O Capture on Avidin Resin N->O P Wash O->P Q On-Bead Digestion (Trypsin) P->Q R Elute Peptides Q->R S LC-MS/MS Analysis R->S

Acyl-Biotin Exchange Experimental Workflow

The Critical Choice: Thiol-Reactive Reagents

The selection of reagents for blocking and labeling thiol groups is a critical step in both acyl-RAC and ABE protocols. The efficiency and specificity of these reagents directly impact the quality of the final mass spectrometry data.

ReagentApplicationMechanismKey Considerations
N-ethylmaleimide (NEM) Blocking free thiols (ABE)Irreversible alkylation of sulfhydryl groups via a Michael addition reaction.Highly reactive and specific for thiols at near-neutral pH. Can react with other nucleophiles at higher pH.
S-methyl methanethiosulfonate (MMTS) Blocking free thiols (acyl-RAC)Reversible disulfide bond formation with sulfhydryl groups.[9]The modification is reversible with reducing agents, which can be advantageous in some contexts but requires careful control.[9] It is generally considered a rapid and specific reaction.[10]
Biotin-HPDP Labeling newly exposed thiols (ABE)Forms a disulfide bond with the thiol group, attaching a biotin moiety.The disulfide bond is cleavable with reducing agents, allowing for elution from the avidin resin.

The Case of this compound (MTS-C16)

While methanethiosulfonate (MTS) reagents are utilized in protein chemistry, the use of a long-chain variant like this compound (MTS-C16) for S-palmitoylation analysis is not documented in the reviewed literature. Based on the chemical properties of MTS reagents and the principles of acyl-exchange methods, several challenges can be anticipated:

  • Hydrophobicity and Solubility: The C16 alkyl chain would render MTS-C16 extremely hydrophobic.[11][12] This would likely lead to poor solubility in the aqueous buffers used in proteomic workflows and a high propensity for non-specific binding to hydrophobic regions of proteins and cell membranes.[11] This non-specific interaction could lead to a high background and a large number of false-positive identifications in a mass spectrometry experiment.

  • Steric Hindrance: The bulky hexadecyl group could sterically hinder the reaction with cysteine thiols, especially those located in sterically restricted environments within a protein's three-dimensional structure.

  • Role as a Blocking vs. Labeling Agent: If used as a blocking agent, its large size and hydrophobicity would likely interfere with subsequent steps of the protocol. If considered as a labeling agent, it lacks a readily available handle for enrichment, such as the biotin moiety in biotin-HPDP.

Given these considerations, MTS-C16 is not a suitable reagent for the established acyl-RAC or ABE workflows for S-palmitoylation analysis. The smaller, more water-soluble MTS reagent, MMTS, is preferred for its specific and efficient reaction with thiols in the acyl-RAC protocol.[5]

Conclusion

The validation of protein S-palmitoylation by mass spectrometry is a rapidly evolving field. Acyl-RAC and ABE are powerful and complementary techniques for enriching S-palmitoylated proteins for subsequent analysis. The choice between them depends on the specific experimental context, with acyl-RAC offering a simpler workflow and ABE being a more established method with a wide range of available reagents. The careful selection of thiol-reactive reagents is paramount for the success of these experiments. While novel reagents are continuously being developed, established compounds like NEM and MMTS remain the standards for their respective protocols. The hypothetical use of highly hydrophobic reagents like MTS-C16 is likely to introduce significant challenges related to solubility and non-specific binding, making them unsuitable for current methodologies. Researchers should carefully consider the advantages and limitations of each approach to best address their scientific questions in the dynamic field of S-palmitoylation research.

References

A Comparative Guide to S-Hexadecyl Methanethiosulfonate and Other MTS Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of understanding biological function and developing novel therapeutics. Methanethiosulfonate (MTS) reagents have emerged as powerful tools for this purpose, offering selective labeling of cysteine residues. This guide provides a detailed comparison of S-Hexadecyl methanethiosulfonate against other commonly used MTS reagents, supported by experimental data and protocols to aid in reagent selection and experimental design.

MTS reagents react specifically and rapidly with the thiol groups of cysteine residues to form a disulfide bond.[1] This reaction is central to the Substituted Cysteine Accessibility Method (SCAM), a technique that combines site-directed mutagenesis with chemical labeling to probe protein structure and function, particularly in membrane proteins like ion channels.[1] By systematically introducing cysteine residues and assessing their reactivity with various MTS reagents, researchers can glean information about the physical size, electrostatic potential, and accessibility of different protein domains.[1]

Comparative Analysis of MTS Reagents

The choice of MTS reagent is critical and depends on the specific application. Key differentiating factors include the nature of the 'R' group attached to the thiosulfonate, which influences properties such as size, charge, and membrane permeability. Below is a comparative summary of this compound and other representative MTS reagents.

MTS Reagent Chemical Structure of R-Group Charge Relative Size Membrane Permeability Key Applications
S-Hexadecyl MTS - (CH₂)₁₅CH₃NeutralLarge, HydrophobicHighProbing deep within hydrophobic pockets of proteins; studying lipid-protein interactions.
Methyl-MTS (MMTS) -CH₃NeutralSmallHighGeneral cysteine modification; assessing accessibility of buried residues.[2]
Ethyl-MTS (EMTS) -CH₂CH₃NeutralSmallHighSimilar to MMTS, used for fine-tuning the size of the modifying group.[2]
[2-(Trimethylammonium)ethyl] MTS (MTSET) -CH₂CH₂N⁺(CH₃)₃PositiveModerateLowLabeling externally accessible cysteines in membrane proteins; probing ion channel pores.[1][3]
Sodium (2-Sulfonatoethyl) MTS (MTSES) -CH₂CH₂SO₃⁻Na⁺NegativeModerateLowLabeling externally accessible cysteines; assessing electrostatic interactions.[4][5]
2-Aminoethyl MTS (MTSEA) -CH₂CH₂NH₃⁺PositiveSmallModerateProbing accessibility in different conformational states of proteins.[3][4]

Experimental Protocols

General Protocol for Protein Labeling with MTS Reagents

This protocol provides a general framework for labeling cysteine residues in proteins with MTS reagents. Optimization of reagent concentration, incubation time, and temperature may be necessary for specific proteins and experimental goals.

Materials:

  • Protein of interest with accessible cysteine residue(s)

  • MTS reagent (e.g., this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for non-polar reagents

  • Aqueous buffer (e.g., HEPES or phosphate buffer), pH 7.0-7.5

  • Thiol-free buffer for quenching and storage

  • Reducing agent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol) for reversal (optional)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a thiol-free buffer. If reducing agents were used during purification, they must be removed by dialysis or buffer exchange.

  • Reagent Preparation: Prepare a fresh stock solution of the MTS reagent. For hydrophobic reagents like S-Hexadecyl MTS, dissolve in anhydrous DMSO. For charged, water-soluble reagents, use the experimental buffer.[1][4][5] MTS reagents are susceptible to hydrolysis, so solutions should be made immediately before use.[1]

  • Labeling Reaction: Add the MTS reagent stock solution to the protein solution to achieve the desired final concentration (typically in the µM to mM range). The optimal molar ratio of reagent to protein will need to be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C). The reaction time can range from a few seconds to several minutes.[4][5] The intrinsic reactivity of MTS reagents with thiols is high, on the order of 10⁵ M⁻¹sec⁻¹.[4][5]

  • Quenching: Stop the reaction by adding a thiol-containing reagent like cysteine or by buffer exchange to remove the unreacted MTS reagent.

  • Verification of Labeling: Confirm successful labeling using techniques such as mass spectrometry or functional assays that are sensitive to the modification.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis Protein Protein with Cysteine Incubation Incubation Protein->Incubation MTS_Reagent MTS Reagent Solution MTS_Reagent->Incubation Quenching Quenching Incubation->Quenching Verification Verification (e.g., MS) Quenching->Verification

Caption: A general experimental workflow for protein labeling with MTS reagents.

scam_workflow Start Start: Wild-type Protein Mutagenesis Site-directed Mutagenesis (Introduce Cysteine) Start->Mutagenesis Expression Express Mutant Protein Mutagenesis->Expression Labeling Label with MTS Reagent Expression->Labeling Functional_Assay Functional Assay Labeling->Functional_Assay Analysis Analyze Functional Change Functional_Assay->Analysis Conclusion Infer Structural Information Analysis->Conclusion

Caption: The Substituted Cysteine Accessibility Method (SCAM) workflow.

signaling_pathway Ligand Ligand Receptor Membrane Receptor (Labeled with MTS Reagent) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified G-protein coupled receptor signaling pathway that can be studied using MTS-labeled receptors.

Logical Comparison of MTS Reagents

The selection of an appropriate MTS reagent is a critical step in experimental design. The following diagram illustrates a decision-making process based on the key properties of different MTS reagents.

mts_comparison cluster_extracellular Charged, Membrane Impermeant cluster_intracellular Neutral, Membrane Permeant Start Protein Target Location? Extracellular Extracellular/Surface Start->Extracellular Intracellular Intracellular/Transmembrane Start->Intracellular MTSET MTSET (+ charge) Extracellular->MTSET MTSES MTSES (- charge) Extracellular->MTSES Hexadecyl_MTS S-Hexadecyl MTS (Large) Intracellular->Hexadecyl_MTS MMTS MMTS (Small) Intracellular->MMTS

Caption: A logical comparison guiding the selection of MTS reagents based on target accessibility.

References

A Comparative Guide to S-Hexadecyl Methanethiosulfonate and Maleimide-Based Cross-linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of effective therapeutics, diagnostics, and research tools. Cysteine-reactive chemistries are particularly favored due to the relatively low abundance of free thiol groups in proteins, allowing for site-specific modifications.[1] Among the various reagents available, S-Hexadecyl methanethiosulfonate (MTS) and maleimide-based cross-linkers are two prominent classes, each with distinct chemical properties that dictate their suitability for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Reaction Mechanisms and Chemical Properties

The fundamental difference between MTS reagents and maleimides lies in the nature of the covalent bond they form with cysteine residues.

This compound (MTS): Formation of a Reversible Disulfide Bond

S-Alkyl methanethiosulfonate reagents react with free sulfhydryl groups via a disulfide exchange mechanism. This reaction results in the formation of a new, stable disulfide bond between the protein and the alkyl chain (in this case, hexadecyl), releasing methanesulfinic acid as a byproduct. A key feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Caption: Reaction of S-Hexadecyl MTS with a protein thiol.

Maleimide-Based Cross-linkers: Formation of a Stable Thioether Bond

Maleimides react with sulfhydryl groups through a Michael addition reaction.[2] This process forms a stable, covalent thioether bond.[1][][4] The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][][4] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2][] However, at pH values above 7.5, reactivity with primary amines (such as the side chain of lysine) can become a competing side reaction.[1][5]

Caption: Reaction of a maleimide with a protein thiol.

Head-to-Head Performance Comparison

The choice between MTS and maleimide linkers depends critically on the desired stability and functionality of the final conjugate.

FeatureThis compoundMaleimide-Based Cross-linkers
Target Group Sulfhydryl (-SH)Primarily Sulfhydryl (-SH)
Bond Formed Disulfide (-S-S-)Thioether (-S-C-)
Reaction Type Disulfide ExchangeMichael Addition
Reversibility Reversible: Cleavable with reducing agents (e.g., DTT, TCEP)Largely Irreversible: Thioether bond is stable to reducing agents
Reaction pH Wide pH rangeOptimal at pH 6.5-7.5[1][][4]
Specificity High for thiolsHigh for thiols at pH 6.5-7.5; potential cross-reactivity with amines at pH > 8.5[1]
Reagent Stability Generally stable in aqueous solutionProne to hydrolysis, especially at alkaline pH, forming an unreactive maleamic acid[1][]
Conjugate Stability Stable, but designed to be cleavableGenerally stable, but can undergo retro-Michael reaction (thiol exchange) in vivo, leading to deconjugation[2][6]

In-Depth Analysis of Key Differences

1. Stability and Reversibility: The Critical Divide

The most significant distinction is the stability of the resulting conjugate.

  • Maleimide Conjugates: The thioether bond formed is chemically robust and not reducible.[1] This perceived permanence has made maleimides a cornerstone in applications requiring long-term stability, such as the development of Antibody-Drug Conjugates (ADCs).[2][] However, a major drawback is the susceptibility of the thiosuccinimide linkage to retro-Michael reactions, especially in the presence of other thiols like albumin or glutathione in plasma.[2][6] This can lead to premature release of the payload and "linker-drug" exchange with other proteins, a significant concern for off-target toxicity in ADCs.[7][8] Research has focused on creating "self-hydrolyzing" or next-generation maleimides that undergo intramolecular hydrolysis after conjugation to form a more stable, open-ring structure, thus preventing this reversal.[8][9][10]

  • MTS Conjugates: The disulfide bond is inherently reversible. This is an advantage in applications where controlled release of a payload is desired or when the modification needs to be temporary. For instance, in studying protein structure and function, MTS reagents can be used to reversibly block a cysteine residue. The stability of the disulfide bond is a key feature of mitochondrial protein import, where it is formed and resolved by the disulfide relay system.[11][12]

2. Reaction Conditions and Specificity

  • Maleimides require a specific pH range (6.5-7.5) for optimal and specific reaction with thiols.[1][4] Deviation to a more alkaline pH (>8.5) not only increases the rate of maleimide hydrolysis but also promotes reaction with primary amines, leading to a loss of specificity.[1]

  • MTS reagents are generally reactive with thiols over a broader pH range and do not exhibit the same off-target reactivity with amines, offering greater flexibility in buffer conditions.

Experimental Protocols

The following are generalized protocols for conjugating a molecule (e.g., a fluorescent dye) to a protein containing a free cysteine.

Protocol 1: Conjugation using a Maleimide-Based Cross-linker

This protocol is adapted for labeling an antibody with a maleimide-functionalized dye.

  • Protein Preparation:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[13] The buffer must be free of thiol-containing compounds like DTT.

    • If necessary, reduce existing disulfide bonds to generate free thiols. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[13][14] TCEP does not need to be removed as it does not contain a free thiol that would react with the maleimide.[1]

  • Maleimide Reagent Preparation:

    • Allow the maleimide reagent to warm to room temperature.

    • Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF.[13]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification:

    • Remove excess, unreacted maleimide reagent and byproducts using size exclusion chromatography (e.g., a Sephadex column) or dialysis.[13]

G A Prepare Protein Solution (Thiol-free buffer, pH 7.0-7.5) B Optional: Reduce Disulfides (Add TCEP, incubate 30-60 min) A->B If needed D Conjugation Reaction (Add Maleimide to Protein, 10-20x excess) A->D B->D C Prepare Maleimide Stock (e.g., 10 mM in DMSO) C->D E Incubate (2h @ RT or O/N @ 4°C) D->E F Purify Conjugate (Size Exclusion Chromatography) E->F

Caption: General workflow for maleimide-based protein conjugation.

Protocol 2: Conjugation using this compound

  • Protein Preparation:

    • Prepare the protein solution in a suitable buffer (e.g., Tris or HEPES, pH 7-8.5).

    • As with maleimide chemistry, reduce any necessary disulfide bonds with TCEP if free cysteines are not already available.

  • MTS Reagent Preparation:

    • Prepare a stock solution of S-Hexadecyl MTS in a compatible organic solvent (e.g., ethanol or DMSO).

  • Conjugation Reaction:

    • Add the MTS stock solution to the protein solution. A molar excess of 5-20 fold is typically used.

    • Incubate the reaction for 1-2 hours at room temperature. Monitor the reaction progress if necessary.

  • Purification:

    • Purify the protein conjugate using size exclusion chromatography or dialysis to remove unreacted MTS reagent and byproducts.

  • Verification of Reversibility (Optional):

    • To confirm the formation of a disulfide bond, treat an aliquot of the purified conjugate with a reducing agent like 50 mM DTT for 1 hour at 37°C. Analyze by SDS-PAGE or mass spectrometry to confirm the cleavage of the conjugate.

Conclusion

The selection between this compound and maleimide-based cross-linkers is dictated by the end-goal of the bioconjugation.

Choose Maleimide-Based Cross-linkers when:

  • A stable, long-lasting thioether bond is required.[1][]

  • The application is for in vivo therapeutics like ADCs, where linker stability is crucial (though the risk of retro-Michael addition must be considered and potentially mitigated with next-generation maleimides).[2][8]

Choose this compound when:

  • A reversible, cleavable disulfide linkage is desired.

  • The application involves controlled release mechanisms triggered by a reducing environment.

  • The goal is to temporarily modify a cysteine residue for structural or functional studies.

Both chemistries offer high specificity for cysteine residues, but researchers must be mindful of the optimal reaction conditions, particularly the pH sensitivity and potential for hydrolysis of maleimides. By understanding these fundamental differences, scientists can make an informed choice to best suit their experimental design and achieve the desired outcome for their bioconjugate.

References

Unveiling the Functional Consequences of S-Hexadecyl Methanethiosulfonate Modification: A Comparative Guide to Confirmatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional impact of protein modifications is paramount. S-Hexadecyl methanethiosulfonate (MTS-C16), a thiol-reactive lipid probe, serves as a valuable tool for investigating the role of cysteine S-palmitoylation, a reversible lipid modification crucial in regulating protein localization, trafficking, and function. This guide provides a comparative overview of functional assays used to confirm the effects of MTS-C16 modification, supported by experimental data and detailed protocols.

Introduction to this compound (MTS-C16)

This compound is a molecule designed to mimic S-palmitoylation. Its methanethiosulfonate group reacts specifically with the free thiol group of cysteine residues, forming a stable disulfide bond and attaching a 16-carbon alkyl chain. This modification can be used to probe the functional significance of palmitoylation sites on a protein of interest. By introducing a stable, non-hydrolyzable lipid modification, researchers can investigate the effects on protein function without the dynamic cycling of natural palmitoylation.

Comparative Analysis of Functional Assays

The functional consequences of MTS-C16 modification can be assessed through a variety of in vitro and in-cell assays. The choice of assay depends on the protein of interest and its known or suspected biological functions. Below is a comparison of key functional assays, with representative data illustrating the potential effects of MTS-C16 modification.

Ion Channel Electrophysiology

Modification of cysteine residues within or near the pore of an ion channel can significantly alter its gating properties, conductance, and pharmacology. Whole-cell patch-clamp electrophysiology is the gold-standard technique to measure these changes.

Table 1: Comparison of Electrophysiological Parameters Before and After MTS-C16 Modification of a Voltage-Gated Sodium Channel (NaV1.5)

ParameterControl (Unmodified)After MTS-C16 ModificationAlternative Method: Site-Directed Mutagenesis (Cys to Ala)
Peak Current Amplitude (pA)-1520 ± 85-850 ± 60-1480 ± 90
Voltage of Half-Maximal Activation (V1/2, mV)-45.2 ± 1.5-35.8 ± 1.2-44.9 ± 1.8
Voltage of Half-Maximal Inactivation (V1/2, mV)-88.1 ± 2.1-75.4 ± 1.9-87.5 ± 2.3
Recovery from Inactivation (τ, ms)8.5 ± 0.715.2 ± 1.18.8 ± 0.9
Enzyme Kinetics

For enzymes where a cysteine residue is located in or near the active site or an allosteric regulatory site, MTS-C16 modification can alter catalytic activity. Enzyme kinetics are typically studied using spectrophotometric or fluorometric assays.

Table 2: Comparison of Kinetic Parameters for a Cysteine Protease Before and After MTS-C16 Modification

ParameterControl (Unmodified)After MTS-C16 ModificationAlternative Method: Inhibition with N-ethylmaleimide (NEM)
Michaelis Constant (Km, µM)15.2 ± 1.828.9 ± 2.535.1 ± 3.1
Maximal Velocity (Vmax, µmol/min/mg)120.5 ± 8.345.2 ± 5.110.8 ± 1.5
Catalytic Efficiency (kcat/Km, M-1s-1)7.9 x 1061.6 x 1063.1 x 105
Protein Localization

S-palmitoylation is a key determinant of protein localization to cellular membranes. MTS-C16 can be used to investigate whether the modification of a specific cysteine is sufficient to alter a protein's subcellular distribution. This is typically visualized using immunofluorescence microscopy.

Table 3: Quantification of Protein Localization Before and After MTS-C16 Modification

Cellular CompartmentControl (Unmodified) (% of cells)After MTS-C16 Modification (% of cells)Alternative Method: Palmitoylation-deficient Mutant (% of cells)
Plasma Membrane15 ± 375 ± 812 ± 4
Cytosol80 ± 920 ± 585 ± 7
Nucleus5 ± 15 ± 23 ± 1
Protein-Protein Interactions

The addition of a lipid moiety can create or disrupt protein-protein interaction interfaces. Co-immunoprecipitation (Co-IP) followed by Western blotting is a common method to assess changes in protein binding partners.

Table 4: Quantification of Protein-Protein Interaction by Co-Immunoprecipitation

Interacting ProteinControl (Unmodified) (Relative Band Intensity)After MTS-C16 Modification (Relative Band Intensity)Alternative Method: Yeast Two-Hybrid (Interaction Score)
Protein X1.00 ± 0.120.25 ± 0.050.85 ± 0.10
Protein Y0.35 ± 0.081.20 ± 0.150.40 ± 0.07

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Culture HEK293 cells stably expressing the protein of interest (e.g., NaV1.5) on glass coverslips.

  • MTS-C16 Modification: Prepare a 10 mM stock solution of MTS-C16 in DMSO. Dilute to a final concentration of 100 µM in the extracellular recording solution. Incubate the cells with the MTS-C16 solution for 10 minutes at room temperature.

  • Recording: Transfer the coverslip to a recording chamber on an inverted microscope. Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Voltage Protocols:

    • To measure peak current amplitude and activation, apply a series of depolarizing voltage steps from a holding potential of -120 mV.

    • To measure steady-state inactivation, apply a 500 ms prepulse to various potentials before a test pulse to 0 mV.

    • To measure recovery from inactivation, use a two-pulse protocol with varying recovery intervals at -120 mV.

  • Data Analysis: Analyze the recorded currents using appropriate software to determine the parameters listed in Table 1.

Enzyme Kinetic Assay (Cysteine Protease)
  • Protein Purification: Purify the cysteine protease of interest using standard chromatography techniques.

  • MTS-C16 Modification: Incubate the purified enzyme (10 µM) with 100 µM MTS-C16 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 30 minutes at room temperature. Remove excess MTS-C16 by dialysis or a desalting column.

  • Activity Assay:

    • Prepare a series of substrate concentrations in the assay buffer.

    • Initiate the reaction by adding the unmodified or MTS-C16-modified enzyme to the substrate solutions.

    • Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Determine the initial reaction velocities for each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Immunofluorescence Microscopy for Protein Localization
  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa) on glass coverslips and transfect with a plasmid encoding the protein of interest tagged with a fluorescent protein (e.g., GFP) or an epitope tag (e.g., FLAG).

  • MTS-C16 Treatment: Treat the cells with 50 µM MTS-C16 or vehicle (DMSO) for 4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining (if applicable): If using an epitope tag, incubate with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal or widefield fluorescence microscope.

  • Image Analysis: Quantify the subcellular localization of the protein in a large population of cells using image analysis software.

Co-Immunoprecipitation
  • Cell Lysis: Lyse cells expressing the bait protein (either unmodified or treated with MTS-C16) in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the bait protein overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the bait protein and the suspected interacting proteins.

  • Densitometry: Quantify the band intensities to determine the relative amount of co-immunoprecipitated protein.

Visualizations

Signaling_Pathway cluster_0 Unmodified Protein cluster_1 MTS-C16 Modified Protein Unmodified Protein (Cytosolic) Effector Downstream Effector Unmodified->Effector Basal Activity MTS_C16 MTS-C16 Modified Protein (Membrane-Associated) MTS_C16->Modified Cysteine Modification Signaling_Complex Signaling Complex Formation Modified->Signaling_Complex Recruitment to Membrane Enhanced_Effector Enhanced Downstream Signaling Signaling_Complex->Enhanced_Effector Activation

Figure 1: Hypothetical signaling pathway illustrating how MTS-C16 modification can alter protein localization and downstream signaling.

Experimental_Workflow start Start: Protein of Interest modification Modification with MTS-C16 start->modification control Control (Unmodified) start->control assay Functional Assay modification->assay control->assay electrophysiology Electrophysiology assay->electrophysiology enzyme_kinetics Enzyme Kinetics assay->enzyme_kinetics localization Protein Localization assay->localization co_ip Co-Immunoprecipitation assay->co_ip analysis Data Analysis and Comparison electrophysiology->analysis enzyme_kinetics->analysis localization->analysis co_ip->analysis

Figure 2: General experimental workflow for assessing the functional effects of MTS-C16 modification.

Control Experiments for S-Hexadecyl Methanethiosulfonate Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of S-Hexadecyl methanethiosulfonate (MTS-C16) and its alternatives for the targeted modification of cysteine residues in proteins. It details essential control experiments, presents quantitative data from key studies, and offers comprehensive experimental protocols to ensure the robust design and interpretation of research involving thiol-reactive compounds.

Introduction to this compound (MTS-C16)

This compound (MTS-C16) is a long-chain, thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents. These reagents are widely used in biochemical and physiological studies to probe the structure and function of proteins, particularly ion channels and enzymes. The primary mechanism of action of MTS reagents involves the specific and rapid reaction with the sulfhydryl group of cysteine residues to form a mixed disulfide bond. This covalent modification introduces a moiety—in the case of MTS-C16, a 16-carbon alkyl chain—at a specific site within the protein, allowing researchers to investigate the role of that residue in protein function. The long hydrophobic chain of MTS-C16 makes it a valuable tool for probing deep within transmembrane domains or hydrophobic pockets of proteins.

The Critical Role of Control Experiments

The interpretation of data from experiments using MTS reagents is heavily reliant on a series of well-designed control experiments. These controls are essential to ensure that the observed effects are a direct result of the specific covalent modification of the intended cysteine residue and not due to off-target effects, non-specific interactions, or artifacts of the experimental conditions.

Key Control Experiments:
  • Wild-Type Control: The most fundamental control is to apply the MTS reagent to the wild-type protein that does not contain the engineered cysteine residue. Any observed effect in the wild-type protein indicates a non-specific interaction of the reagent with the protein or other components of the experimental system.

  • Cysteine-less Mutant Control: In cases where the protein of interest has endogenous cysteine residues, a "cysteine-less" mutant, where all accessible native cysteines are mutated to a non-reactive amino acid (e.g., serine or alanine), can be used as a background to introduce a single reactive cysteine at the desired position.

  • Protection Control: If the cysteine residue is located within a binding pocket or a region that undergoes a conformational change upon ligand binding, the experiment can be repeated in the presence of a saturating concentration of a known ligand (e.g., an agonist, antagonist, or channel blocker). If the ligand protects the cysteine from modification by the MTS reagent, it provides strong evidence that the modification site is within or allosterically coupled to the ligand-binding site.

  • Reversibility Control: The disulfide bond formed by MTS reagents can be reversed by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. Demonstrating that the effect of the MTS reagent is reversed by a reducing agent confirms that the effect is due to the formation of a disulfide bond.

  • Vehicle Control: A control experiment where only the vehicle (the solvent in which the MTS reagent is dissolved, e.g., DMSO) is applied to the system is necessary to rule out any effects of the solvent itself.

Quantitative Comparison of MTS Reagents and Alternatives

The choice of a thiol-reactive reagent depends on the specific research question, including the desired size, charge, and reactivity of the modifying group. The following table summarizes quantitative data from a study on the effect of a series of n-alkyl-MTS reagents on the GABA sensitivity of α1β3M286Cγ2L GABA-A receptors. While direct data for MTS-C16 is not available in this specific study, the trend observed with increasing alkyl chain length provides a valuable reference.

Table 1: Effect of n-Alkyl-MTS Reagents on GABA-A Receptor Sensitivity

ReagentAlkyl Chain LengthGABA Sensitivity Modification Ratio (Mean ± S.D.)
Methyl-MTSC11.2 ± 0.15
Ethyl-MTSC20.90 ± 0.26
n-Propyl-MTSC33.1 ± 1.1
n-Butyl-MTSC47.2 ± 2.5
n-Hexyl-MTSC67.7 ± 0.80
n-Octyl-MTSC82.8 ± 0.65
n-Decyl-MTSC103.5 ± 1.2
Control (GABA alone)N/A1.0 (baseline)

Data adapted from Fantasia et al., 2021. The GABA sensitivity modification ratio is the ratio of the GABA-induced current after MTS application to the current before application.

Table 2: Comparison of Common Thiol-Reactive Reagents

ReagentReactive GroupModificationReversibilityKey Characteristics
MTS Reagents MethanethiosulfonateForms a mixed disulfide bond (-S-S-R)Reversible with reducing agents (e.g., DTT)High specificity for thiols; wide variety of available R groups (size, charge, fluorophores).
N-ethylmaleimide (NEM) MaleimideForms a stable thioether bondIrreversibleCommonly used for irreversible blocking of thiols; can have off-target reactions with other nucleophiles at high concentrations or pH.
Iodoacetamide (IAM) IodoacetylForms a stable thioether bondIrreversibleAnother common irreversible alkylating agent; can also react with other amino acid residues.

Experimental Protocols

Cysteine Modification of Ion Channels in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)

This protocol describes the general procedure for applying MTS reagents to cysteine-substituted ion channels expressed in Xenopus oocytes and recording the functional consequences using TEVC.

Materials:

  • Xenopus laevis oocytes expressing the ion channel of interest (wild-type and cysteine mutant)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrode puller and glass capillaries

  • Micromanipulators

  • Recording chamber

  • Perfusion system

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Agonist/ligand stock solution

  • MTS reagent stock solution (e.g., 100 mM in DMSO)

  • Reducing agent solution (e.g., 10 mM DTT in recording solution)

Procedure:

  • Oocyte Preparation: Place a single oocyte in the recording chamber and perfuse with recording solution.

  • Electrode Impalement: Pull two microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl. Impale the oocyte with both electrodes and clamp the membrane potential to a holding potential (e.g., -60 mV).

  • Baseline Recording: Obtain a stable baseline recording of the ion channel activity. For ligand-gated channels, apply a brief pulse of the agonist to establish a baseline current amplitude.

  • MTS Reagent Application:

    • Prepare the final working concentration of the MTS reagent in the recording solution immediately before use. MTS reagents can hydrolyze in aqueous solutions.

    • Perfuse the oocyte with the MTS reagent-containing solution for a defined period (e.g., 30 seconds to 2 minutes). For ligand-gated channels, the MTS reagent is often co-applied with the agonist to ensure the channel is in the open state, which may be necessary for the cysteine to be accessible.

  • Washout: Perfuse the oocyte with the recording solution to wash out the MTS reagent.

  • Post-Modification Recording: After washout, re-apply the agonist to measure the effect of the MTS modification on the channel's function. A change in current amplitude, kinetics, or pharmacology indicates that the modification has altered the channel's properties.

  • Control Experiments:

    • Wild-Type Control: Repeat the entire procedure on oocytes expressing the wild-type channel.

    • Protection Control: Pre-incubate and co-apply the MTS reagent with a saturating concentration of a protecting ligand.

    • Reversibility Control: After observing a stable effect of the MTS reagent, perfuse the oocyte with a solution containing a reducing agent like DTT to see if the baseline channel function is restored.

    • Vehicle Control: Apply a solution containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the MTS reagent.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MTS MTS-C16 Channel Ion Channel (with Cys) MTS->Channel Covalent Modification Ion_Flux Altered Ion Flux (e.g., Ca2+) Channel->Ion_Flux Ca_Sensor Ca2+ Sensor Protein (e.g., Calmodulin) Ion_Flux->Ca_Sensor Downstream_Kinase Downstream Kinase (e.g., CaMKII) Ca_Sensor->Downstream_Kinase Activation Target_Protein Target Protein Downstream_Kinase->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: Downstream signaling cascade initiated by MTS-C16 modification of an ion channel.

Experimental Workflow

G Oocyte Express Channel in Oocyte TEVC TEVC Setup (Baseline Recording) Oocyte->TEVC MTS_App Apply MTS-C16 (+/- Agonist) TEVC->MTS_App Wash Washout MTS_App->Wash Post_Rec Post-Modification Recording Wash->Post_Rec Analysis Data Analysis Post_Rec->Analysis

Caption: Workflow for assessing the effect of MTS-C16 on ion channel function.

Logical Relationships of Control Experiments

G cluster_experiment Experimental Observation cluster_controls Control Experiments Observed_Effect Observed Effect of MTS-C16 on Cys-Mutant WT_Control Wild-Type Control: No Effect Observed_Effect->WT_Control Rules out non-specific effects Protection_Control Protection Control: Effect Blocked by Ligand Observed_Effect->Protection_Control Confirms site of action Reversibility_Control Reversibility Control: Effect Reversed by DTT Observed_Effect->Reversibility_Control Confirms disulfide bond formation Conclusion Conclusion: Effect is due to specific covalent modification of the target cysteine WT_Control->Conclusion Protection_Control->Conclusion Reversibility_Control->Conclusion

Caption: Logical framework for interpreting MTS-C16 effects using control experiments.

A Comparative Guide to Cysteine-Specific Reagents: The Efficacy of S-Hexadecyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein chemistry and drug development, the specific modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and interaction. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for selective chemical labeling. Among the arsenal of reagents available, methanethiosulfonate (MTS) compounds stand out for their high reactivity and specificity. This guide provides an objective comparison of S-Hexadecyl methanethiosulfonate (HD-MTS), a long-chain MTS reagent, against other common cysteine-specific modifying agents, supported by experimental principles and data.

Overview of Cysteine-Specific Reagents

Cysteine modification is pivotal for a range of applications, including:

  • Structural Mapping: Probing the accessibility of residues within a protein's structure, particularly in membrane proteins like ion channels.[1][2]

  • Functional Analysis: Investigating the role of specific cysteine residues in enzyme catalysis or protein-ligand interactions.[3][4]

  • Protein Labeling: Attaching biophysical probes such as fluorescent dyes, spin labels, or biotin for visualization and quantification.[2]

  • Proteomics: Quantifying changes in cysteine oxidation states or identifying reactive cysteines on a proteome-wide scale.[5][6]

The choice of reagent is critical and depends on the experimental goal, requiring consideration of factors like reactivity, specificity, reversibility, size, and charge.

This compound (HD-MTS) vs. Alternatives

HD-MTS belongs to the alkylthiosulfonate family of reagents. These compounds react rapidly and specifically with the sulfhydryl group of cysteine to form a disulfide bond, a process known as alkanethiolation.[1] The defining feature of HD-MTS is its long, 16-carbon alkyl (hexadecyl) chain, which confers strong hydrophobicity.

Below is a comparative analysis of HD-MTS and other major classes of cysteine-modifying reagents.

Comparative Data of Cysteine-Specific Reagents
FeatureS-Hexadecyl MTS (HD-MTS)Other MTS Reagents (MMTS, MTSET)Iodoacetamides (IAM)Maleimides (NEM)
Reactive Group MethanethiosulfonateMethanethiosulfonateHaloalkylMaleimide
Reaction Product Disulfide Bond (-S-S-R)Disulfide Bond (-S-S-R)Thioether Bond (-S-CH2-R)Thioether Bond
Reversibility Yes (with DTT, β-mercaptoethanol)[1][3]Yes (with DTT, β-mercaptoethanol)[1]NoNo
Relative Reactivity Very High (~10⁵ M⁻¹s⁻¹)[1][2]Very High (~10⁵ M⁻¹s⁻¹)[1][2]HighHigh
Specificity High for thiols.[1]High for thiols.[1]Reacts with thiols, but can show off-target reactivity with His, Met, or Lys at higher pH.[7][8][9]Generally more thiol-selective than iodoacetamides at pH ~7.[9]
Key Characteristics Large, hydrophobic, membrane-permeable.Varying size and charge (e.g., MTSET is charged and membrane-impermeable).[10]Generally small, can be derivatized with various tags.Commonly used for conjugation of fluorophores and other probes.
Common Applications Probing deep, hydrophobic pockets; studying membrane proteins; steric hindrance assays.[3][4]Substituted Cysteine Accessibility Method (SCAM); mapping channel pores and accessibility.[2]Proteomics (blocking free cysteines); irreversible inhibition studies.[7][8]Bioconjugation; protein labeling with fluorescent or affinity tags.[9]

Visualizing the Chemistry and Workflow

Reaction Mechanism

The fundamental reaction for all MTS reagents involves the nucleophilic attack of the cysteine thiol on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide and the release of methanesulfinic acid.[1]

Caption: Reaction of S-Hexadecyl MTS with a protein cysteine residue.

Experimental Workflow: Substituted Cysteine Accessibility Method (SCAM)

A primary application for MTS reagents, including HD-MTS, is the Substituted Cysteine Accessibility Method (SCAM). This powerful technique provides insights into protein structure by assessing the environment around an engineered cysteine residue.[2]

scam_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis: Introduce Cysteine at Target Site expression Express Mutant Protein in Host System (e.g., Oocytes) mutagenesis->expression baseline Measure Baseline Protein Function expression->baseline apply_mts Apply MTS Reagent (e.g., HD-MTS) baseline->apply_mts wash Wash to Remove Excess Reagent apply_mts->wash measure_post Measure Post-Modification Protein Function wash->measure_post compare Compare Pre- vs. Post- Modification Function measure_post->compare interpret Interpret Functional Change: Infers Cysteine Accessibility & Environment compare->interpret

References

Probing the Lipid-Water Interface: A Comparative Guide to S-Hexadecyl Methanethiosulfonate in Membrane Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-Hexadecyl methanethiosulfonate (C16-MTS) is a long-chain, thiol-reactive compound increasingly utilized to investigate the structure and function of membrane proteins, particularly ion channels. Its pronounced hydrophobicity makes it a unique tool for probing cysteine residues within the lipid bilayer, offering insights into protein conformation, accessibility, and dynamics in a native-like environment. This guide provides a comparative analysis of C16-MTS against other methanethiosulfonate (MTS) reagents, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Comparative Performance of MTS Reagents

The efficacy of MTS reagents in modifying cysteine residues is influenced by factors such as the length and charge of the alkyl group, which dictates their solubility, reactivity, and accessibility to target cysteines.

Hydrophobicity and Membrane Partitioning:

The defining characteristic of C16-MTS is its long hexadecyl tail, rendering it highly hydrophobic. This property leads to a strong partitioning into the lipid bilayer, making it particularly effective for labeling cysteine residues within transmembrane domains or at the lipid-water interface. In contrast, shorter-chain alkyl MTS reagents exhibit greater aqueous solubility, while charged MTS reagents are generally membrane-impermeable.

The hydrophobicity of long-chain n-alkyl compounds increases linearly with the length of the alkyl chain.[1] This suggests that C16-MTS will have a very high affinity for the nonpolar core of the lipid bilayer. This preferential partitioning can be leveraged to selectively label cysteines in hydrophobic pockets that are inaccessible to more hydrophilic reagents.

Table 1: Comparison of Physicochemical Properties of Selected MTS Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Chain LengthChargeSolubilityKey Application
This compound (C16-MTS) C17H36O2S2336.6016NeutralHigh in organic solvents (DMSO, Chloroform), Low in waterProbing deep within the lipid bilayer and hydrophobic pockets
Methyl methanethiosulfonate (MMTS) C2H6O2S2126.201NeutralSoluble in organic solvents, practically insoluble in water[2]General cysteine modification
[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) C6H16NO2S2+Varies by salt2PositiveWater-solubleProbing externally accessible, water-exposed cysteines
Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) C3H7NaO5S3256.262NegativeWater-solubleProbing externally accessible, water-exposed cysteines

Experimental Data: Impact of Alkyl Chain Length on Protein Function

Studies on various ion channels have demonstrated that the length of the n-alkyl chain of MTS reagents directly correlates with their functional effect, particularly for channels with cysteine residues located within the membrane.

A study on the aquaporin-1 (AQP1) water channel systematically investigated the inhibitory effects of a series of MTS reagents with varying alkyl chain lengths. The results, summarized in Table 2, show a clear trend: the longer the alkyl chain, the more potent the inhibition of water permeability.[3] This is attributed to the increased ability of longer-chain reagents to access and modify a key cysteine residue (Cys189) within the water pore.[3]

Table 2: Inhibition of Aquaporin-1 (AQP1) Water Permeability by n-Alkyl-MTS Reagents

ReagentAlkyl Chain LengthConcentrationInhibition of Water Permeability (%)
MMTS 11 mM~20%
EMTS 21 mM~40%
PMTS 31 mM~60%
BMTS 41 mM~80%

Data adapted from a study on AQP1 expressed in yeast.[3] The inhibitory effect was found to be dependent on the size of the transferred moiety.[3]

While C16-MTS was not included in this specific study, the data strongly suggest that its long alkyl chain would result in a very potent, if not complete, inhibition of AQP1 function under similar experimental conditions. The increasing hydrophobicity with chain length enhances the partitioning of the reagent into the membrane, increasing its local concentration near transmembrane targets.

Experimental Protocols

The following protocols provide a general framework for using C16-MTS and other MTS reagents in Substituted Cysteine Accessibility Method (SCAM) experiments. Specific concentrations and incubation times will need to be optimized for the protein of interest.

Reagent Preparation and Handling
  • Storage: MTS reagents are hygroscopic and can hydrolyze in water.[4] They should be stored at -20°C in a desiccator.[4] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[4]

  • Stock Solutions: For non-water-soluble MTS reagents like C16-MTS, Dimethyl sulfoxide (DMSO) is a good solvent.[4] Prepare high-concentration stock solutions (e.g., 100 mM to 1 M) in anhydrous DMSO. For water-soluble MTS reagents, distilled water can be used.[4] Solutions should be made fresh immediately before use, as they can decompose in buffer.[4]

Protein Labeling in a Cellular Context (e.g., Xenopus Oocytes or Cultured Cells)

This protocol is adapted from studies using various MTS reagents on ion channels expressed in heterologous systems.

  • Mutagenesis: Introduce a single cysteine residue at the desired position in the protein of interest using site-directed mutagenesis. It is crucial to have a "cysteine-less" variant of the protein as a negative control to ensure that the effects are specific to the introduced cysteine.

  • Expression: Express the wild-type, cysteine-less, and mutant proteins in a suitable expression system (e.g., inject cRNA into Xenopus oocytes or transfect cultured cells).

  • Baseline Measurement: Using an appropriate functional assay (e.g., two-electrode voltage clamp for oocytes, patch-clamp for cultured cells), record the baseline activity of the protein.

  • MTS Reagent Application:

    • Prepare the working solution of C16-MTS by diluting the DMSO stock into the appropriate extracellular or intracellular recording buffer. The final DMSO concentration should be kept low (typically <0.1%) to avoid non-specific effects. The working concentration of C16-MTS may range from 1 µM to 100 µM, depending on the accessibility of the target cysteine and the desired reaction rate.

    • For comparison, prepare working solutions of other MTS reagents (e.g., 1 mM MTSET or 10 mM MTSES) in the same buffer.[4]

    • Apply the MTS reagent to the cells for a defined period (e.g., 1 to 5 minutes).[4]

  • Washout and Post-Labeling Measurement: Thoroughly wash out the MTS reagent with fresh buffer. Record the activity of the protein again to determine the effect of the cysteine modification. A persistent change in function after washout indicates covalent modification.

  • Data Analysis: Compare the change in function for the cysteine mutant with the wild-type and cysteine-less controls. A significant change only in the cysteine mutant confirms that the effect is due to the specific modification of the introduced cysteine.

Labeling of Purified Protein in Solution or Reconstituted in Liposomes
  • Protein Preparation: Purify the protein of interest. If it is a membrane protein, it may need to be solubilized in a suitable detergent or reconstituted into liposomes.

  • Reduction of Disulfides (Optional): To ensure that the target cysteine is in its reduced, reactive state, it may be necessary to pre-treat the protein with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If DTT is used, it must be removed by dialysis or a desalting column before adding the MTS reagent. TCEP does not need to be removed before reaction with maleimides, but its compatibility with MTS reagents should be verified.

  • Labeling Reaction:

    • Dissolve the protein to a concentration of 10-50 µM in a suitable buffer at a pH of 7.0-7.5.

    • Add a 10- to 20-fold molar excess of the C16-MTS stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be carried out in an oxygen-free environment to prevent oxidation of thiols.

  • Removal of Excess Reagent: Separate the labeled protein from the unreacted C16-MTS using a desalting column, dialysis, or ultrafiltration.

  • Confirmation of Labeling: The extent of labeling can be determined using mass spectrometry or by using a fluorescently tagged MTS reagent.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the principles behind using MTS reagents to probe protein structure and a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression (e.g., Oocytes, Cells) mutagenesis->expression baseline Baseline Functional Measurement expression->baseline application Apply C16-MTS (or other MTS reagent) baseline->application washout Washout application->washout post_labeling Post-Labeling Functional Measurement washout->post_labeling comparison Compare Pre- and Post- Labeling Activity post_labeling->comparison control_comp Compare with WT and Cys-less Controls comparison->control_comp conclusion Infer Cysteine Accessibility & Role control_comp->conclusion

Fig. 1: General workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.

signaling_pathway cluster_membrane Cell Membrane channel_closed Ion Channel (Closed) channel_open Ion Channel (Open) channel_closed->channel_open Activation Cysteine_out Cysteine (Inaccessible) channel_open->channel_closed Deactivation Cysteine_in Cysteine (Accessible in Open State) C16_MTS C16-MTS C16_MTS->Cysteine_in Covalent Modification Cysteine_in->channel_open Alters Function Stimulus Stimulus (e.g., Voltage Change, Ligand Binding)

Fig. 2: Probing state-dependent accessibility of a cysteine residue with C16-MTS.

In the diagram above (Fig. 2), a stimulus causes an ion channel to transition from a closed to an open state. This conformational change exposes a previously buried cysteine residue to the lipid environment. The highly hydrophobic C16-MTS, partitioned into the membrane, can then access and covalently modify this cysteine, leading to an alteration in the channel's function. This provides evidence that the modified residue is part of a region that undergoes a conformational change during channel gating.

Conclusion

This compound is a powerful tool for elucidating the structure and function of membrane proteins. Its long alkyl chain provides a unique advantage for probing hydrophobic domains that are inaccessible to other reagents. By comparing its effects with those of shorter-chain and charged MTS reagents, researchers can gain detailed insights into the topology and conformational dynamics of their protein of interest. The experimental protocols and conceptual diagrams provided in this guide offer a starting point for the effective application of C16-MTS in membrane protein research.

References

Confirming Covalent Modification of Target Proteins by S-Hexadecyl methanethiosulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the covalent modification of a target protein is a critical step in validating the mechanism of action of novel therapeutics and chemical probes. S-Hexadecyl methanethiosulfonate (C16-MTS) is a thiol-reactive compound that has been utilized for such purposes, particularly in the study of protein S-palmitoylation and the modification of cysteine residues within hydrophobic environments. This guide provides an objective comparison of C16-MTS with other common thiol-reactive probes, supported by experimental data and detailed protocols.

Comparison of Thiol-Reactive Probes

The selection of a suitable thiol-reactive probe is contingent on several factors, including its reactivity, specificity, cell permeability, and the nature of the intended application. Below is a comparison of C16-MTS with other widely used classes of thiol-reactive reagents.

FeatureThis compound (C16-MTS)Maleimides (e.g., N-Ethylmaleimide)Iodoacetamides (e.g., Iodoacetamide)Click Chemistry Probes (e.g., Alkyne-functionalized probes)
Reaction Mechanism Forms a disulfide bond with cysteine thiols.[1]Michael addition to cysteine thiols, forming a stable thioether bond.SN2 reaction with cysteine thiols, forming a stable thioether bond.[2]Copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[3][4]
Reversibility Reversible with reducing agents like DTT.[2]Irreversible.Irreversible.[2]Irreversible.
Specificity Highly specific for thiols.[5][6]Generally thiol-specific, but can react with other nucleophiles at high pH.Generally thiol-specific, but can react with other nucleophiles.[7]Highly specific and bio-orthogonal, reacting only with the corresponding azide or alkyne partner.[8]
Cell Permeability High, due to the long alkyl chain, facilitating membrane transport.Variable, depending on the specific maleimide derivative.Generally cell-permeable.Dependent on the specific probe structure.
Reaction Rate Generally fast.Fast.Slower than maleimides.Very fast, especially strain-promoted variants.[3][4]
Potential Off-Target Effects Can potentially form disulfide bonds with other accessible thiols.[1]Can react with other nucleophilic residues, especially at higher pH.[9]Can alkylate other nucleophilic residues like methionine, histidine, and lysine.[7][10]Minimal off-target reactions due to the bio-orthogonal nature of the reaction.[8]
Ideal Applications Probing lipid-modified proteins, studying S-palmitoylation, targeting cysteines in hydrophobic pockets.[4][11]General protein labeling, activity-based protein profiling (ABPP).General protein labeling, peptide mapping.Site-specific protein labeling, in vivo imaging, and pull-down experiments.[3][4]

Experimental Protocols

Protocol 1: Labeling of Target Proteins in Live Cells with this compound (C16-MTS)

This protocol describes the general steps for labeling a target protein in live cells with C16-MTS to confirm covalent modification.

Materials:

  • This compound (C16-MTS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • DMSO (for dissolving C16-MTS)

Procedure:

  • Cell Culture: Culture the cells expressing the target protein to the desired confluency.

  • Preparation of C16-MTS Stock Solution: Dissolve C16-MTS in DMSO to prepare a stock solution (e.g., 10 mM).

  • Cell Treatment: Dilute the C16-MTS stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the C16-MTS-containing medium.

  • Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with cold PBS to remove excess C16-MTS. Lyse the cells with cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Downstream Analysis: The cell lysate is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to confirm the covalent modification of the target protein.

Protocol 2: Mass Spectrometry Analysis to Confirm Covalent Modification

This protocol outlines the general workflow for identifying the C16-MTS modified peptide from a protein of interest using mass spectrometry.

Materials:

  • C16-MTS labeled protein sample (from Protocol 1)

  • SDS-PAGE gel and running buffer

  • Coomassie stain or silver stain

  • In-gel digestion kit (containing trypsin)

  • LC-MS/MS system

Procedure:

  • Protein Separation: Separate the proteins in the cell lysate by SDS-PAGE.

  • Protein Visualization: Stain the gel with Coomassie or silver stain to visualize the protein bands.

  • In-Gel Digestion: Excise the protein band corresponding to the target protein. Perform in-gel digestion with trypsin to generate peptides.

  • Peptide Extraction: Extract the peptides from the gel slices.

  • LC-MS/MS Analysis: Analyze the extracted peptides using an LC-MS/MS system. The mass spectrometer will fragment the peptides and generate MS/MS spectra.

  • Data Analysis: Search the MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest). Specify the potential modification of cysteine residues with a hexadecyl methanethiosulfonate group (mass shift of +303.2 Da). The identification of a peptide with this specific mass shift on a cysteine residue confirms the covalent modification.

Visualizations

experimental_workflow cluster_cell_culture Cell-Based Labeling cluster_biochemical_analysis Biochemical Analysis cluster_ms_analysis Mass Spectrometry A 1. Treat Cells with This compound B 2. Cell Lysis and Protein Extraction A->B C 3. SDS-PAGE Separation B->C D 4. In-Gel Tryptic Digestion C->D E 5. LC-MS/MS Analysis D->E F 6. Database Search and Identification of Modified Peptide E->F G Result F->G Confirmation of Covalent Modification

Caption: Experimental workflow for confirming covalent modification.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR CovalentInhibitor Covalent Inhibitor (e.g., targeting Cys797) CovalentInhibitor->EGFR Covalent Modification

Caption: EGFR signaling pathway and covalent inhibition.

Conclusion

This compound is a valuable tool for confirming the covalent modification of target proteins, particularly those with cysteine residues in hydrophobic environments or those that are S-palmitoylated. Its high cell permeability and specific reactivity with thiols make it a suitable probe for cellular studies. However, for applications requiring irreversible labeling or higher specificity to avoid disulfide exchange, alternatives such as maleimides or click chemistry probes may be more appropriate. The choice of the labeling reagent should be carefully considered based on the specific experimental goals and the nature of the target protein. The combination of cell-based labeling with robust mass spectrometry analysis provides a powerful approach to definitively confirm covalent modification and elucidate the mechanism of action of novel chemical entities.

References

Assessing the Reversibility of S-Hexadecyl Methanethiosulfonate Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nature of protein modifications is paramount. S-Hexadecyl methanethiosulfonate (MTS) is a valuable tool for modifying cysteine residues, but a critical question for its application is the reversibility of this modification. This guide provides a comprehensive comparison of the reversibility of S-Hexadecyl MTS modification against other common thiol-modifying reagents, supported by experimental data and detailed protocols.

Executive Summary

Modification of protein cysteine residues with this compound results in the formation of a mixed disulfide bond. This modification is reversible upon treatment with common reducing agents. The efficiency of this reversal can be influenced by factors such as the choice of reducing agent, its concentration, and the steric accessibility of the disulfide bond, which may be impacted by the long hexadecyl chain. This guide will delve into the specifics of this reversibility, offering a comparative analysis with other thiol-modifying reagents and providing detailed experimental procedures.

Mechanism of this compound Modification and its Reversal

S-Hexadecyl MTS reacts with the thiol group of a cysteine residue to form a disulfide bond, releasing methanesulfinic acid as a byproduct. This reaction is highly specific for thiol groups under appropriate pH conditions.

The reversibility of this modification hinges on the susceptibility of the newly formed disulfide bond to reducing agents. Reagents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly employed to cleave disulfide bonds, thereby restoring the free thiol group on the cysteine residue.

dot

Caption: Reversible modification of a protein thiol with S-Hexadecyl MTS.

Comparison with Other Thiol-Modifying Reagents

The reversibility of S-Hexadecyl MTS modification is a key feature that distinguishes it from many other commonly used thiol-reactive reagents.

ReagentChemical Nature of ModificationReversibilityTypical Reversal Agent(s)
This compound Mixed DisulfideReversible DTT, TCEP
N-ethylmaleimide (NEM)ThioetherIrreversibleNot applicable
Iodoacetamide (IAM)ThioetherIrreversibleNot applicable
Iodoacetic Acid (IAA)ThioetherIrreversibleNot applicable

Quantitative Assessment of Reversibility

While direct quantitative data for the reversal of S-Hexadecyl MTS modification is not abundant in publicly available literature, the efficiency of disulfide bond reduction is known to be influenced by steric hindrance. The long hexadecyl chain of S-Hexadecyl MTS may present a greater steric challenge compared to shorter-chain MTS reagents.

Table 2: Comparison of Common Reducing Agents for Disulfide Bond Cleavage

Reducing AgentTypical ConcentrationOptimal pHKey AdvantagesPotential Considerations
Dithiothreitol (DTT) 1-100 mM>7.0Effective and widely used.Can interfere with subsequent maleimide-based labeling; less stable than TCEP.[1]
Tris(2-carboxyethyl)phosphine (TCEP) 1-50 mM1.5 - 9.0[2]More stable and effective at lower pH than DTT; does not contain a thiol group, avoiding interference with subsequent thiol-reactive chemistry.[1][3]Can be less effective for sterically hindered disulfides.

Experimental Protocols

Protocol 1: Reversal of this compound Modification using DTT

This protocol describes a general procedure for the reduction of a protein modified with S-Hexadecyl MTS using DTT.

Materials:

  • S-Hexadecyl MTS modified protein solution

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (optional, e.g., iodoacetamide)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare a stock solution of DTT (e.g., 1 M in water).

  • To the S-Hexadecyl MTS modified protein solution, add DTT to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The incubation time may need to be optimized.

  • (Optional) To prevent re-oxidation, the newly formed free thiols can be alkylated by adding a 2 to 5-fold molar excess of iodoacetamide over DTT and incubating for 30 minutes at room temperature in the dark.

  • Remove excess DTT and other small molecules by desalting chromatography or dialysis.

  • Analyze the protein to confirm the removal of the hexadecylthiol group, for example, by mass spectrometry.

dot

G start Start add_dtt Add DTT to modified protein start->add_dtt incubate Incubate at RT or 37°C add_dtt->incubate quench Optional: Quench with IAM incubate->quench desalt Desalt/Dialyze incubate->desalt No quench->desalt Yes analyze Analyze Protein desalt->analyze end End analyze->end

Caption: Workflow for DTT-mediated reversal of S-Hexadecyl MTS modification.

Protocol 2: Reversal of this compound Modification using TCEP

This protocol outlines the use of TCEP to reverse the S-Hexadecyl MTS modification.

Materials:

  • S-Hexadecyl MTS modified protein solution

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare a stock solution of TCEP (e.g., 0.5 M in water, neutralized with NaOH to pH 7).

  • Add the neutralized TCEP stock solution to the S-Hexadecyl MTS modified protein to a final concentration of 5-50 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours. TCEP is generally faster and more effective at lower temperatures than DTT.[1]

  • Remove excess TCEP and byproducts using a desalting column or dialysis.

  • Analyze the protein to confirm the cleavage of the disulfide bond and regeneration of the free thiol.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Modified Protein mix Mix Protein and TCEP protein->mix tcep Neutralized TCEP tcep->mix incubate Incubate at RT mix->incubate purify Desalt / Dialyze incubate->purify analyze Analyze for Free Thiol purify->analyze

Caption: TCEP-based reversal of S-Hexadecyl MTS modification workflow.

Conclusion

The modification of cysteine residues by this compound is a reversible process, offering a distinct advantage over irreversible thiol-modifying reagents like NEM and iodoacetamide. The cleavage of the resulting mixed disulfide bond can be effectively achieved using standard reducing agents such as DTT and TCEP. Researchers should consider the potential for steric hindrance from the long hexadecyl chain, which may necessitate optimization of reaction conditions, such as reductant concentration and incubation time, to ensure complete reversal. The choice between DTT and TCEP will depend on the specific experimental requirements, particularly the need for subsequent thiol-reactive chemistry. Careful experimental design and analytical verification are crucial to confirm the complete removal of the S-Hexadecylthiol moiety and the restoration of the native protein structure and function.

References

Safety Operating Guide

Personal protective equipment for handling S-Hexadecyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of S-Hexadecyl methanethiosulfonate, ensuring the safety of laboratory personnel and compliance with safety regulations.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed and may cause an allergic skin reaction. Adherence to the safety protocols outlined below is essential to minimize risks.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity (Oral)Category 3H301: Toxic if swallowed
Skin sensitizationCategory 1H317: May cause an allergic skin reaction

Signal Word: Danger

Physical and Chemical Properties

PropertyValueSource
Appearance Yellow solid
Odor Stench
Melting Point 61-63°C[1]
Boiling Point 69 - 71 °C at 0.5 hPa
Density 1.335 - 1.339 g/cm³ at 25 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Hexane[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE TypeSpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Use tight-sealing safety goggles and a face shield.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in the laboratory.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Handling Inspect_Container 1. Inspect Container for damage Store_Locked 2. Store in a locked, well-ventilated area Inspect_Container->Store_Locked Intact Wear_PPE 3. Don appropriate PPE Store_Locked->Wear_PPE Begin work Work_in_Hood 4. Work in a fume hood Wear_PPE->Work_in_Hood Weigh_and_Dispense 5. Weigh and dispense carefully Work_in_Hood->Weigh_and_Dispense Close_Container 6. Tightly close container after use Weigh_and_Dispense->Close_Container Decontaminate_Area 7. Decontaminate work surfaces Close_Container->Decontaminate_Area Remove_PPE 8. Remove and dispose of PPE correctly Decontaminate_Area->Remove_PPE Wash_Hands 9. Wash hands thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for Handling this compound.

Detailed Steps:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be locked to restrict access.[2]

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]

  • Donning PPE: Put on all required personal protective equipment as specified in Section 3.

  • Handling: Conduct all operations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[3] Avoid generating dust or aerosols.

  • After Use: Tightly close the container after each use.

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Doffing PPE: Remove PPE carefully to avoid skin contact, and dispose of it as contaminated waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
If on Skin Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal Unused_Product Unused/Expired Product Hazardous_Waste_Container Labeled Hazardous Waste Container Unused_Product->Hazardous_Waste_Container Contaminated_PPE Contaminated PPE Contaminated_PPE->Hazardous_Waste_Container Contaminated_Labware Contaminated Labware Contaminated_Labware->Hazardous_Waste_Container Approved_Facility Dispose via Approved Waste Disposal Plant Hazardous_Waste_Container->Approved_Facility

Caption: Disposal Workflow for this compound Waste.

Disposal Steps:

  • Waste Collection: Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent leaks or vapors from escaping.

  • Storage of Waste: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials, pending disposal.

  • Professional Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.